6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL
Description
Properties
IUPAC Name |
6-sulfanylidene-1,7-dihydropyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4OS/c10-4-2-1-6-9-3(2)7-5(11)8-4/h1H,(H3,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRSXYWROQWSGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1C(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90179274 | |
| Record name | 1,5,6,7-Tetrahydro-6-thioxo-4H-pyrazolo(3,4-d)pyrimidin-4-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24521-76-4 | |
| Record name | 1,5,6,7-Tetrahydro-6-thioxo-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24521-76-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,5,6,7-Tetrahydro-6-thioxo-4H-pyrazolo(3,4-d)pyrimidin-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024521764 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24521-76-4 | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1391 | |
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| Record name | 1,5,6,7-Tetrahydro-6-thioxo-4H-pyrazolo(3,4-d)pyrimidin-4-one | |
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| Record name | 1,5,6,7-tetrahydro-6-thioxo-4H-pyrazolo[3,4-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and applications of 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a potent xanthine oxidase inhibitor. The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for the development of kinase inhibitors and other therapeutic agents.[1] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the chemistry, biological activity, and experimental considerations for this compound. We will delve into its physicochemical characteristics, propose a detailed synthetic pathway, and provide established protocols for its biological evaluation, with a focus on its primary mechanism of action as a xanthine oxidase inhibitor.
Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine nucleus is a bicyclic heteroaromatic system that is isosteric to adenine, a fundamental component of ATP.[2] This structural mimicry allows compounds based on this scaffold to effectively compete with ATP for the binding sites of numerous kinases, making them a fertile ground for the discovery of novel kinase inhibitors for oncology and other therapeutic areas.[1] Beyond kinase inhibition, this scaffold is present in a variety of biologically active molecules, including the well-known drug Allopurinol, which is used in the management of hyperuricemia and gout.[3] 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a close structural analog of Allopurinol's active metabolite oxypurinol, has emerged as a subject of significant interest due to its potent inhibitory activity against xanthine oxidase.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its successful application in research and development. Below is a summary of the key properties of 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₄N₄OS | [4] |
| Molecular Weight | 168.18 g/mol | [4] |
| Appearance | Light yellow crystalline powder | [4] |
| Melting Point | >310 °C | [4][5] |
| Predicted pKa | 8.27 ± 0.20 | [4] |
| Solubility | Slightly soluble in aqueous base and DMSO. Generally low aqueous solubility. | [4] |
| Synonyms | 4-Hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine, 6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, Tisopurine | [4] |
Synthesis and Purification
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol [6]
-
In a round-bottom flask, thoroughly mix 5-amino-1H-pyrazole-4-carboxamide (1 mole equivalent) and urea (10 mole equivalents).
-
Heat the mixture to 190°C for 2 hours. The reaction will become a turbid solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and add a 10% potassium hydroxide solution to dissolve the product.
-
Carefully acidify the solution with dilute hydrochloric acid to a pH of 4-5 to precipitate the product.
-
Collect the white solid by filtration, wash with cold water, and dry to yield 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol.
Step 2: Synthesis of 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine [6]
-
To a flask containing 1H-Pyrazolo[3,4-d]pyrimidine-4,6-diol (1 mole equivalent), add phosphorus oxychloride (POCl₃) (excess, e.g., 5-10 equivalents).
-
Reflux the mixture at 110°C for 4 hours.
-
After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry.
Step 3: Synthesis of 6-Chloro-4-mercapto-1H-pyrazolo[3,4-d]pyrimidine (Proposed)
-
Dissolve 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (1 mole equivalent) in ethanol in a round-bottom flask.
-
Add a solution of sodium hydrosulfide (NaSH) (1.1 mole equivalents) in ethanol dropwise at room temperature. The regioselective substitution at the more reactive C4 position is anticipated.
-
After the addition is complete, reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization.
Step 4: Synthesis of 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Proposed)
-
To a solution of 6-Chloro-4-mercapto-1H-pyrazolo[3,4-d]pyrimidine (1 mole equivalent) in a suitable solvent like ethanol or dioxane, add an aqueous solution of sodium hydroxide (e.g., 2 M, 2-3 equivalents).
-
Reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the final product.
-
Collect the solid by filtration, wash with water, and dry.
Purification and Characterization
Purification: The final product, being poorly soluble in many common organic solvents, can be challenging to purify.
-
Recrystallization: For compounds of this class that are only soluble in high-boiling point polar aprotic solvents like DMF or DMSO, a diffusion crystallization method can be effective.[7] This involves dissolving the compound in a minimal amount of DMF and placing this solution in a larger chamber containing a miscible anti-solvent like dichloromethane (DCM). Slow diffusion of the anti-solvent will induce crystallization.[7] Alternatively, recrystallization from a large volume of an alcohol/water mixture may be attempted.[8]
Characterization:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the pyrazole C-H proton and the exchangeable N-H and O-H/S-H protons. A publicly available spectrum can be used as a reference.[9]
-
¹³C NMR: The carbon spectrum will show distinct signals for the five carbon atoms in the heterocyclic core. Based on data for related pyrazolo[3,4-d]pyrimidines, the chemical shifts can be predicted and assigned.[3][10]
-
Mass Spectrometry: The mass spectrum should show a prominent molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of 168.18. Fragmentation patterns of related pyrazolo[3,4-b]pyridines often involve the loss of CO, HCN, and halogen radicals if present.[11]
-
Infrared (IR) Spectroscopy: Key vibrational bands are expected for N-H, O-H, C=O, and C=S stretching.
Biological Activity and Mechanism of Action
The primary and most well-documented biological activity of 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol is the potent inhibition of xanthine oxidase.
Xanthine Oxidase Inhibition
Xanthine oxidase is a key enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Overproduction of uric acid leads to hyperuricemia, a condition that can result in gout.
Caption: Mechanism of xanthine oxidase inhibition.
In vitro studies have demonstrated that 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a significantly more potent inhibitor of human xanthine oxidase than oxypurinol. It forms an initial tight complex with the reduced form of the enzyme, which then rearranges into an even more stable complex. The overall Ki value, accounting for both complexes, is approximately 5 nM, compared to 100 nM for oxypurinol.
Potential Off-Target Effects
Given that the pyrazolo[3,4-d]pyrimidine scaffold is a known hinge-binding motif for many protein kinases, it is plausible that 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol could exhibit off-target activity against certain kinases. The promiscuity of small-molecule inhibitors due to the conserved nature of the ATP-binding pocket across the kinome is a well-recognized phenomenon.[12] Researchers using this compound should consider screening against a panel of relevant kinases, particularly if unexpected cellular phenotypes are observed.
Experimental Protocols
In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the formation of its product, uric acid, which absorbs light at 295 nm.
Materials:
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol (test compound)
-
Allopurinol (positive control)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer (e.g., 0.1 units/mL).
-
Prepare a stock solution of xanthine in the buffer.
-
Prepare stock solutions of the test compound and allopurinol in DMSO. Serially dilute these stocks to create a range of concentrations for IC₅₀ determination.
-
-
Assay Setup (in a 96-well plate):
-
Blank wells: Add buffer and the vehicle (DMSO).
-
Control wells (No Inhibitor): Add buffer, xanthine oxidase solution, and vehicle.
-
Test wells: Add buffer, xanthine oxidase solution, and the test compound at various concentrations.
-
Positive Control wells: Add buffer, xanthine oxidase solution, and allopurinol at various concentrations.
-
-
Incubation: Pre-incubate the plate at 25°C or 37°C for 10-15 minutes.
-
Initiate Reaction: Add the xanthine solution to all wells to start the reaction.
-
Measure Absorbance: Immediately begin reading the absorbance at 295 nm every minute for a set period (e.g., 10-20 minutes) to determine the initial reaction velocity.
-
Data Analysis:
-
Calculate the rate of uric acid formation (ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound and allopurinol using the formula: % Inhibition = [(Control Rate - Blank Rate) - (Sample Rate - Blank Rate)] / (Control Rate - Blank Rate) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Handling and Storage
Safety Precautions:
-
May cause eye, skin, and respiratory tract irritation.[4]
-
Harmful if swallowed.[4]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area or a fume hood.
-
Avoid breathing dust.
Storage:
-
Store in a cool, dry place in a tightly sealed container.[4]
-
For long-term storage, a freezer at -20°C is recommended.[4]
Chemical Reactivity and Stability
The thiol group at the 6-position is susceptible to oxidation. Exposure to oxidizing agents, such as hydrogen peroxide, can convert the thiol to a sulfinic acid. This oxidized product is a significantly weaker inhibitor of xanthine oxidase. Therefore, it is crucial to handle and store the compound under conditions that minimize oxidation, such as under an inert atmosphere (e.g., argon or nitrogen) for long-term storage of stock solutions.
The compound has also been reported to exhibit poor bioavailability in vivo, which is attributed to reversible binding to serum proteins.
Conclusion
6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a potent and well-characterized inhibitor of xanthine oxidase with significant potential as a research tool and a lead compound for the development of new therapeutics for hyperuricemia and related disorders. Its synthesis, while not explicitly detailed in a single source, can be reliably achieved through a multi-step process from common starting materials. Researchers should pay close attention to its low aqueous solubility and the potential for oxidation of the thiol group. The provided experimental protocols offer a solid foundation for its biological evaluation. As with any compound built on a privileged scaffold, a thorough investigation of its selectivity profile is warranted to fully understand its biological effects.
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A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][3][8][13]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG - Semantic Scholar. (n.d.).
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Oxypurinol mechanism of action on xanthine oxidase
An In-Depth Technical Guide to the Mechanism of Action of Oxypurinol on Xanthine Oxidase
Abstract
This technical guide provides a comprehensive examination of the molecular mechanism by which oxypurinol inhibits xanthine oxidase (XO), the pivotal enzyme in purine catabolism. We delve into the transformation of the prodrug allopurinol into its active, long-acting metabolite, oxypurinol, and elucidate the biophysical and chemical interactions that govern its potent inhibitory effect. The guide details the critical role of the molybdenum cofactor in the enzyme's active site, the requirement for a reduced Mo(IV) state for high-affinity binding, and the non-competitive, time-dependent nature of the inhibition. Authored for researchers, medicinal chemists, and drug development professionals, this document synthesizes kinetic, structural, and pharmacological data, offering field-proven experimental protocols for assessing xanthine oxidase inhibition and providing visual diagrams to clarify complex molecular interactions and workflows.
Introduction: Xanthine Oxidoreductase, the Target
Xanthine oxidoreductase (XOR) is a complex metallo-flavoprotein that plays a rate-limiting role in purine metabolism.[1][2][3] In humans, it catalyzes the final two steps of this pathway: the oxidative hydroxylation of hypoxanthine to xanthine, and subsequently, xanthine to uric acid.[1][2][4] The enzyme exists as a homodimer with a substantial molecular weight of approximately 270-290 kDa.[4][5] Each monomer is a mosaic of distinct domains containing multiple redox-active centers: two iron-sulfur clusters ([2Fe-2S]), a flavin adenine dinucleotide (FAD) cofactor, and the catalytic heart of the enzyme, a molybdenum cofactor (MoCo).[4][5]
The catalytic cycle occurs at the MoCo, where the substrate is hydroxylated. Electrons harvested from the substrate are shuttled intramolecularly from the molybdenum center, through the iron-sulfur clusters, to the FAD cofactor.[6] From here, the electrons are transferred to the final electron acceptor. The enzyme can exist in two interconvertible forms, defined by the electron acceptor used: xanthine dehydrogenase (XDH), which preferentially uses NAD+, and xanthine oxidase (XO), which uses molecular oxygen (O₂).[1] The XO-catalyzed reaction not only produces uric acid but also generates reactive oxygen species (ROS) such as superoxide and hydrogen peroxide.[4][7] Overproduction of uric acid leads to hyperuricemia, a metabolic disorder that is the direct precursor to gout, a painful inflammatory arthritis caused by the deposition of monosodium urate crystals in joints and tissues.[2][8] Consequently, inhibiting xanthine oxidase is the cornerstone of therapy for managing hyperuricemia and gout.[9][10]
The Inhibitor: From Allopurinol Prodrug to Oxypurinol
Allopurinol, a structural analog of hypoxanthine, has been the primary urate-lowering therapy for decades.[1][2][9] Upon oral administration, allopurinol is rapidly absorbed and acts as a substrate for xanthine oxidase itself.[8][11][12] The enzyme hydroxylates allopurinol, converting it into its major and pharmacologically active metabolite, oxypurinol (also known as alloxanthine).[8][11][12][13]
This metabolic conversion is central to the drug's efficacy. Allopurinol has a very short plasma half-life of approximately 1-2 hours.[11][13] In contrast, oxypurinol has a significantly longer elimination half-life, typically around 15 to 23 hours in individuals with normal renal function.[10][11][12] This extended half-life means that oxypurinol is responsible for the vast majority of the sustained xanthine oxidase inhibition and the therapeutic effect of allopurinol.[10][12] Oxypurinol is primarily cleared from the body by renal excretion.[12][14]
The Core Mechanism: High-Affinity Binding to the Reduced Molybdenum Center
The inhibitory action of oxypurinol is not a simple competitive blockade. Instead, it is a sophisticated, multi-step process that targets a specific redox state of the enzyme's active site.
Requirement for a Reduced Mo(IV) State
A crucial prerequisite for potent inhibition by oxypurinol is the reduction of the molybdenum cofactor. In its resting, oxidized state, the molybdenum atom is in a Mo(VI) oxidation state. During catalysis, as the enzyme hydroxylates its substrate (e.g., xanthine), the molybdenum center accepts two electrons and is reduced to Mo(IV).[1][6][15]
It is this reduced Mo(IV) form of the enzyme to which oxypurinol binds with high affinity.[1][3][16] Studies have demonstrated that in the presence of electron donors like xanthine or hypoxanthine, which facilitate the reduction of Mo(VI) to Mo(IV), the enzyme becomes highly susceptible to inactivation by oxypurinol.[5][16] This explains why xanthine, despite being a substrate, does not compete with oxypurinol for binding to the reduced enzyme; in fact, it facilitates the formation of the state that oxypurinol targets.[16][17]
Formation of a Tightly-Bound, Stable Complex
The interaction is a time-dependent, progressive inhibition. Kinetic studies reveal a two-step mechanism:
-
Initial Rapid Binding: Oxypurinol first forms a relatively rapid, reversible complex with the reduced Mo(IV) enzyme. The dissociation constant (KD) for this initial complex is approximately 8 µM.[16]
-
Isomerization to a Stable Complex: This initial complex then undergoes a slow conformational rearrangement or isomerization to form a much more stable, tightly-bound final complex.[16] This conversion is temperature-dependent and represents the rate-limiting step in the establishment of potent inhibition.[16]
Once formed, this stable complex is very slow to dissociate, effectively taking the enzyme out of commission.[16] This mechanism-based inhibition, where the inhibitor binds tightly to a catalytic intermediate, is responsible for the prolonged duration of action of the drug.
Structural Basis of Inhibition
Crystallographic and computational studies have provided atomic-level insights into the final inhibitory complex.[5][6][18] In this stable state, oxypurinol is directly coordinated to the molybdenum atom within the MoCo active site.[5][19][20] A nitrogen atom from oxypurinol's pyrazole ring forms a covalent linkage with the Mo(IV) ion, displacing a water-exchangeable hydroxyl ligand that is present in the native enzyme.[6][18] This direct, strong interaction effectively locks the active site in an inactive conformation, preventing substrate binding and turnover.
Figure 2: Experimental workflow for an in vitro Xanthine Oxidase inhibition assay. This step-by-step process ensures reproducible and accurate determination of inhibitor potency.
Conclusion
The mechanism of action of oxypurinol on xanthine oxidase is a classic example of mechanism-based inhibition, providing a durable and potent therapeutic effect. Its efficacy stems not from simple competition with the substrate, but from a targeted interaction with the catalytically active, reduced Mo(IV) state of the enzyme's molybdenum cofactor. The subsequent formation of a highly stable, covalently-bound complex effectively sequesters the enzyme in an inactive state. This in-depth understanding of the molecular interactions, kinetic behavior, and structural basis of inhibition is critical for the rational design of next-generation xanthine oxidase inhibitors and for optimizing therapeutic strategies for hyperuricemia and gout.
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A Technical Guide to the Pyrazolo[3,4-d]pyrimidine Scaffold for Kinase Inhibitor Development
Introduction: The Central Role of Kinases and the Rise of a Privileged Scaffold
Protein kinases are a large family of enzymes that play a fundamental role in cellular signaling by catalyzing the phosphorylation of proteins.[1] This process acts as a molecular switch, regulating a vast array of cellular activities, including growth, differentiation, and metabolism. Consequently, aberrant kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[2]
The development of small-molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. A key strategy in this field is the design of compounds that compete with adenosine triphosphate (ATP), the natural phosphate donor, for binding to the kinase's active site.[2][3] Within this context, the pyrazolo[3,4-d]pyrimidine nucleus has emerged as a "privileged scaffold."[2][4][5] This is due to its structural design as a bioisostere of adenine, the nitrogenous base in ATP.[2][4][5][6][7] This mimicry allows pyrazolo[3,4-d]pyrimidine-based molecules to effectively anchor in the ATP binding pocket of kinases, providing a robust foundation for developing potent and selective inhibitors.[4][6][8]
This guide provides an in-depth exploration of the pyrazolo[3,4-d]pyrimidine scaffold, covering its mechanism of action, structure-activity relationships (SAR), synthesis, and its successful translation into clinically approved drugs. It is intended for researchers and drug development professionals seeking to leverage this versatile scaffold for the discovery of next-generation kinase inhibitors.
The Pyrazolo[3,4-d]pyrimidine Core: A Master Key for the Kinase ATP Pocket
The efficacy of the pyrazolo[3,4-d]pyrimidine scaffold lies in its intrinsic ability to function as an ATP mimetic. The fused pyrazole and pyrimidine ring system is a bioisosteric replacement for the purine ring of adenine, allowing it to replicate the crucial hydrogen bonding interactions that anchor ATP within the kinase hinge region.[2][4][6][9][10] This fundamental binding mode is the cornerstone of its activity across a wide range of kinases.
Figure 1: The Pyrazolo[3,4-d]pyrimidine Scaffold and key positions for SAR.
Mechanism of Action: Hinge Binding and ATP Competition
The primary mechanism of action for most pyrazolo[3,4-d]pyrimidine inhibitors is competitive inhibition of ATP binding.[11] The nitrogen atoms within the heterocyclic core form one or more hydrogen bonds with the backbone amide and carbonyl groups of the kinase "hinge" region—a flexible loop connecting the N- and C-terminal lobes of the kinase domain. This interaction effectively occupies the adenine-binding site, preventing ATP from docking and thereby inhibiting the phosphotransfer reaction. The targeted modifications at the various positions on the scaffold (Figure 1) then extend into other regions of the ATP pocket, dictating the inhibitor's overall potency and selectivity.
Figure 2: Mechanism of ATP-Competitive Kinase Inhibition.
Structure-Activity Relationship (SAR) Insights
The versatility of the pyrazolo[3,4-d]pyrimidine scaffold stems from the ability to strategically modify its substitution patterns to achieve desired potency and selectivity against specific kinases. SAR studies are crucial for optimizing hit compounds into clinical candidates.
-
N1-Position : Substituents at the N1 position often extend into the solvent-exposed region. Modifications here can be used to fine-tune physicochemical properties like solubility without drastically altering core binding interactions. In some designs, N1 substituents can interact with the ribose-binding pocket.
-
C3-Position : This position offers an opportunity to introduce groups that can probe for unique interactions deeper within the ATP binding site, potentially enhancing selectivity.
-
C4-Position : This is arguably the most critical position for driving potency and selectivity. Large, hydrophobic groups attached at C4 (often via an amino or ether linkage) can extend into a hydrophobic pocket adjacent to the hinge region. The nature of this group is a primary determinant of the inhibitor's target profile. For instance, SAR studies have shown that replacing a C4-amino group with an oxygen atom can improve anti-angiogenic activity and inhibitory potency against kinases like FLT3 and VEGFR2.[12][13][14]
-
C6-Position : Modifications at this position can also be used to improve selectivity and potency by interacting with residues in the ribose-binding pocket or the surrounding area.
Chemical Synthesis of the Scaffold
A variety of synthetic routes to the pyrazolo[3,4-d]pyrimidine core have been developed, allowing for robust and flexible production of diverse compound libraries.[1][6] One of the most common and effective methods begins with a substituted pyrazole, which is then used to construct the fused pyrimidine ring.
Experimental Protocol: General Synthesis of a 4-amino-pyrazolo[3,4-d]pyrimidine Core
This protocol describes a representative synthesis starting from 5-amino-1H-pyrazole-4-carbonitrile. This approach is widely used due to the commercial availability of starting materials and the reliability of the cyclization step.
Step 1: Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile
-
To a stirred solution of ethoxymethylenemalononitrile in ethanol, add hydrazine hydrate dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
The product often precipitates from the reaction mixture. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield 5-amino-1H-pyrazole-4-carbonitrile.
Step 2: Cyclization to form the Pyrazolo[3,4-d]pyrimidine Core
-
Reflux a mixture of 5-amino-1H-pyrazole-4-carbonitrile and formamide at 180-200 °C for 8-12 hours.
-
Cool the reaction mixture to room temperature, which typically results in the precipitation of the product.
-
Collect the solid precipitate by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or water) to obtain pure 1H-pyrazolo[3,4-d]pyrimidin-4-amine.
Step 3: Functionalization (Example: N-Arylation at C4)
-
The 4-amino group can be subsequently modified. For instance, a Buchwald-Hartwig or Ullmann coupling reaction can be employed to introduce various aryl or heteroaryl groups, which is a key step in the synthesis of many potent inhibitors like Ibrutinib.[15][16]
Self-Validation Note: Each step should be monitored by TLC for reaction completion. The identity and purity of the final product must be confirmed by analytical techniques such as NMR (¹H and ¹³C), Mass Spectrometry, and HPLC.
Clinical Translation: Key Inhibitors and Their Targets
The true measure of a scaffold's value is its successful application in approved therapeutics. The pyrazolo[3,4-d]pyrimidine core is the foundation of several important kinase inhibitors.[2][17]
Case Study: Ibrutinib (Imbruvica®)
Ibrutinib was the first kinase inhibitor featuring a pyrazolo[3,4-d]pyrimidine core to receive FDA approval in 2013.[2] It is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[18][19]
-
Mechanism: Ibrutinib's acrylamide moiety forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to sustained, irreversible inhibition.[2][18][19]
-
Clinical Use: It is approved for treating B-cell cancers such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[2][18]
-
Significance: The discovery of Ibrutinib was a landmark achievement, validating the pyrazolo[3,4-d]pyrimidine scaffold for covalent kinase inhibition and paving the way for further development in this class.[2]
| Inhibitor Name | Target Kinase(s) | Development Status | Potency (IC₅₀) | Citation(s) |
| Ibrutinib | BTK (covalent) | Approved | 0.5 nM (BTK) | [2][19] |
| Parsaclisib | PI3Kδ | Clinical Trials | 0.54 nM (PI3Kδ) | [8] |
| Sapanisertib | mTORC1/2 | Clinical Trials | 30 nM (mTOR) | [8] |
| Compound 17 | CDK2 | Preclinical | 0.19 µM (CDK2) | [8] |
| SI306 | Src | Preclinical | 1.3 µM (on GBM cells) | [20][21] |
| Compound 33 | FLT3, VEGFR2 | Preclinical | Potent dual inhibitor | [12][13] |
Experimental Workflow for Inhibitor Discovery
Developing a novel kinase inhibitor based on the pyrazolo[3,4-d]pyrimidine scaffold follows a structured discovery cascade, beginning with a high-throughput screen and culminating in lead optimization.
Figure 3: Screening Cascade for Kinase Inhibitor Discovery.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to determine the IC₅₀ value of a test compound against a specific kinase. The assay measures the amount of ATP remaining after the kinase reaction; a lower ATP level signifies higher kinase activity.
Materials:
-
Recombinant Kinase of interest
-
Kinase-specific substrate peptide
-
Test compounds (dissolved in DMSO)
-
ATP solution (at a concentration near the Kₘ for the kinase)
-
Assay Buffer (containing MgCl₂, DTT, etc.)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Multichannel pipette or liquid handler
-
Luminometer plate reader
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) and "no enzyme" controls.
-
Kinase Reaction Setup: Prepare a master mix containing the kinase, its specific substrate, and assay buffer. Add this mix to all wells except the "no enzyme" control.
-
Reaction Initiation: Prepare an ATP solution in assay buffer. Add this solution to all wells to start the kinase reaction. The final volume should be consistent (e.g., 10 µL).
-
Incubation: Incubate the plate at room temperature (or 30 °C) for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in the 100% activity wells).
-
Reaction Termination and Signal Generation: Add an equal volume (e.g., 10 µL) of the Kinase-Glo® reagent to all wells. This reagent simultaneously stops the kinase reaction and initiates a luciferase-based reaction that generates a light signal proportional to the amount of remaining ATP.
-
Signal Reading: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Read the plate on a luminometer.
-
Data Analysis:
-
Normalize the data using the "no inhibition" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Self-Validation Note: The inclusion of appropriate controls is critical. The Z'-factor, a statistical measure of assay quality, should be calculated from the control wells to ensure the assay is robust and reliable for screening.
Conclusion and Future Perspectives
The pyrazolo[3,4-d]pyrimidine scaffold is a cornerstone of modern kinase inhibitor design, validated by both preclinical research and clinical success.[2][4][5][17] Its inherent ability to mimic ATP provides a powerful starting point for developing inhibitors against a wide range of kinases. Future research will likely focus on creating next-generation inhibitors that overcome acquired resistance to current therapies, improve selectivity to minimize off-target effects, and target novel kinases implicated in disease. The chemical tractability and proven track record of the pyrazolo[3,4-d]pyrimidine core ensure it will remain a highly valuable and "privileged" scaffold in the field of drug discovery for years to come.
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][8][22]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). PMC - NIH.
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][2][8][22]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Publishing.
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A Technical Guide to the Discovery and Scientific History of 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Allopurinol)
Executive Summary: This guide provides an in-depth exploration of the discovery and history of 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol, universally known as Allopurinol. Initially synthesized within a program seeking novel antineoplastic agents, its development pivoted dramatically due to a serendipitous discovery related to purine metabolism. This document details the scientific journey from its first synthesis to its establishment as a cornerstone therapy for hyperuricemia and gout. We will examine the key researchers who drove its development, the principles of rational drug design they pioneered, its mechanism of action as a xanthine oxidase inhibitor, and the clinical validation that led to its widespread use. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this landmark therapeutic agent.
The Genesis of a Gout Therapy: A Story of Serendipity and Rational Design
The story of Allopurinol is a classic example of serendipity in pharmaceutical research, born from a completely different therapeutic objective. In the mid-20th century, the field of chemotherapy was rapidly advancing, with a focus on developing antimetabolites that could disrupt the cellular machinery of cancer cells.
The Initial Synthesis: The molecule 1H-Pyrazolo[3,4-d]pyrimidin-4-ol was first synthesized and reported in 1956 by Roland K. Robins.[1][2] Robins' work was focused on creating isomers of natural purines, such as hypoxanthine, with the hypothesis that these structural analogs could act as antagonists in biological processes, potentially leading to new antitumor agents.[2]
A Paradigm of Rational Drug Design: Concurrently, at the Wellcome Research Laboratories, biochemists Gertrude B. Elion and George H. Hitchings were pioneering a new, more deliberate approach to drug discovery.[3][4] Instead of the traditional trial-and-error screening of compounds, they sought to exploit the biochemical differences between normal human cells and pathogenic or cancerous cells.[5] Their work, which would later earn them a share of the 1988 Nobel Prize in Physiology or Medicine, was centered on designing molecules that could selectively interfere with the nucleic acid metabolism of these target cells.[5][6][7]
The Pivotal Detour: Elion and Hitchings had previously developed the successful leukemia drug 6-mercaptopurine (6-MP).[3] They discovered that 6-MP was metabolized and inactivated by the enzyme xanthine oxidase (XO), the same enzyme responsible for producing uric acid.[4] In a logical next step, they began searching for a xanthine oxidase inhibitor to see if it could potentiate the effects of 6-MP by preventing its breakdown. Allopurinol, being a structural isomer of the natural xanthine oxidase substrate hypoxanthine, was an ideal candidate.[1]
In collaboration with Wayne Rundles, they tested a combination therapy of Allopurinol and 6-MP in patients with acute lymphoblastic leukemia.[1] While the combination did not produce the desired enhancement of antileukemic activity, the team made a crucial observation: Allopurinol was exceptionally effective at blocking the production of uric acid.[1][4] This realization shifted the entire research focus. They understood that a potent inhibitor of uric acid synthesis would be a groundbreaking treatment for gout, a painful condition caused by the deposition of uric acid crystals in the joints.[3] This pivot from oncology to rheumatology marked the true beginning of Allopurinol's therapeutic history.
Chemical Synthesis and Properties
Allopurinol is a heterocyclic compound belonging to the pyrazolopyrimidine class.
-
IUPAC Name: 1H-Pyrazolo[3,4-d]pyrimidin-4(2H)-one [1]* Molecular Formula: C₅H₄N₄O [8]* Molar Mass: 136.114 g·mol⁻¹ [8]
Representative Synthesis Protocol
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives often involves the construction of the pyrimidine ring onto a pre-existing pyrazole core. A common and historically relevant method involves the cyclization of an aminopyrazole carboxamide with a one-carbon component like urea.
Objective: To synthesize 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol, a key intermediate which can be further processed to yield Allopurinol.
Materials:
-
5-Amino-1H-pyrazole-4-carboxamide
-
Urea
-
High-boiling point solvent (e.g., mineral oil) or neat reaction conditions
-
Potassium hydroxide (KOH) solution (10%)
-
Hydrochloric acid (HCl), dilute
Step-by-Step Methodology:
-
Mixing Reagents: In a round-bottom flask equipped with a reflux condenser, combine 5-amino-1H-pyrazole-4-carboxamide (1 part) and urea (approx. 10 parts by molar equivalent). [9]2. Cyclization Reaction: Heat the mixture to approximately 190°C. [9]The reaction is typically carried out for 2-4 hours. The mixture will melt and then solidify as the product forms.
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature.
-
Purification: Carefully add a 10% potassium hydroxide (KOH) solution to the solid mass to dissolve the product. [9]5. Precipitation: Acidify the resulting solution by slowly adding dilute hydrochloric acid (HCl) until the pH reaches 4-5. The target compound will precipitate out of the solution. [9]6. Final Product: Collect the white solid product by suction filtration, wash with cold water, and dry thoroughly. The resulting compound is 1H-pyrazolo[3,4-d]pyrimidine-4,6-diol, an intermediate that can be selectively deoxygenated to form Allopurinol. [9]
Preclinical and Clinical Validation
The validation of Allopurinol's mechanism and efficacy involved rigorous in vitro enzyme kinetics and extensive clinical trials, which cemented its role in medicine.
In Vitro Validation: Xanthine Oxidase Inhibition Assay
The primary preclinical validation for Allopurinol is its ability to inhibit xanthine oxidase activity. This is quantified using an in vitro spectrophotometric assay.
Principle: Xanthine oxidase converts xanthine to uric acid. Uric acid has a distinct UV absorbance peak at approximately 295 nm. By measuring the rate of increase in absorbance at this wavelength, one can determine the enzyme's activity. The addition of an inhibitor like Allopurinol will slow this rate.
Kinetic Parameters: Kinetic studies have consistently demonstrated that Allopurinol acts as a competitive inhibitor of xanthine oxidase. This is characterized by an increase in the Michaelis constant (Km) with no change in the maximum reaction velocity (Vmax) in the presence of the inhibitor. [10][11]
| Parameter | Description | Typical Finding with Allopurinol | Reference |
|---|---|---|---|
| IC₅₀ | The concentration of inhibitor required to reduce enzyme activity by 50%. | Low micromolar (µM) to nanomolar (nM) range, indicating high potency. | [11] |
| Kₘ | Michaelis Constant: Substrate concentration at half Vmax. | Increases in the presence of Allopurinol. | [10][11] |
| Vₘₐₓ | Maximum Velocity: The maximum rate of the reaction at saturating substrate concentrations. | Remains constant in the presence of Allopurinol. | [10][11]|
Clinical Development and Approval
Following the compelling preclinical data, clinical trials in the early 1960s confirmed Allopurinol's potent urate-lowering effects in patients with gout. [4]The studies demonstrated that it not only reduced serum uric acid levels but also decreased the frequency of acute gouty attacks and helped to resolve tophi (large deposits of urate crystals). [4][12] Concerns about the potential for xanthine accumulation to cause xanthine stones, similar to uric acid stones, were investigated. While this was observed in dogs at high doses, it proved to be a rare event in humans due to differences in purine metabolism. [4] Based on the overwhelming evidence of its efficacy and a manageable safety profile, Allopurinol was approved for medical use in the United States by the FDA in 1966, marketed under the brand name Zyloprim. [1][13][14]It quickly became the standard of care for chronic gout and has remained a first-line therapy for over half a century. [15][12]It is also indicated for managing the hyperuricemia associated with certain cancer chemotherapies (tumor lysis syndrome) and for preventing recurrent calcium oxalate kidney stones. [14][16]
Legacy and Modern Perspective
The discovery of Allopurinol was more than just the creation of a single drug; it was a validation of the "rational drug design" philosophy championed by Hitchings and Elion. [17]Their work demonstrated that by understanding the fundamental biochemical pathways of a disease, one could design specific molecules to intervene in that process, leading to highly effective and targeted therapies. This principle laid the groundwork for the development of numerous other drugs, from antivirals to immunosuppressants. [6][17] Today, Allopurinol is on the World Health Organization's List of Essential Medicines and remains one of the most commonly prescribed medications globally. [1]While newer xanthine oxidase inhibitors like Febuxostat have since been developed, Allopurinol remains a cost-effective and vital tool in the management of hyperuricemia. [18]Ongoing research continues to explore its potential in other conditions linked to oxidative stress and to better understand and manage its rare but serious adverse effects, such as Allopurinol Hypersensitivity Syndrome (AHS). [15][19]The journey of Allopurinol, from a failed cancer adjuvant to a revolutionary gout treatment, stands as a testament to scientific rigor, insightful observation, and the profound impact of rational drug discovery. [20][21]
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A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E]T[1][8][15]RIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG - Semantic Scholar. Available from: [Link]
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Oxypurinol: The Pharmacologically Active Metabolite of Allopurinol – A Technical Guide
Introduction
Allopurinol has been a primary therapeutic agent for managing hyperuricemia and gout for decades.[1] Its efficacy lies in its ability to inhibit xanthine oxidase, the enzyme responsible for the final steps of purine catabolism to uric acid.[2] However, the therapeutic action of allopurin-ol is largely attributable to its principal active metabolite, oxypurinol.[3] Allopurinol itself has a short half-life of approximately 1 to 2 hours, as it is rapidly metabolized to oxypurinol.[1] Oxypurinol, in contrast, possesses a significantly longer half-life of about 15 to 23.3 hours, leading to its accumulation in the plasma and exerting a sustained inhibitory effect on xanthine oxidase.[1][3][4] This guide provides an in-depth technical exploration of oxypurinol, from its metabolic generation from allopurinol to its detailed mechanism of action, pharmacokinetic profile, clinical implications, and analytical quantification.
Metabolic Pathway and Mechanism of Action
Allopurinol, a structural analog of hypoxanthine, is converted to oxypurinol (also known as alloxanthine) by xanthine oxidase and aldehyde oxidase.[5][6] Both allopurinol and oxypurinol inhibit xanthine oxidase, thereby reducing the production of uric acid.[7] This inhibition blocks the conversion of hypoxanthine to xanthine and xanthine to uric acid.[5]
Allopurinol initially acts as a competitive inhibitor of xanthine oxidase.[1] However, upon its oxidation to oxypurinol, the metabolite forms a stable complex with the reduced molybdenum (Mo(IV)) center in the active site of the enzyme, leading to a more potent, noncompetitive inhibition.[8][9] This strong binding of oxypurinol is primarily responsible for the long-lasting therapeutic effect of allopurinol.[10]
Metabolism of allopurinol and its inhibition of uric acid synthesis.
Pharmacokinetics of Allopurinol and Oxypurinol
The distinct pharmacokinetic profiles of allopurinol and oxypurinol are central to understanding the clinical application of allopurinol. While allopurinol is rapidly cleared, oxypurinol's longer half-life allows for once-daily dosing and is the primary driver of the urate-lowering effect.[11]
| Parameter | Allopurinol | Oxypurinol |
| Oral Bioavailability | 79 ± 20% | ~90% (formed from allopurinol) |
| Elimination Half-life (t½) | 1.2 ± 0.3 hours | 23.3 ± 6.0 hours |
| Apparent Oral Clearance (CL/F) | 15.8 ± 5.2 mL/min/kg | 0.31 ± 0.07 mL/min/kg |
| Apparent Volume of Distribution (Vd/F) | 1.31 ± 0.41 L/kg | 0.59 ± 0.16 L/kg |
| Primary Route of Elimination | Metabolism to oxypurinol | Renal excretion |
Data compiled from studies in subjects with normal renal function.[3][4]
Oxypurinol is primarily cleared by the kidneys.[12] In individuals with renal impairment, the clearance of oxypurinol is significantly reduced, leading to its accumulation.[13] This necessitates dose adjustments of allopurinol in patients with chronic kidney disease to avoid potential toxicity.[14]
Clinical Significance and Therapeutic Drug Monitoring
The management of gout and other conditions associated with hyperuricemia relies on achieving and maintaining a target serum uric acid level, typically below 6 mg/dL.[15] The therapeutic effect of allopurinol is directly correlated with plasma concentrations of oxypurinol.[15]
Therapeutic Range
Therapeutic drug monitoring (TDM) of oxypurinol can be a valuable tool to optimize allopurinol therapy, particularly in patients who are not reaching their target serum urate levels or in those with renal impairment.[16][17] A suggested therapeutic range for oxypurinol is 5-22.8 mg/L, although higher concentrations may be necessary for some individuals to achieve the target serum urate concentration.[18]
Adverse Effects and Hypersensitivity
While generally well-tolerated, allopurinol can cause adverse effects, the most severe of which is the allopurinol hypersensitivity syndrome (AHS), a severe cutaneous adverse reaction (SCAR).[19] Evidence suggests that this hypersensitivity is primarily mediated by an oxypurinol-specific T cell response, particularly in individuals with the HLA-B*58:01 allele.[20][21] High concentrations of oxypurinol appear to act synergistically with the presence of this allele to increase the risk of AHS.[21] This underscores the importance of careful dosing, especially in at-risk populations.[18]
Drug Interactions
Several medications can interact with allopurinol and oxypurinol, affecting their efficacy and safety. For instance, uricosuric drugs like probenecid can increase the renal clearance of oxypurinol, potentially diminishing its urate-lowering effect.[3] Thiazide diuretics may increase the risk of allopurinol-associated hypersensitivity reactions.[22] When allopurinol is co-administered with azathioprine or mercaptopurine, the doses of these cytotoxic drugs must be significantly reduced, as allopurinol inhibits their metabolism by xanthine oxidase, leading to increased toxicity.[23]
Analytical Quantification of Oxypurinol
Accurate and reliable methods for the quantification of oxypurinol in biological matrices are essential for TDM and pharmacokinetic studies. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.[24]
Experimental Protocol: Quantification of Oxypurinol in Human Plasma by HPLC-UV
This protocol is adapted from established methods for the quantification of oxypurinol in human serum.[25]
1. Sample Preparation (Protein Precipitation):
-
To 200 µL of plasma, add 400 µL of acetonitrile containing the internal standard (e.g., acyclovir).
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the clear supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. HPLC-UV Analysis:
-
Column: C18 reverse-phase column (e.g., LiChrospher® 100 RP-8, 125 mm x 4 mm, 5 µm).[24]
-
Mobile Phase: 0.02 M sodium acetate buffer (pH 4.5).[25]
-
Flow Rate: 1.0 mL/min.[25]
-
Injection Volume: 50 µL.
-
Detection Wavelength: 254 nm.[25]
-
Quantification: Determine the concentration of oxypurinol by comparing the peak area ratio of oxypurinol to the internal standard against a calibration curve prepared with known concentrations of oxypurinol.
Workflow for the quantification of oxypurinol in plasma.
Conclusion
Oxypurinol is the cornerstone of allopurinol's therapeutic efficacy in the management of hyperuricemia and gout. Its prolonged half-life and potent, noncompetitive inhibition of xanthine oxidase ensure a sustained reduction in uric acid production. An in-depth understanding of its pharmacology, pharmacokinetics, and clinical implications is paramount for drug development professionals and researchers. The ability to accurately quantify oxypurinol concentrations in biological fluids is a critical tool for optimizing therapy, ensuring patient adherence, and minimizing the risk of adverse events, thereby personalizing the treatment of gout and related disorders.
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Introduction: The Significance of the Pyrazolo[3,4-d]pyrimidine Core
An In-depth Technical Guide to the Structural Analogues of 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol: A Privileged Scaffold for Xanthine Oxidase Inhibition
The quest for potent and specific enzyme inhibitors is a cornerstone of modern drug discovery. Within this landscape, the pyrazolo[3,4-d]pyrimidine nucleus stands out as a "privileged scaffold." Its structural resemblance to endogenous purines allows it to function as an effective mimic, interacting with the active sites of numerous enzymes involved in purine metabolism.[1][2][3] This guide focuses on a specific derivative, 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol, and its analogues, primarily through the lens of their most significant therapeutic application: the inhibition of xanthine oxidase (XO).
The parent compound of this family, Allopurinol (1H-pyrazolo[3,4-d]pyrimidin-4-ol), is a cornerstone therapy for hyperuricemia and gout, conditions caused by the overproduction or underexcretion of uric acid.[1][4][5] Allopurinol's mechanism of action is the direct inhibition of xanthine oxidase, the enzyme responsible for the final two steps in the purine catabolism pathway that produces uric acid.[6][7] The subject of this guide, 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol, is a structural analogue of Oxypurinol, the primary active metabolite of Allopurinol.[1][4][8] Understanding the structure-activity relationships (SAR), synthesis, and evaluation of these analogues is critical for developing next-generation XO inhibitors with improved efficacy and reduced side effects.
The Pharmacophore: A Purine Isostere
The therapeutic efficacy of the pyrazolo[3,4-d]pyrimidine scaffold is rooted in its bioisosteric relationship with natural purines like hypoxanthine and xanthine.[1][2] Allopurinol is a structural isomer of hypoxanthine.[1][6] This structural mimicry allows it to bind to the active site of xanthine oxidase, acting as a competitive inhibitor.
The enzyme xanthine oxidase hydroxylates Allopurinol to form Oxypurinol (also known as alloxanthine).[2][9] Oxypurinol then forms a highly stable complex with the reduced molybdenum (Mo(IV)) center in the enzyme's active site, effectively inactivating the enzyme.[9] This prevents the conversion of hypoxanthine and xanthine into uric acid, thereby lowering serum uric acid levels.[4][6]
Caption: Comparison of the pyrazolo[3,4-d]pyrimidine scaffold to its natural purine analogue.
Mechanism of Action: Targeting Purine Catabolism
The primary mechanism of action for Allopurinol and its analogues is the competitive inhibition of xanthine oxidase. This enzyme is a critical control point in purine metabolism. By blocking this enzyme, the accumulation of less soluble uric acid is prevented, while the levels of more soluble precursors, hypoxanthine and xanthine, increase.[1]
Caption: Inhibition of the purine catabolism pathway by Allopurinol and its active metabolite, Oxypurinol.
Structural Analogues and Structure-Activity Relationships (SAR)
The development of novel XO inhibitors often involves modifying the core pyrazolo[3,4-d]pyrimidine scaffold. The goal is to enhance inhibitory potency, improve pharmacokinetic properties (like bioavailability), and reduce off-target effects.
Core Compound: 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol
This specific analogue, also known as Thiopurinol, is a potent inhibitor of xanthine oxidase in vitro.[10] Studies have shown it can be significantly more potent than Oxypurinol, with an overall Ki value of 5 nM compared to 100 nM for Oxypurinol against human xanthine oxidase.[10]
Causality Behind Experimental Observations: Despite its high in vitro potency, the compound demonstrates poor in vivo efficacy. This discrepancy is a critical insight for drug development professionals. The primary reasons for this failure are:
-
Poor Bioavailability: The compound exhibits reversible binding to serum proteins, which rapidly decreases its free plasma concentration.[10]
-
Metabolic Instability: The 6-thiol group is susceptible to oxidation. For instance, hydrogen peroxide can oxidize it to a sulfinic acid, a product that is three orders of magnitude weaker as an XO inhibitor.[10]
These findings underscore the importance of moving beyond simple in vitro potency and considering pharmacokinetic and metabolic stability early in the design process.
Design Strategies and Bioisosteric Replacement
SAR studies have explored modifications at various positions of the pyrazolo[3,4-d]pyrimidine ring to overcome these limitations. The goal is to find bioisosteres—substituents with similar physical or chemical properties—that improve the drug's overall profile.[11][12][13]
Caption: Key positions on the pyrazolo[3,4-d]pyrimidine scaffold for SAR studies.
Quantitative Data on Key Analogues
The following table summarizes the in vitro inhibitory activity of several key pyrazolo[3,4-d]pyrimidine analogues against xanthine oxidase. This data provides a clear comparison of how structural modifications impact potency.
| Compound Name | Core Structure Modification | Target Enzyme | IC50 Value (µM) | Citation(s) |
| Allopurinol | 4-hydroxy | Xanthine Oxidase | 0.776 ± 0.012 | [14][15] |
| Oxypurinol | 4,6-dihydroxy | Human Xanthine Oxidase | ~0.1 (Ki value) | [10] |
| 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol | 4-hydroxy, 6-mercapto | Human Xanthine Oxidase | ~0.005 (Ki value) | [10] |
| 4-Mercapto-1H-pyrazolo[3,4-d]pyrimidine | 4-mercapto | Xanthine Oxidase | 1.326 ± 0.013 | [14][15] |
| 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine | 4-amino, 6-mercapto | Xanthine Oxidase | 0.600 ± 0.009 | [14][15] |
| 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine | 4-amino, 6-hydroxy | Xanthine Oxidase | 1.564 ± 0.065 | [14][15] |
| 4-Amino-3-(p-chlorophenyl)-6-hydroxypyrazolo[3,4-d]pyrimidine | 3-(p-chlorophenyl), 4-amino, 6-hydroxy | Xanthine Oxidase | Potent as Allopurinol | [16] |
Experimental Protocols: Synthesis and Evaluation
A trustworthy drug discovery program relies on robust and reproducible experimental methods. The following protocols provide a framework for the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine analogues.
Experimental Protocol 1: General Synthesis of the 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine Core
This protocol outlines a common pathway for synthesizing the core scaffold, which can then be further modified. The choice of reagents is critical: phosphorus oxychloride (POCl₃) is a standard and effective chlorinating agent for converting the hydroxyl group at the C4 position into a reactive chloro group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[17][18]
Caption: General synthetic workflow for producing pyrazolo[3,4-d]pyrimidine analogues.
Step-by-Step Methodology:
-
Synthesis of Pyrazol-5-one Derivative (Intermediate 1):
-
Synthesis of 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Intermediate 2):
-
Synthesis of 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Intermediate 3):
-
Reflux the pyrimidin-4-ol from Step 2 in an excess of phosphorus oxychloride (POCl₃) for 6 hours.
-
Carefully pour the reaction mixture onto crushed ice to decompose the excess POCl₃.
-
Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer and evaporate the solvent to obtain the chlorinated intermediate.[17][18]
-
-
Synthesis of Target Analogues (e.g., 6-Mercapto derivative):
-
The 4-chloro intermediate is a versatile precursor. To introduce a mercapto group, it can be reacted with a sulfur nucleophile like sodium hydrosulfide (NaSH). Other nucleophiles (amines, alkoxides) can be used to generate a library of analogues at the C4 position. Further modifications can be performed on other parts of the ring.
-
Experimental Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay
This protocol describes a standard spectrophotometric assay to determine the inhibitory potency (IC50) of the synthesized analogues. The method's trustworthiness comes from its direct measurement of the enzymatic product, uric acid, which has a distinct UV absorbance maximum at 295 nm.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Enzyme Solution: Prepare a stock solution of bovine milk xanthine oxidase in phosphate buffer (pH 7.5).
-
Substrate Solution: Prepare a stock solution of xanthine in the same phosphate buffer.
-
Inhibitor Solutions: Dissolve the synthesized analogues (test compounds) and a reference inhibitor (Allopurinol) in a suitable solvent (e.g., DMSO) to make stock solutions, then prepare serial dilutions in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add 50 µL of phosphate buffer, 25 µL of the inhibitor solution (or vehicle control), and 25 µL of the enzyme solution to each well.
-
Pre-incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 150 µL of the xanthine substrate solution to each well.
-
-
Data Acquisition:
-
Immediately measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm over time (e.g., for 5-10 minutes) using a microplate spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.[14][15]
-
Clinical Significance and Future Directions
While Allopurinol is an effective treatment, it is associated with significant side effects, including skin rashes and rare but severe hypersensitivity reactions, particularly in certain populations with the HLA-B*5801 allele.[1][4] This creates a clear clinical need for safer XO inhibitors.[19][20]
The exploration of structural analogues of 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol and other pyrazolopyrimidines is a promising avenue for developing new therapies. Future research should focus on:
-
Improving Bioavailability: Designing prodrugs or modifying the scaffold to reduce serum protein binding and increase metabolic stability.[21]
-
Enhancing Selectivity: Ensuring new analogues are highly selective for xanthine oxidase over other enzymes to minimize off-target effects.
-
Exploring Dual-Function Inhibitors: Some research explores compounds that not only inhibit XO but also possess antioxidant or anti-inflammatory properties, which could be beneficial in treating gout.[22][23]
-
Expanding Therapeutic Targets: The pyrazolo[3,4-d]pyrimidine scaffold is being investigated for a wide range of other biological activities, including as inhibitors of various kinases in cancer therapy.[24][25][26][27]
Conclusion
The 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol scaffold and its analogues represent a rich field for medicinal chemistry and drug development. As structural mimics of natural purines, they are potent inhibitors of xanthine oxidase. While the parent mercapto-analogue demonstrates high in vitro potency, its poor in vivo characteristics highlight the complex challenges of drug design. By leveraging a deep understanding of structure-activity relationships, employing robust synthetic and analytical protocols, and focusing on improving pharmacokinetic profiles, researchers can continue to develop novel pyrazolo[3,4-d]pyrimidine-based therapies that are safer and more effective for patients suffering from hyperuricemia and other related disorders.
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pyrazolo[3,4-d]pyrimidine derivatives in cancer research
An In-Depth Technical Guide to Pyrazolo[3,4-d]pyrimidine Derivatives in Cancer Research
Executive Summary
The pyrazolo[3,4-d]pyrimidine scaffold has emerged as a "privileged structure" in modern medicinal chemistry, particularly in the development of targeted cancer therapies. Its intrinsic structural similarity to the purine core of adenine allows it to function as a highly effective hinge-binding motif in the ATP-binding pocket of numerous protein kinases.[1][2][3] This guide provides a comprehensive overview of the design, synthesis, mechanism of action, and preclinical evaluation of pyrazolo[3,4-d]pyrimidine derivatives. We will delve into their interactions with key oncogenic targets such as EGFR, VEGFR, and Src family kinases, explore structure-activity relationships that drive potency and selectivity, and provide detailed, field-proven protocols for their biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of next-generation oncology therapeutics.
The Pyrazolo[3,4-d]pyrimidine Core: A Foundation for Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine is a fused heterocyclic system that acts as a bioisostere of adenine, the nitrogenous base of ATP.[2] This bioisosteric relationship is the cornerstone of its success in oncology. Protein kinases, a family of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate protein, are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis.[2] Because pyrazolo[3,4-d]pyrimidine derivatives can mimic the adenine component of ATP, they can effectively compete for and occupy the ATP-binding site of these kinases, thereby inhibiting their catalytic activity.[1] This competitive inhibition mechanism forms the basis for the anticancer effects of many compounds based on this scaffold.
The versatility of the pyrazolo[3,4-d]pyrimidine core allows for chemical modifications at multiple positions, enabling chemists to fine-tune the molecule's potency, selectivity, and pharmacokinetic properties. This has led to the development of a wide array of inhibitors targeting different kinase families, some of which have progressed into clinical trials and even received regulatory approval, most notably the BTK inhibitor Ibrutinib.[1][4]
Caption: Bioisosteric relationship and competitive inhibition mechanism.
Key Oncogenic Targets and Signaling Pathways
The therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives is realized through their inhibition of specific kinases that drive tumor progression. Focussed chemical modifications to the core scaffold have yielded potent inhibitors for several critical targets.
Receptor Tyrosine Kinases (RTKs)
-
VEGFR (Vascular Endothelial Growth Factor Receptor): VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[5] Pyrazolo[3,4-d]pyrimidine derivatives have been designed to block the ATP-binding site of VEGFR-2, thereby inhibiting downstream signaling, reducing tumor angiogenesis, and starving the tumor of essential nutrients.[6][7][8] Compound 33 (1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)phenyl)-3-(4-chloro-3-(trifluoromethyl)phenyl)urea) is a potent multikinase inhibitor of both FLT3 and VEGFR2 that led to complete tumor regression in a mouse xenograft model.[6]
-
EGFR (Epidermal Growth Factor Receptor): Overexpression or mutation of EGFR is common in non-small cell lung cancer, breast cancer, and other solid tumors, leading to hyperactive proliferation and survival signals.[5][9] Several pyrazolo[3,4-d]pyrimidine series have been developed as potent EGFR inhibitors, competing with ATP at the catalytic domain to shut down this oncogenic signaling.[10][11]
-
FLT3 (FMS-like Tyrosine Kinase 3): Mutations in FLT3 are prevalent in acute myeloid leukemia (AML).[12] The pyrazolo[3,4-d]pyrimidine scaffold has been successfully utilized to create FLT3 inhibitors that show significant cytotoxic activity against AML cell lines.[6][12]
Non-Receptor Tyrosine Kinases
-
Src Family Kinases (SFKs): SFKs, including Src and Fyn, are involved in pathways controlling cell proliferation, survival, motility, and invasion.[13][14] Their deregulation is implicated in numerous cancers, including medulloblastoma and hematological malignancies.[14][15][16] Specific pyrazolo[3,4-d]pyrimidine compounds have been shown to inhibit Src and Fyn phosphorylation, leading to cell cycle arrest and apoptosis in cancer cells.[13][14]
-
BTK (Bruton's Tyrosine Kinase): BTK is a crucial component of the B-cell receptor (BCR) signaling pathway.[4] The FDA-approved drug Ibrutinib is a pyrazolo[3,4-d]pyrimidine-based irreversible inhibitor of BTK, used effectively in the treatment of B-cell cancers like mantle cell lymphoma and chronic lymphocytic leukemia.[1][4]
Caption: Inhibition of key oncogenic signaling pathways.
Structure-Activity Relationship (SAR) Insights
Optimizing the anticancer activity of the pyrazolo[3,4-d]pyrimidine scaffold is a process of rational chemical modification. SAR studies reveal how different functional groups at various positions on the core influence target binding, selectivity, and cellular activity.
-
Position 1: Substitution at the N1 position with aryl groups, such as a phenyl ring, is a common strategy. The nature and substitution pattern on this ring can significantly impact potency.
-
Position 4: This is a critical position for interacting with the kinase hinge region and for extending into the solvent-exposed region of the ATP pocket. Attaching linkers like an amino, oxy, or piperazine group at this position allows for the introduction of larger side chains.[12][17] The choice of linker and the terminal moiety are crucial for determining kinase selectivity and overall potency. For example, studies have shown that an acetamide linkage often confers potent anticancer activity.[17]
-
Position 6: Modifications at C6, often with small alkyl groups like methyl, can influence the orientation of the scaffold within the binding pocket.[18]
The general SAR paradigm involves using the pyrazolo[3,4-d]pyrimidine core as an anchor in the ATP hinge region, while exploring substitutions at positions 1 and 4 to achieve high-affinity interactions with other parts of the binding site, thereby ensuring both potency and selectivity.[5]
General Synthetic Strategies
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically begins with the construction of a substituted pyrazole ring, which is then used to form the fused pyrimidine ring. A common and effective route involves starting from a substituted 5-aminopyrazole-4-carboxylate or carboxamide.
Common Synthetic Route:
-
Pyrazole Formation: A substituted 5-amino-1H-pyrazole-4-carbonitrile or ethyl 5-amino-1H-pyrazole-4-carboxylate serves as a versatile starting material.
-
Pyrimidine Ring Annulation: The pyrazole intermediate is cyclized to form the pyrazolo[3,4-d]pyrimidin-4-one core. This can be achieved by heating the aminopyrazole with formic acid or formamide.[19]
-
Chlorination: The resulting pyrimidinone is often converted to a more reactive 4-chloro-1H-pyrazolo[3,4-d]pyrimidine intermediate using a chlorinating agent like phosphorus oxychloride (POCl₃).
-
Nucleophilic Substitution: The 4-chloro group is highly susceptible to nucleophilic substitution. Reacting this intermediate with various amines, phenols, or thiols allows for the introduction of diverse side chains at the C4 position, which is critical for tuning the biological activity.[20]
This modular approach provides a robust platform for generating large libraries of derivatives for screening and optimization.[18][19]
Preclinical and Clinical Landscape
The therapeutic promise of this scaffold is underscored by the number of derivatives that have been evaluated in preclinical models and advanced into clinical trials.
| Compound/Series | Primary Target(s) | Cancer Indication(s) | Key Findings/Status | Reference(s) |
| Ibrutinib (Imbruvica®) | BTK (irreversible) | B-cell malignancies (CLL, MCL) | FDA Approved. First-in-class BTK inhibitor. | [1][4] |
| Sapanisertib (INK128) | mTORC1/2 | Various solid tumors | In clinical trials. Dual mTOR complex inhibitor. | [4] |
| Compound 33 | FLT3, VEGFR2 | Acute Myeloid Leukemia (AML) | Preclinical. Complete tumor regression in xenograft models. | [6] |
| Compound 12b | VEGFR-2 | Breast Cancer | Preclinical. Potent VEGFR-2 inhibition, induces apoptosis and S-phase cell cycle arrest. | [5][7] |
| Compound 4c | Fyn (Src Family) | Hematological Malignancies | Preclinical. Reduces cell viability and induces apoptosis in leukemia and lymphoma cell lines. | [13][16] |
| Compounds 15 & 16 | EGFR | Broad Spectrum | Preclinical. Showed potent, broad-spectrum cytotoxicity against the NCI-60 panel. | [10] |
Core Experimental Workflows for Evaluation
A rigorous, systematic approach is required to validate the anticancer potential of novel pyrazolo[3,4-d]pyrimidine derivatives. The following protocols represent a standard cascade for comprehensive preclinical evaluation.
Caption: High-level workflow for preclinical evaluation.
Protocol: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the concentration of the derivative that inhibits the growth of a cancer cell line by 50% (IC₅₀).
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.[21]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazolo[3,4-d]pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Mix thoroughly on an orbital shaker to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Enzymatic Kinase Inhibition Assay
Objective: To directly measure the inhibitory activity of a compound against its purified target kinase (e.g., VEGFR-2, EGFR).
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylation can be quantified using various methods, such as radioactivity (³²P-ATP), fluorescence, or luminescence (e.g., ADP-Glo™ Kinase Assay).
Methodology (Example using ADP-Glo™):
-
Reaction Setup: In a 384-well plate, combine the purified kinase, the specific peptide substrate, and ATP in a kinase reaction buffer.
-
Inhibitor Addition: Add the pyrazolo[3,4-d]pyrimidine derivative at various concentrations to the reaction wells.
-
Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the phosphorylation reaction to proceed.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert the newly generated ADP into ATP, which then drives a luciferase/luciferin reaction, producing a luminescent signal. Incubate for 30 minutes.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP generated and thus to the kinase activity.
-
Analysis: Normalize the data to controls (no inhibitor for 0% inhibition, no kinase for 100% inhibition). Plot percent inhibition versus log concentration and calculate the IC₅₀.
Protocol: Apoptosis Analysis via Annexin V Staining
Objective: To determine if the compound induces programmed cell death (apoptosis).
Principle: In early apoptosis, a membrane phospholipid, phosphatidylserine (PS), translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (e.g., FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic or necrotic cells. Flow cytometry can distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[22]
Methodology:
-
Cell Treatment: Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic). A significant increase in the Annexin V positive populations compared to the control indicates apoptosis induction.[7]
Conclusion and Future Directions
Pyrazolo[3,4-d]pyrimidine derivatives represent a clinically validated and highly adaptable scaffold for the development of targeted anticancer agents. Their success is rooted in their ability to act as ATP-competitive kinase inhibitors, a mechanism that allows for potent and selective modulation of key oncogenic drivers. The journey from initial hit identification to a potential clinical candidate, as outlined in the experimental workflows, requires a multi-faceted approach combining synthetic chemistry with rigorous biological and mechanistic evaluation.
Future research will likely focus on developing multi-targeted derivatives that can simultaneously inhibit several cancer pathways to overcome drug resistance, as well as on improving the pharmacokinetic properties and oral bioavailability of these compounds to create more effective and patient-friendly therapies.[15][23] The continued exploration of this privileged scaffold promises to yield novel and impactful contributions to the field of oncology.
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Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. (2023). RSC Medicinal Chemistry, 14(7), 17074-17096. [Link]
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Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines. (2021). Pharmaceuticals, 14(10), 1045. [Link]
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Pyrazolo[3,4-d]pyrimidine Effect in Hematological Malignancies. (2016). Frontiers in Pharmacology, 7, 417. [Link]
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Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. (2013). Journal of Medicinal Chemistry, 56(4), 1641-1655. [Link]
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Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). RSC Medicinal Chemistry, 11(10), 1125-1138. [Link]
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Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. (2020). Future Medicinal Chemistry, 12(13), 1187-1202. [Link]
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Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors. (2017). Bioorganic & Medicinal Chemistry Letters, 27(11), 2419-2423. [Link]
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Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. (2020). ACS Medicinal Chemistry Letters, 11(4), 577-583. [Link]
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New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. (2024). RSC Advances, 14(4), 2427-2452. [Link]
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Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities. (2023). Archiv der Pharmazie, 356(1), e2200424. [Link]
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. (2022). Molecules, 27(19), 6653. [Link]
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Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules, 29(21), 4958. [Link]
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Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][6][12][22]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. (2022). RSC Advances, 12(23), 14661-14676. [Link]
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Oxypurinol as a Modulator of the Purine Metabolism Pathway: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive overview of the purine metabolism pathway, with a specific focus on the terminal steps catalyzed by xanthine oxidase and its inhibition by oxypurinol. Purine metabolism is fundamental to cellular life, providing the building blocks for nucleic acids and energy currency.[1][2] Dysregulation of this pathway, leading to the overproduction of its final catabolite, uric acid, results in hyperuricemia—a precursor to debilitating conditions such as gout.[3][4][5] The enzyme xanthine oxidase is the critical control point in uric acid synthesis.[3][6] This document details the biochemical mechanism of xanthine oxidase, the potent inhibitory action of oxypurinol, and the pharmacokinetic profile that establishes oxypurinol as the primary therapeutic agent derived from its parent drug, allopurinol.[7][8][9] Furthermore, we present a detailed, field-proven protocol for an in vitro xanthine oxidase inhibition assay, providing researchers and drug development professionals with the necessary tools to investigate novel modulators of this crucial pathway.
The Purine Catabolism Pathway: The Role of Xanthine Oxidase in Uric Acid Synthesis
Purine metabolism encompasses both the synthesis of purine nucleotides (adenosine and guanosine) and their breakdown.[10] While the de novo synthesis pathway is a complex, energy-intensive process to build the purine ring structure, the catabolic pathway breaks down purines into uric acid for excretion.[1][11] In humans and higher primates, the final two steps of this catabolic process are of significant clinical interest.[12]
These reactions are catalyzed by the enzyme xanthine oxidoreductase (XOR), a complex homodimeric metalloenzyme.[12][13] XOR can exist in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[6] The XO form, which predominates in many pathological states, utilizes molecular oxygen as its electron acceptor, generating reactive oxygen species (ROS) like superoxide and hydrogen peroxide as byproducts.[6][14]
The catalytic process involves two sequential oxidation steps:
-
Hypoxanthine to Xanthine: Xanthine oxidase first catalyzes the oxidation of hypoxanthine to xanthine.[3][6][10]
-
Xanthine to Uric Acid: Subsequently, the same enzyme catalyzes the oxidation of xanthine to uric acid.[3][6][12]
The active site of xanthine oxidase contains a molybdenum cofactor (Moco) that is essential for its catalytic activity.[6][12] The mechanism involves the transfer of a hydride from the substrate to the molybdenum center, reducing it from Mo(VI) to Mo(IV).[12][13] This reduction is the key to the inhibitory mechanism of oxypurinol.
Oxypurinol: A Potent Mechanism-Based Inhibitor
Oxypurinol is the primary and pharmacologically active metabolite of allopurinol, a widely prescribed drug for managing hyperuricemia.[7][8][9] Allopurinol itself is a structural analog of hypoxanthine and acts as a substrate for xanthine oxidase.[8][13][15] The enzyme hydroxylates allopurinol to form oxypurinol.[7][8][16]
The inhibitory action of oxypurinol is a classic example of mechanism-based, or "suicide," inhibition. After its formation in the active site, oxypurinol reorients and binds with extremely high affinity to the reduced Mo(IV) state of the molybdenum cofactor.[13][17] This tight-binding complex effectively inactivates the enzyme, preventing it from catalyzing further reactions and thereby blocking the production of uric acid.[8][13]
While both allopurinol and oxypurinol inhibit xanthine oxidase, their potencies and mechanisms differ. Allopurinol is a competitive inhibitor, but it is oxypurinol's tight, slow-dissociating binding to the reduced enzyme that is responsible for the sustained therapeutic effect of allopurinol administration.[13][15][17]
Pharmacokinetics and Pharmacodynamics: The Central Role of Oxypurinol
A thorough understanding of the pharmacokinetics of both allopurinol and its metabolite is critical for effective clinical use and for designing new therapeutic agents. Allopurinol is rapidly absorbed and metabolized, exhibiting a short plasma half-life of approximately 1 to 2 hours.[7][9][18] In contrast, its active metabolite, oxypurinol, has a much longer elimination half-life, typically around 15 to 23 hours in individuals with normal renal function.[7][9][18] This long half-life is what allows for a convenient once-daily dosing regimen for allopurinol.[9]
The pharmacological activity of allopurinol therapy is therefore almost entirely attributable to oxypurinol.[9][18][19] Oxypurinol is cleared from the body primarily through renal excretion.[7][9][20] Consequently, patients with renal impairment exhibit a significantly reduced clearance of oxypurinol, leading to its accumulation.[7][9] This necessitates careful dose adjustments in this patient population to avoid potential toxicity, including the rare but severe Allopurinol Hypersensitivity Syndrome (AHS), which is believed to be mediated by the T-cell response to oxypurinol.[7]
| Parameter | Allopurinol | Oxypurinol |
| Oral Bioavailability | ~79% | N/A (Metabolite) |
| Elimination Half-life (t½) | ~1.2 hours[18][19][21] | ~15 - 23 hours[7][9][18][19] |
| Apparent Volume of Distribution (Vd/F) | ~1.31 L/kg[18][19][21] | ~0.59 L/kg[18][19] |
| Primary Clearance Route | Metabolism to Oxypurinol | Renal Excretion[7][9][18][20] |
| Therapeutic Role | Prodrug | Active Inhibitor[9][18][19] |
Table 1: Comparative pharmacokinetic parameters of allopurinol and oxypurinol in subjects with normal renal function.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This protocol provides a robust, self-validating system for determining the inhibitory potential of test compounds on xanthine oxidase activity. The use of a known inhibitor, allopurinol, as a positive control is essential for validating assay performance.
Principle of the Assay
The assay is a spectrophotometric method that quantifies xanthine oxidase activity by measuring the increase in absorbance at approximately 290-295 nm, which corresponds to the formation of uric acid from the substrate, xanthine.[3][14] The inhibitory activity of a test compound is determined by its ability to reduce the rate of uric acid production.[3]
Materials and Reagents
-
Xanthine Oxidase (from bovine milk)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (e.g., 70 mM, pH 7.5)
-
Test Compounds (dissolved in DMSO)
-
Allopurinol (Positive Control)
-
Hydrochloric Acid (HCl, 1N)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Step-by-Step Methodology
-
Preparation of Reagents:
-
Enzyme Solution: Prepare a stock solution of xanthine oxidase in ice-cold phosphate buffer (e.g., 0.1-0.2 units/mL).[3] This solution should be freshly prepared before each experiment.
-
Substrate Solution: Prepare a xanthine solution (e.g., 150 µM) in phosphate buffer.[22] Gentle warming or the addition of a minimal amount of NaOH may be required to fully dissolve the xanthine.[23]
-
Test Compound/Control Solutions: Prepare serial dilutions of test compounds and allopurinol in buffer from a DMSO stock. Ensure the final DMSO concentration in the assay does not exceed 0.5-1% to avoid solvent effects.[23][24]
-
-
Assay Setup (96-well plate):
-
For each well, add the components in the following order:
-
50 µL of Test Compound solution (or buffer for control, or Allopurinol for positive control).
-
35 µL of Phosphate Buffer.
-
30 µL of Enzyme Solution.
-
-
Blank Wells: For each test concentration, prepare a corresponding blank well that contains the test compound and buffer, but where the enzyme solution is substituted with buffer to account for the compound's intrinsic absorbance.[22][24]
-
-
Pre-incubation:
-
Reaction Initiation and Incubation:
-
Reaction Termination:
-
Measurement:
Data Analysis
-
Correct Absorbance: Subtract the absorbance of the corresponding blank well from each test and control well.
-
Calculate Percentage Inhibition (%I): Use the following formula to determine the percent inhibition for each concentration of the test compound.[3][22]
% Inhibition = [ (A_control - A_sample) / A_control ] * 100
Where:
-
A_control is the absorbance of the reaction with vehicle (no inhibitor).
-
A_sample is the absorbance of the reaction with the test compound.
-
-
Determine IC₅₀: The half-maximal inhibitory concentration (IC₅₀) value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentrations and fitting the data to a dose-response curve.
Conclusion
The inhibition of xanthine oxidase by oxypurinol is a cornerstone of modern therapy for hyperuricemia and gout.[8] This guide has delineated the critical function of xanthine oxidase within the purine catabolic pathway and detailed the potent, mechanism-based inhibition exerted by oxypurinol. The superior pharmacokinetic profile of oxypurinol, particularly its long elimination half-life, solidifies its role as the key therapeutic entity responsible for the efficacy of allopurinol.[9] The provided experimental protocol offers a validated framework for the continued investigation of xanthine oxidase inhibitors, empowering researchers in the discovery and development of next-generation therapeutics for managing purine metabolism disorders.
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The Role of Pyrazolo[3,4-d]pyrimidines as ATP-Competitive Inhibitors in Modern Drug Discovery
An In-Depth Technical Guide:
Introduction: The Kinase Conundrum and the Rise of a Privileged Scaffold
Protein kinases represent one of the most significant and extensively pursued target classes in drug discovery. These enzymes regulate a vast array of cellular processes by catalyzing the phosphorylation of protein substrates, acting as critical nodes in signaling pathways that govern cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity, often through mutation or overexpression, is a hallmark of numerous diseases, most notably cancer.[1][2] This has spurred the development of small molecule inhibitors aimed at modulating their function.
The vast majority of these inhibitors operate through an ATP-competitive mechanism. They are designed to occupy the highly conserved adenosine triphosphate (ATP) binding pocket on the kinase, thereby preventing the natural substrate from binding and halting the phosphotransfer reaction. Within this competitive landscape, the pyrazolo[3,4-d]pyrimidine nucleus has emerged as a "privileged scaffold."[3][4] Its structure is a bioisostere of adenine, the nitrogenous base of ATP, allowing it to effectively mimic the natural ligand and engage in key binding interactions within the kinase active site.[3][4][5][6][7] This inherent advantage has made it a cornerstone for the development of numerous potent and selective kinase inhibitors, including clinically approved drugs.[4] This guide provides a detailed exploration of the pyrazolo[3,4-d]pyrimidine scaffold, from its fundamental mechanism of action to its application in targeted therapy and the experimental methodologies used for its validation.
PART 1: The Core Mechanism: Mimicry and Hinge Binding
The efficacy of pyrazolo[3,4-d]pyrimidines as kinase inhibitors is fundamentally rooted in their ability to mimic the binding of adenine within the ATP pocket. This pocket can be broadly divided into three key areas: the adenine region, the ribose pocket, and the phosphate-binding region. The pyrazolo[3,4-d]pyrimidine core is engineered to interact primarily with the adenine region, which contains a sequence of amino acids known as the "hinge region." This hinge forms the backbone between the N- and C-terminal lobes of the kinase domain and is responsible for anchoring the adenine base through a specific pattern of hydrogen bonds.
The pyrazolo[3,4-d]pyrimidine scaffold, with its fused pyrazole and pyrimidine rings, presents nitrogen atoms in positions that are spatially analogous to those in the purine ring of adenine.[6] This structural homology allows it to form one or more critical hydrogen bonds with the backbone amide and carbonyl groups of the hinge region residues, effectively serving as an anchor for the inhibitor. This interaction is the primary determinant of binding affinity for this class of compounds.
Caption: ATP-competitive inhibition by a pyrazolo[3,4-d]pyrimidine scaffold.
PART 2: Structure-Activity Relationship (SAR) and Synthetic Strategies
While the core scaffold provides the essential hinge-binding anchor, the potency and selectivity of an inhibitor are dictated by the chemical substituents appended to it. Medicinal chemists systematically modify the pyrazolo[3,4-d]pyrimidine ring at several key positions to optimize interactions with other regions of the ATP pocket and the surrounding protein surface.
-
N-1 Position: Substitution at the N-1 position of the pyrazole ring often extends into the solvent-exposed region or a back pocket. This position is critical for modulating pharmacokinetic properties and can be used to introduce moieties that form additional interactions, enhancing selectivity for specific kinases.[8]
-
C-3 Position: Modifications here can influence the orientation of the entire molecule within the binding site.
-
C-4 Position: This is arguably the most frequently modified position. Substituents at C-4 typically project towards the solvent front or a hydrophobic region of the active site. Large, complex groups are often attached here via linkers (e.g., amino, oxy) to pick up additional binding interactions and fine-tune the inhibitor's profile against a specific target or kinase family.[9]
-
C-6 Position: This position often points towards the ribose pocket, and modifications can be used to improve potency and selectivity.
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- 9. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: A Robust HPLC-UV Method for the Quantification of Oxypurinol in Human Plasma
Abstract
This application note details a robust, accurate, and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with ultraviolet (UV) detection for the quantification of oxypurinol in human plasma. Oxypurinol is the primary active metabolite of allopurinol, a xanthine oxidase inhibitor widely used in the management of hyperuricemia and gout.[1][2] Therapeutic drug monitoring (TDM) of oxypurinol is critical for optimizing dosage, ensuring patient compliance, and minimizing toxicity, particularly in patients with renal impairment.[1] This method employs a simple protein precipitation step for sample preparation and utilizes a C18 stationary phase for chromatographic separation, making it suitable for high-throughput analysis in both clinical and research settings.[1][2] All validation parameters were assessed according to FDA guidelines for bioanalytical methods.[3][4]
Principle of the Method
The quantification of oxypurinol is achieved through reversed-phase HPLC, a technique that separates compounds based on their hydrophobicity.[5][6]
-
Sample Preparation: Plasma proteins, which can interfere with the analysis, are removed by precipitation using a strong acid or an organic solvent like acetonitrile.[1][2] An internal standard (IS), such as acyclovir, is added before precipitation to account for variability during sample processing and injection.[1][7]
-
Chromatographic Separation: The clarified supernatant is injected into the HPLC system. The stationary phase is a non-polar C18 (octadecylsilane) column, while the mobile phase is a polar aqueous buffer.[1][8] Oxypurinol, being a polar compound, has a lower affinity for the stationary phase and is eluted from the column. The separation from endogenous plasma components is optimized by controlling the mobile phase composition and pH.[9]
-
Detection & Quantification: As oxypurinol elutes from the column, it passes through a UV detector. Oxypurinol, a xanthine derivative, strongly absorbs UV light at a specific wavelength (approximately 254 nm).[1][7] The detector response (peak area) is directly proportional to the concentration of oxypurinol in the sample. Quantification is performed by calculating the peak area ratio of oxypurinol to the internal standard and comparing it against a calibration curve generated from samples with known concentrations.[1]
Materials, Reagents, and Instrumentation
2.1 Materials and Reagents
-
Oxypurinol reference standard (≥98% purity)
-
Acyclovir (Internal Standard, ≥98% purity)
-
HPLC-grade acetonitrile and methanol
-
Sodium acetate, analytical grade
-
Trichloroacetic acid (TCA) or perchloric acid, analytical grade[2][9]
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma (with sodium heparin or EDTA as anticoagulant)
2.2 Instrumentation
-
HPLC system equipped with:
-
Degasser
-
Isocratic or Gradient Pump
-
Autosampler with temperature control (maintained at ~5 °C)[10]
-
Column oven
-
UV-Vis or Photodiode Array (PDA) Detector
-
-
Analytical column: C18, 250 x 4.6 mm, 5 µm particle size[1]
-
Data acquisition and processing software (e.g., Chromeleon™, Empower™)
-
Analytical balance, vortex mixer, and centrifuge
Experimental Protocols
3.1 Preparation of Solutions
-
Mobile Phase: Prepare a 0.02 M sodium acetate solution in ultrapure water, adjust the pH to 4.5 with acetic acid, and filter through a 0.45 µm membrane filter.[7] The final mobile phase can be a mixture of this buffer and an organic modifier like acetonitrile. An isocratic elution is often sufficient.[5]
-
Oxypurinol Stock Solution (100 µg/mL): Accurately weigh 10 mg of oxypurinol and dissolve it in 100 mL of the mobile phase.[1] Some protocols may use dilute NaOH (e.g., 0.1M) for initial dissolution due to solubility characteristics, followed by dilution with the mobile phase.[11] Store at 2-8°C.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of acyclovir and dissolve in 100 mL of mobile phase. Store at 2-8°C.
-
Working Internal Standard (IS) Solution (20 µg/mL): Dilute the IS stock solution with the mobile phase to a final concentration of 20 µg/mL.[1]
3.2 Preparation of Calibration Standards and Quality Controls (QCs)
-
Spiking Solutions: Prepare a series of working standard solutions of oxypurinol by diluting the stock solution with the mobile phase.
-
Calibration Standards (CS): Spike drug-free human plasma with the working standard solutions to create a calibration curve. A typical range is 1.0 to 40.0 µg/mL.[7]
-
Quality Control (QC) Samples: Prepare QC samples in drug-free plasma at three concentration levels: Low (LQC), Medium (MQC), and High (HQC), for example, 3.0, 15.0, and 30.0 µg/mL.[1]
3.3 Sample Preparation Protocol (Protein Precipitation)
The causality behind this step is to rapidly and efficiently remove the bulk of plasma proteins, which would otherwise foul the analytical column and interfere with the analysis. Acetonitrile is a common choice as it effectively denatures proteins while being compatible with the reversed-phase mobile phase.[1][12]
-
Pipette 200 µL of the plasma sample (unknown, CS, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the working IS solution (20 µg/mL Acyclovir) and vortex for 10 seconds. The addition of the IS early in the process is critical to control for procedural losses.[1][12]
-
Add 400 µL of ice-cold acetonitrile to precipitate the proteins.[12]
-
Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Carefully transfer the supernatant to an autosampler vial.
-
Inject a defined volume (e.g., 20 µL) into the HPLC system.
Chromatographic and Detection Conditions
The parameters below are typical starting points and should be optimized for the specific instrumentation used.
| Parameter | Condition | Rationale |
| Analytical Column | C18, 250 x 4.6 mm, 5 µm | Standard for reversed-phase separation of polar to moderately non-polar compounds.[8] |
| Mobile Phase | 0.02 M Sodium Acetate (pH 4.5) | An acidic pH ensures that oxypurinol is in a consistent, non-ionized state, leading to reproducible retention. |
| Elution Mode | Isocratic | Simplifies the method, improves reproducibility, and is suitable for separating oxypurinol from plasma components.[5] |
| Flow Rate | 1.0 mL/min | Provides a good balance between analysis time and separation efficiency for a standard 4.6 mm ID column.[7] |
| Column Temperature | 30°C | Maintaining a constant temperature ensures stable and reproducible retention times. |
| Injection Volume | 20 µL | A standard volume that provides adequate sensitivity without overloading the column. |
| UV Detection | 254 nm | This is a wavelength of strong absorbance for oxypurinol and other xanthine compounds, providing good sensitivity.[1][7] |
Method Validation
To ensure the trustworthiness and reliability of the results, the method must be validated according to regulatory guidelines such as those from the U.S. Food and Drug Administration (FDA).[3][13][14]
5.1 Validation Parameters & Typical Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention times of oxypurinol and the IS in blank plasma. |
| Linearity & Range | The range over which the method is accurate, precise, and linear. | Calibration curve should have a correlation coefficient (r²) ≥ 0.99. |
| Accuracy | Closeness of the measured concentration to the true value. | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (%CV) should not exceed 15% (20% at LLOQ) for intra- and inter-day runs. |
| Recovery | The efficiency of the extraction procedure. | Recovery should be consistent, precise, and reproducible across the concentration range. |
| Limit of Quantification (LLOQ) | The lowest concentration that can be measured with acceptable accuracy and precision. | Signal-to-noise ratio > 10; accuracy and precision within ±20%.[7] |
| Stability | Stability of the analyte in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage). | Analyte concentration should remain within ±15% of the initial concentration. |
Workflow Visualization
The entire analytical process, from sample receipt to final data reporting, can be visualized as follows:
Caption: Experimental workflow for oxypurinol quantification in plasma.
Conclusion
The described HPLC-UV method provides a simple, rapid, and reliable approach for the quantification of oxypurinol in human plasma. The protein precipitation sample preparation is straightforward and suitable for high-throughput environments. The method demonstrates excellent performance in terms of linearity, accuracy, and precision, meeting the criteria set by regulatory agencies for bioanalytical method validation. This application note serves as a comprehensive guide for researchers and clinicians involved in pharmacokinetic studies or therapeutic drug monitoring of allopurinol and its active metabolite, oxypurinol.
References
- BenchChem. (2025). Application Note: Quantification of Oxypurinol in Human Plasma by HPLC-UV.
- Hung, C. T., Zoest, A. R., & Perrier, D. G. (1986). Analysis of Allopurinol and Oxipurinol in Plasma by Reversed Phase HPLC. Journal of Liquid Chromatography, 9(11), 2471-2483.
- Breithaupt, H., & Goebel, G. (1985). Quantitative liquid chromatography of allopurinol and oxypurinol in human plasma and urine. Therapeutic Drug Monitoring, 7(3), 324-328.
- Agilent Technologies. (n.d.). High Throughput Separation of Xanthines by Rapid Resolution HPLC Application Note.
- Papadoyannis, I. N., Samanidou, V. F., & Georga, K. A. (1996). Solid-Phase Extraction Study and Photodiode Array RP-HPLC Analysis of Xanthine Derivatives in Human Biological Fluids. Journal of Liquid Chromatography & Related Technologies, 19(14), 2347-2363.
- KCAS. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers.
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link]
-
Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. Available at: [Link]
- BenchChem. (2025). Application Note: Quantification of Allopurinol and Oxypurinol in Plasma by HPLC-UV.
- U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation.
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Available at: [Link]
-
Day, R. O., et al. (2007). A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection. Arthritis Research & Therapy, 9(5), R108. Available at: [Link]
-
Poblete, A., et al. (2014). Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection. Food Technology and Biotechnology, 52(4), 453-459. Available at: [Link]
-
ResearchGate. (2025). HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. Available at: [Link]
-
SIELC Technologies. (2012). HPLC Separation of Caffeine, 3- Methylxanthine, 1- Methylxanthine, Xanthine. Available at: [Link]
-
Nirogi, R., et al. (2013). Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma. Journal of Chromatography B, 940, 92-98. Available at: [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Available at: [Link]
-
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE. Available at: [Link]
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Longdom Publishing. (n.d.). Determination of Allopurinol and Oxypurinol in Dogs Plasma by High Performance Liquid Chromatography with Ultraviolet Detection. Available at: [Link]
-
Al-Hasani, S. M., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. Journal of Analytical Science and Technology, 13(1), 38. Available at: [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. Available at: [Link]
-
LCGC International. (2021). Understanding and Improving Solid-Phase Extraction. Available at: [Link]
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analytical techniques for 6-Mercapto-1H-pyrazolo[3,4-D]pyrimidin-4-OL characterization
An Application Guide to the Analytical Characterization of 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Senior Application Scientist Foreword
Welcome to this in-depth technical guide on the analytical characterization of 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol. This molecule, a critical purine analog, is not only a derivative of the therapeutic agent 6-mercaptopurine but is also recognized as a significant impurity in the synthesis of Allopurinol, often designated as Allopurinol Impurity B.[][2][3][4] Its precise identification, quantification, and structural confirmation are paramount for ensuring the safety, efficacy, and quality of active pharmaceutical ingredients (APIs).
This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond standard protocols to explain the causality behind experimental choices, ensuring that the methodologies are not just followed but understood. We will explore a multi-technique approach, demonstrating how chromatographic, spectroscopic, and thermal analyses provide orthogonal and complementary data for a comprehensive characterization. Our objective is to provide a self-validating system of protocols grounded in authoritative science.
Part 1: The Cornerstone of Analysis: Separation and Quantification by Liquid Chromatography
For any analytical characterization, the first step is to assess the purity of the substance and accurately quantify it. High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UPLC), are the definitive tools for this purpose due to their high resolution, sensitivity, and reproducibility.
Causality of Method Selection: Why Reverse-Phase HPLC?
6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol is a polar, heterocyclic compound capable of existing in different tautomeric forms.[5] A reverse-phase (RP) HPLC method, utilizing a nonpolar stationary phase (like C8 or C18) and a polar mobile phase, is ideal for retaining and separating such compounds from both more polar and less polar impurities. The key to a robust method lies in controlling the mobile phase pH. By using a buffer, we can suppress the ionization of the acidic and basic functional groups in the molecule, leading to consistent retention times and sharp, symmetrical peak shapes. A detection wavelength in the UV region, typically around 220-230 nm, is effective as the pyrazolopyrimidine core contains a strong chromophore.[6]
Workflow for Chromatographic Analysis
Caption: HPLC analysis workflow from preparation to reporting.
Protocol: A Validated Stability-Indicating RP-UPLC Method
This protocol is designed to be stability-indicating, meaning it can separate the main compound from its potential degradation products.[6]
1. Materials and Reagents:
-
6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol Reference Standard
-
Sodium perchlorate
-
Perchloric acid (for pH adjustment)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | HSS T3 C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) | C18 provides sufficient hydrophobic retention; T3 chemistry is stable at low pH and suitable for polar analytes.[6] |
| Mobile Phase A | 10 mM Sodium perchlorate, pH adjusted to 3.0 with perchloric acid | The low pH ensures consistent protonation of the analyte, leading to stable retention.[6] |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the compound from the column. |
| Gradient Elution | 0-4 min: 100% A; 4-14 min: linear gradient to 30% A, 70% B | A gradient is essential for eluting any potential late-eluting, less polar impurities and ensuring the column is clean for the next injection.[6] |
| Flow Rate | 0.5 mL/min | A typical flow rate for a 2.1 mm ID UPLC column, balancing speed and efficiency. |
| Column Temperature | 25 °C | Maintained temperature ensures reproducible retention times.[5] |
| Detection Wavelength | 220 nm | Wavelength where the pyrazolopyrimidine core exhibits strong absorbance.[6] |
| Injection Volume | 2 µL | Small injection volume is typical for UPLC to prevent peak distortion. |
3. Standard and Sample Preparation:
-
Diluent: Water or a weak buffer.
-
Standard Solution: Accurately prepare a solution of the reference standard at approximately 0.5 mg/mL.
-
Sample Solution: Prepare the sample solution at the same concentration as the standard.
4. System Suitability:
-
Before sample analysis, inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Theoretical plates should be > 2000, and the tailing factor should be ≤ 1.5.
5. Analysis and Calculation:
-
Inject the sample solutions.
-
Calculate the percentage of impurities using the area percent method, assuming the response factor is the same for closely related impurities.
-
% Impurity = (Area_Impurity / Total_Area_All_Peaks) * 100
-
Part 2: Definitive Structural Elucidation via Spectroscopy
While chromatography confirms purity, it does not definitively prove identity. A combination of spectroscopic techniques is required for unambiguous structural confirmation.
Integrated Spectroscopic Approach
Caption: Complementary use of spectroscopic techniques for structure confirmation.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of an organic molecule by mapping the carbon-hydrogen framework.
-
Causality: For this compound, ¹H NMR will confirm the presence of the pyrazole proton and exchangeable protons (N-H, O-H). ¹³C NMR will identify the number of unique carbon atoms and their chemical environment. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve the polar analyte and slow down the exchange of labile protons, making them observable.[7]
-
Protocol: NMR Sample Preparation and Acquisition
-
Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-d₆.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire a ¹H NMR spectrum. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
For complete assignment, 2D NMR experiments like HMQC and HMBC can be performed to establish ¹JCH and long-range C-H correlations.[8]
-
-
Expected Data: The molecular formula is C₅H₄N₄OS.[7]
| Nucleus | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Rationale |
| ¹H NMR | ~8.0-8.5 (s, 1H) | Pyrazole C-H proton.[9][10] |
| Broad signals > 10 ppm | Exchangeable protons (N-H, O-H, S-H). Their exact position and appearance can vary with concentration and water content.[7] | |
| ¹³C NMR | ~100-160 ppm | Aromatic and heterocyclic carbons of the pyrazolopyrimidine core.[9][10] |
B. Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation, clues about the molecule's structure.
-
Causality: High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar, non-volatile molecule, and it typically produces a protonated molecular ion [M+H]⁺.
-
Protocol: LC-MS Analysis
-
Use the HPLC/UPLC method described in Part 1.
-
Divert the column effluent to an ESI-MS detector.
-
Acquire spectra in positive ion mode.
-
The mass analyzer (e.g., TOF or Orbitrap) should be calibrated to ensure high mass accuracy.
-
-
Expected Data:
| Parameter | Expected Value |
| Molecular Formula | C₅H₄N₄OS |
| Monoisotopic Mass | 168.0106 g/mol [7] |
| Observed Ion [M+H]⁺ | m/z 169.0178 |
C. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique for identifying the functional groups present in a molecule.
-
Causality: FTIR will confirm the presence of key structural motifs. The use of an Attenuated Total Reflectance (ATR) accessory is highly efficient as it requires no sample preparation beyond placing a small amount of the solid powder onto the crystal.[11]
-
Protocol: ATR-FTIR Analysis
-
Record a background spectrum of the clean ATR crystal.
-
Place a small amount of the solid sample directly on the ATR crystal and ensure good contact.
-
Record the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
-
Expected Data:
| Wavenumber (cm⁻¹) | Vibration | Rationale |
| 3100-3400 | N-H / O-H stretching | Broad bands indicative of hydrogen-bonded groups in the solid state. |
| ~1650-1700 | C=O stretching (Amide) | Confirms the presence of the pyrimidin-4-ol, which exists as the keto tautomer (pyrimidin-4-one).[10] |
| ~1550-1620 | C=N / C=C stretching | Aromatic ring vibrations from the fused heterocyclic system. |
| ~1100-1250 | C=S stretching (Thione) | The 6-mercapto group likely exists as the thione tautomer in the solid state. The S-H stretch (~2550 cm⁻¹) is often weak or absent.[12] |
Part 3: Assessment of Thermal Properties
Thermal analysis provides crucial information about the material's melting point, decomposition, and stability, which are critical parameters for pharmaceutical development.
-
Causality: Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting point. Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, revealing decomposition patterns and the presence of residual solvents or water.[13]
-
Protocol: TGA/DSC Analysis
-
Accurately weigh 2-5 mg of the sample into an aluminum pan.
-
Place the pan in the DSC/TGA instrument.
-
Heat the sample from ambient temperature to >350 °C at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
-
Expected Data:
-
DSC: A sharp endotherm corresponding to the melting point. The literature indicates a melting point of >310 °C.[14]
-
TGA: A stable baseline until the onset of thermal decomposition. A single, sharp weight loss is indicative of a pure, anhydrous substance decomposing.
-
Part 4: A Holistic and Integrated Characterization Strategy
No single technique is sufficient for the complete characterization of a pharmaceutical compound. The true power lies in integrating these orthogonal techniques into a logical workflow.
Sources
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- 13. Spectral and thermal studies of 4-(1H-pyrazolo (3,4-d) pyrimidin-4-ylazo) benzene-1,3-diol complexes of cobalt(II), nickel(II) and copper(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chembk.com [chembk.com]
Measuring the IC50 of Oxypurinol Against Xanthine Oxidase: A Comprehensive Guide
An Application Note and Protocol for Researchers
Abstract
This document provides a detailed guide for determining the half-maximal inhibitory concentration (IC50) of oxypurinol against xanthine oxidase (XO). Xanthine oxidase is a pivotal enzyme in purine metabolism, and its inhibition is a cornerstone therapeutic strategy for managing hyperuricemia and gout.[1][2] Oxypurinol, the primary active metabolite of allopurinol, is a potent inhibitor of this enzyme.[3][4] Understanding its inhibitory potency through precise IC50 determination is critical for drug development and biochemical research. This guide outlines the enzymatic principles, a detailed spectrophotometric assay protocol, data analysis, and critical insights into ensuring experimental integrity.
Scientific Foundation: Xanthine Oxidase and Oxypurinol
The Role of Xanthine Oxidase in Purine Catabolism
Xanthine oxidase (EC 1.17.3.2) is a complex molybdoflavoprotein that plays a crucial role in the terminal steps of the purine degradation pathway.[5][6] It catalyzes the oxidative hydroxylation of hypoxanthine to xanthine, and subsequently, the oxidation of xanthine to uric acid.[5][7] While uric acid functions as an antioxidant at physiological concentrations, its overproduction or inadequate excretion leads to hyperuricemia. This condition can cause the deposition of monosodium urate crystals in joints and tissues, resulting in the inflammatory arthritis known as gout.[1][2] The enzymatic reaction also produces reactive oxygen species (ROS) like superoxide and hydrogen peroxide, implicating XO in conditions of oxidative stress.[5]
Oxypurinol: The Active Inhibitor
Allopurinol has been a primary therapy for gout for decades.[3] It acts as a prodrug; upon administration, allopurinol (a hypoxanthine analog) is rapidly metabolized by xanthine oxidase into its active form, oxypurinol.[8][9] Oxypurinol (an analog of xanthine) is a potent noncompetitive inhibitor that binds very tightly to the reduced molybdenum (Mo(IV)) center in the enzyme's active site.[6][8][10][11] This stable complex effectively inactivates the enzyme, halting the production of uric acid.[12] The long half-life of oxypurinol is responsible for the majority of the therapeutic effect seen with allopurinol treatment.[8]
Principle of the Spectrophotometric Assay
The activity of xanthine oxidase is conveniently measured by monitoring the formation of its product, uric acid. Uric acid has a characteristic absorbance maximum in the UV range, typically between 290 nm and 295 nm.[7][13][14] The assay principle is based on measuring the rate of increase in absorbance at this wavelength, which is directly proportional to the enzymatic activity.
Enzymatic Reaction: Xanthine + H₂O + O₂ ---(Xanthine Oxidase)--> Uric Acid + H₂O₂[5][15]
The IC50 value is determined by measuring this reaction rate in the presence of various concentrations of oxypurinol. The concentration of oxypurinol that reduces the enzyme's activity by 50% is defined as the IC50.[16]
Detailed Experimental Protocol
This protocol is optimized for a 96-well UV-transparent microplate format, which is ideal for screening multiple inhibitor concentrations simultaneously.
Materials and Reagents
-
Xanthine Oxidase (XO): From bovine milk (e.g., Sigma-Aldrich)
-
Oxypurinol: (e.g., Sigma-Aldrich)
-
Xanthine: Substrate (e.g., Sigma-Aldrich)
-
Potassium Phosphate Buffer: 50 mM, pH 7.5
-
Dimethyl Sulfoxide (DMSO): For dissolving the inhibitor
-
96-well UV-transparent microplates
-
Microplate Spectrophotometer: Capable of kinetic measurements at 290-295 nm
-
Multichannel pipettes and sterile tips
Reagent Preparation
-
Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare by dissolving the appropriate amounts of monobasic (KH₂PO₄) and dibasic (K₂HPO₄) potassium phosphate in deionized water. Adjust the pH to 7.5 precisely.
-
Xanthine Oxidase Stock Solution: Prepare a stock solution of XO in ice-cold phosphate buffer. The final concentration in the assay should be determined empirically to yield a linear reaction rate for at least 10 minutes (typically 1-5 mU/well).
-
Xanthine Substrate Solution (150 µM): Xanthine has low water solubility. First, dissolve xanthine in a small volume of 1 M NaOH, then dilute with the phosphate buffer to the final desired concentration and readjust the pH to 7.5.
-
Oxypurinol Stock Solution (10 mM): Dissolve oxypurinol in DMSO.
-
Oxypurinol Working Solutions: Perform serial dilutions of the oxypurinol stock solution in the phosphate buffer to create a range of concentrations. A common approach is to prepare 2X final concentrations. Ensure the final DMSO concentration in all wells, including the control, is consistent and low (e.g., <1%) to avoid solvent effects.[17]
Assay Workflow
Step-by-Step Assay Procedure
-
Plate Setup: Design the plate map to include wells for blank (no enzyme), vehicle control (no inhibitor), and a range of oxypurinol concentrations (e.g., 8-10 concentrations). Perform all measurements in triplicate.
-
Reagent Addition: In a 96-well plate, add the following components in order for a final volume of 200 µL:
-
50 µL of Phosphate Buffer (for Blank wells) OR appropriate concentrations of Oxypurinol working solution (for test wells) or vehicle (for control wells).
-
50 µL of Phosphate Buffer (for Blank wells) OR 50 µL of Xanthine Oxidase solution (for all other wells).
-
-
Pre-incubation: Gently mix the plate and pre-incubate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[8]
-
Reaction Initiation: Start the enzymatic reaction by adding 100 µL of the Xanthine substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in the spectrophotometer and begin measuring the increase in absorbance at 295 nm.[7][18] Record data points at regular intervals (e.g., every 20-30 seconds) for 5-15 minutes.
Data Analysis and Interpretation
Calculation of Reaction Rate
For each well, plot absorbance versus time. The initial reaction rate (V₀) is the slope of the linear portion of this curve (ΔAbs/min). Ensure that the R² value of the linear fit is >0.98 for accurate rate determination. Subtract the slope of the blank from all other rates to correct for any background signal.
Calculation of Percent Inhibition
Calculate the percentage of inhibition for each oxypurinol concentration using the following formula:
% Inhibition = [ (V₀_control - V₀_inhibitor) / V₀_control ] * 100
Where:
-
V₀_control is the reaction rate of the vehicle control (0% inhibition).
-
V₀_inhibitor is the reaction rate in the presence of oxypurinol.
IC50 Determination
-
Plot the % Inhibition (Y-axis) against the logarithm of the oxypurinol concentration (X-axis).[17]
-
Fit the resulting data points to a non-linear regression model, specifically a sigmoidal dose-response (variable slope) or four-parameter logistic (4PL) equation.[19]
-
The IC50 is the concentration of oxypurinol that corresponds to 50% inhibition on the fitted curve.[16]
| Parameter | Recommended Value/Condition | Rationale |
| Enzyme Source | Bovine Milk Xanthine Oxidase | Commercially available, well-characterized, and widely used in literature. |
| Buffer System | 50 mM Potassium Phosphate, pH 7.5 | Maintains physiological pH and optimal enzyme activity.[7] |
| Substrate | Xanthine | The direct precursor to uric acid in the final step catalyzed by XO.[5] |
| Substrate Conc. | ~Km or below | Using substrate concentration near the Michaelis-Menten constant (Km) ensures sensitivity to competitive and mixed-type inhibitors. High substrate concentrations can overcome competitive inhibition.[17] |
| Wavelength | 290 - 295 nm | This is the absorbance maximum for the product, uric acid, providing maximal signal-to-noise.[13][14][20] |
| Temperature | 25°C or 37°C | Must be kept constant throughout the experiment to ensure consistent enzyme kinetics. |
| Final DMSO Conc. | < 1% | High concentrations of organic solvents can denature the enzyme and interfere with the assay.[17] |
Ensuring Trustworthiness and Self-Validation
-
Linearity: Before performing the inhibition assay, confirm the linear range of the assay with respect to both time and enzyme concentration. The reaction rate should be linear for the duration of the measurement, and the rate should be proportional to the amount of enzyme added.
-
Controls: The inclusion of proper controls is non-negotiable.
-
Negative (Vehicle) Control: Contains all reaction components except the inhibitor (substituting the inhibitor volume with its vehicle, e.g., buffer with 1% DMSO). This defines the 100% activity or 0% inhibition level.
-
Positive Control: A known inhibitor of xanthine oxidase, such as allopurinol, should be run in parallel to validate the assay's performance. The resulting IC50 should be consistent with literature values.
-
-
Data Quality: Only use the initial, linear phase of the reaction to calculate V₀. As substrate is consumed and product accumulates, the reaction rate may decrease, leading to inaccurate calculations if the entire curve is used.
References
-
Title: Xanthine oxidase - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Xanthine oxidase - M-CSA Source: M-CSA Mechanism and Catalytic Site Atlas URL: [Link]
-
Title: Oxypurinol as an inhibitor of xanthine oxidase-catalyzed production of superoxide radical Source: Biochemical Pharmacology URL: [Link]
-
Title: Spectrophotometric assay of xanthine oxidase with 2,2'-azino-di(3-ethylbenzthiazoline-6-sulphonate) (ABTS) as chromogen Source: Clinica Chimica Acta URL: [Link]
-
Title: Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol Source: PubMed Central URL: [Link]
-
Title: What are Xanthine oxidase inhibitors and how do they work? Source: Patsnap Synapse URL: [Link]
-
Title: The mechanism of action of xanthine oxidase. The relationship between the rapid and very rapid molybdenum electron-paramagnetic-resonance signals Source: PubMed Central URL: [Link]
-
Title: A New Spectrophotometric Assay for Enzymes of Purine Metabolism. I. Determination of Xanthine Oxidase Activity Source: PubMed URL: [Link]
-
Title: Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase Source: PubMed URL: [Link]
-
Title: Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase Source: ResearchGate URL: [Link]
-
Title: Biochemistry, Xanthine Oxidase Source: NCBI StatPearls URL: [Link]
-
Title: What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)? Source: Guideline Central URL: [Link]
-
Title: Oxipurinol - Wikipedia Source: Wikipedia URL: [Link]
-
Title: Uric Acid Detection in UV Region Source: ResearchGate URL: [Link]
-
Title: Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase Source: PubMed Central URL: [Link]
-
Title: Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays Source: CLYTE URL: [Link]
-
Title: Guidelines for accurate EC50/IC50 estimation Source: PubMed URL: [Link]
-
Title: Dose–Response Curves and the Determination of IC50 and EC50 Values Source: ACS Publications URL: [Link]
-
Title: UV-Vis Spectrum of Uric Acid Source: SIELC Technologies URL: [Link]
-
Title: Label-Free Uric Acid Estimation of Spot Urine Using Portable Device Based on UV Spectrophotometry Source: PubMed Central URL: [Link]
-
Title: Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination Source: PubMed Central URL: [Link]
-
Title: Xanthine oxidase enzyme Source: Slideshare URL: [Link]
-
Title: 50% of what? How exactly are IC50 and EC50 defined? Source: GraphPad URL: [Link]
-
Title: Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study Source: PubMed Central URL: [Link]
-
Title: Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil Source: MDPI URL: [Link]
Sources
- 1. What are Xanthine oxidase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Biochemistry, Xanthine Oxidase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxipurinol - Wikipedia [en.wikipedia.org]
- 5. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 6. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. droracle.ai [droracle.ai]
- 10. Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. umpir.ump.edu.my [umpir.ump.edu.my]
- 14. Label-Free Uric Acid Estimation of Spot Urine Using Portable Device Based on UV Spectrophotometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Xanthine oxidase enzyme | PPTX [slideshare.net]
- 16. clyte.tech [clyte.tech]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Assay Procedure for Xanthine Oxidase Microbial [sigmaaldrich.com]
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- 20. UV-Vis Spectrum of Uric Acid | SIELC Technologies [sielc.com]
Application Notes & Protocols: The Pyrazolo[3,4-d]pyrimidine Scaffold in Modern Drug Discovery
Introduction: The pyrazolo[3,4-d]pyrimidine nucleus stands as a cornerstone scaffold in medicinal chemistry, prized for its remarkable versatility and therapeutic potential. Structurally, it is an isostere of adenine, a fundamental component of DNA, RNA, and the universal energy currency, adenosine triphosphate (ATP).[1] This inherent mimicry allows compounds built on this scaffold to competitively bind to the active sites of numerous enzymes that recognize purines, making it a "privileged scaffold" for drug design.[2][3] From the foundational discovery of Allopurinol for gout to the development of sophisticated kinase inhibitors for oncology, the pyrazolo[3,4-d]pyrimidine framework continues to yield novel therapeutic agents targeting a wide array of human diseases.[2][4][5]
This document serves as a detailed guide for researchers and drug development professionals, offering insights into the synthesis, mechanisms of action, and practical applications of this potent chemical entity. We will delve into specific therapeutic targets, provide validated experimental protocols, and explore the causal science behind the design and evaluation of pyrazolo[3,4-d]pyrimidine-based drugs.
Part 1: The Core Scaffold - A Purine Bioisostere
The strategic advantage of the pyrazolo[3,4-d]pyrimidine core lies in its bioisosteric relationship with purine. By replacing the imidazole ring of a purine with a pyrazole moiety, the resulting structure retains key hydrogen bonding features necessary for interaction with ATP-binding pockets while offering unique vectors for chemical modification to enhance potency and selectivity.[1][2][6] This structural similarity is the foundational principle behind its widespread success, particularly in the field of kinase inhibition.
Caption: Structural analogy between adenine and the pyrazolo[3,4-d]pyrimidine scaffold.
Part 2: Foundational Synthetic Strategies
The construction of the pyrazolo[3,4-d]pyrimidine core is well-established, typically proceeding through the formation of a substituted 5-aminopyrazole precursor followed by cyclization to form the fused pyrimidine ring. A common and versatile approach begins with precursors like ethyl (ethoxymethylene)cyanoacetate, which reacts with a chosen hydrazine to form a 5-aminopyrazole-4-carboxylate.[1] This intermediate can then be cyclized, often with formamide, to yield the 4-hydroxy-pyrazolo[3,4-d]pyrimidine.
A critical subsequent step for creating diverse libraries of compounds, especially for kinase inhibitors, is the conversion of the 4-hydroxy group into a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃).[1] This 4-chloro derivative is a key intermediate, highly susceptible to nucleophilic substitution, allowing for the introduction of various amine-containing side chains at the C4 position to build structure-activity relationships (SAR).
Caption: Generalized workflow for the synthesis of 4-amino-substituted derivatives.
Protocol 1: Synthesis of 4-Aminopyrazolo[3,4-d]pyrimidine
This protocol describes a straightforward synthesis of the parent 4-amino compound from the key 4-chloro intermediate. This method is foundational and can be adapted by substituting ammonium hydroxide with other amines to generate diverse derivatives.
Objective: To synthesize 4-aminopyrazolo[3,4-d]pyrimidine via nucleophilic substitution.
Materials:
-
4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq)
-
Tetrahydrofuran (THF)
-
Ammonium hydroxide (28-30% solution)
-
Acetonitrile (MeCN)
-
Round-bottom flask, magnetic stirrer, filtration apparatus
Procedure:
-
Dissolve 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine (e.g., 200 mg, 1.29 mmol) in THF (2.0 mL) in a round-bottom flask with a magnetic stir bar.[7]
-
To this stirring solution, add ammonium hydroxide (2.0 mL).
-
Allow the reaction mixture to stir at ambient temperature (20-30°C) for 2 hours. Monitor reaction progress via TLC (Thin Layer Chromatography).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
To the resulting concentrate, add a small volume of acetonitrile (e.g., 0.5 mL) and grind the solid using a spatula to form a slurry.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold acetonitrile.
-
Dry the product under vacuum to yield 4-aminopyrazolo[3,4-d]pyrimidine as a solid.[7]
Part 3: Therapeutic Applications and Mechanisms of Action
Xanthine Oxidase Inhibition: The Allopurinol Story
One of the earliest and most impactful applications of the pyrazolo[3,4-d]pyrimidine scaffold is in the management of hyperuricemia and gout.
Mechanism of Action: Allopurinol, a structural isomer of the natural purine hypoxanthine, functions as a potent inhibitor of xanthine oxidase.[8] This enzyme is critical in purine catabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[9][10] By competitively binding to the enzyme's active site, allopurinol and its active metabolite, oxypurinol, block this pathway, leading to a significant reduction in the production of uric acid.[8][11] This lowers serum uric acid levels, preventing the painful deposition of urate crystals in joints and tissues.[9][12]
Caption: Allopurinol inhibits xanthine oxidase, blocking uric acid production.
Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay
This protocol provides a method to screen pyrazolo[3,4-d]pyrimidine derivatives for their ability to inhibit xanthine oxidase activity.
Objective: To determine the IC₅₀ value of a test compound against xanthine oxidase.
Principle: The activity of xanthine oxidase is measured spectrophotometrically by monitoring the increase in absorbance at 295 nm, which corresponds to the formation of uric acid from the substrate xanthine.
Materials:
-
Xanthine oxidase enzyme solution (from bovine milk)
-
Xanthine solution (substrate)
-
Potassium phosphate buffer (pH 7.5)
-
Test compounds dissolved in DMSO
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds and Allopurinol in potassium phosphate buffer. The final DMSO concentration should be kept below 1%.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer
-
Test compound dilution (or DMSO for control)
-
Xanthine oxidase enzyme solution
-
-
Incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the xanthine substrate solution to all wells.
-
Measurement: Immediately begin monitoring the absorbance at 295 nm every 30 seconds for 10-15 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control: % Inhibition = 100 * (1 - V_inhibitor / V_control).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Protein Kinase Inhibition: A Revolution in Oncology
The pyrazolo[3,4-d]pyrimidine scaffold has been extensively utilized to develop inhibitors against various protein kinases, which are often dysregulated in cancer.[4] Its ability to act as an ATP mimic allows it to effectively target the kinase hinge region, a conserved part of the ATP-binding pocket.[6]
Key Kinase Targets and Therapeutic Areas:
| Kinase Target(s) | Associated Disease(s) | Representative Compounds/Series | Reference(s) |
| CDK2/Cyclin A | Various Cancers (Cell Cycle Dysregulation) | Novel pyrazolo[4,3-e][8][9][11]triazolo[1,5-c]pyrimidines | [13][14][15] |
| Src/Bcr-Abl | Chronic Myeloid Leukemia (CML), Medulloblastoma | Dual Src/Abl inhibitors, SI series (e.g., S7, S29) | [16][17] |
| EGFR | Non-Small Cell Lung Cancer, Breast Cancer | Derivatives targeting EGFRWT and EGFRT790M | [18][19][20] |
| VEGFR-2 | Solid Tumors (Angiogenesis) | Phenylamino-substituted pyrazolo[3,4-d]pyrimidines | [21][22] |
| FLT3 | Acute Myeloid Leukemia (AML) | Piperazine-linked pyrazolo[3,4-d]pyrimidines | [23] |
Mechanism of Action: CDK2 Inhibition Cyclin-dependent kinases (CDKs), such as CDK2, are master regulators of the cell cycle. In many cancers, their activity is aberrant, leading to uncontrolled cell proliferation. Pyrazolo[3,4-d]pyrimidine-based inhibitors compete with ATP for the binding site on CDK2. This prevents the phosphorylation of key substrates, leading to cell cycle arrest, often at the G2/M or G0/G1 phase, and subsequent induction of apoptosis (programmed cell death).[13][17]
Caption: Inhibition of CDK2 by a pyrazolo[3,4-d]pyrimidine leads to cell cycle arrest.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is used to assess the effect of a test compound (e.g., a CDK inhibitor) on the cell cycle distribution of a cancer cell line.
Objective: To determine if a compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M).
Principle: Cells are treated with the compound, fixed, and stained with a fluorescent dye (Propidium Iodide, PI) that intercalates with DNA. The fluorescence intensity of each cell is directly proportional to its DNA content. A flow cytometer measures the fluorescence of thousands of individual cells, allowing for the quantification of cells in each phase of the cycle.
Materials:
-
Complete cell culture medium
-
Test compound and vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% cold ethanol (for fixation)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified duration (e.g., 24 or 48 hours).
-
Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with cold PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells to remove ethanol and wash with PBS. Resuspend the cell pellet in PI/RNase A staining buffer. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Acquisition: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events (cells) per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase compared to the control indicates cell cycle arrest.[13][22]
Part 4: Overcoming Formulation Challenges
A significant hurdle in the development of pyrazolo[3,4-d]pyrimidine-based drug candidates is their often-low aqueous solubility.[16] This poor solubility can hinder in vitro testing and lead to suboptimal pharmacokinetic properties and poor bioavailability in vivo.
Strategy: The Prodrug Approach A validated strategy to overcome this limitation is the design of water-soluble prodrugs.[16] This involves attaching a cleavable, highly polar promoiety to the core scaffold. The promoiety renders the entire molecule soluble. Once administered, endogenous enzymes (e.g., esterases, phosphatases) cleave the promoiety, releasing the active parent drug at the site of action.
Caption: A prodrug strategy to enhance the solubility of pyrazolo[3,4-d]pyrimidines.
Conclusion and Future Perspectives
The pyrazolo[3,4-d]pyrimidine scaffold is a testament to the power of rational, structure-based drug design. Its identity as a purine isostere has enabled the development of a vast range of enzyme inhibitors with profound therapeutic impact. The journey from Allopurinol to highly specific, third-generation kinase inhibitors highlights the scaffold's enduring relevance and adaptability.
Future research is focused on creating multi-target or dual-target inhibitors.[24][25] By designing single molecules that can simultaneously inhibit two or more key signaling pathways (e.g., EGFR and HER2, or CDK2 and GSK-3β), researchers aim to achieve synergistic anticancer effects and preemptively combat the development of drug resistance, a major challenge in oncology.[24] The continued exploration of this remarkable scaffold promises to deliver the next generation of precision medicines.
References
- Vertex AI Search. (2025). What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)?
- NCBI Bookshelf. (n.d.).
- ACS Publications. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.
- Wikipedia. (n.d.). Allopurinol.
-
NIH National Library of Medicine. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][9][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.
- ScienceDirect. (2018). New Advances in Synthesis and Clinical Aspects of pyrazolo[3,4-d]pyrimidine Scaffolds.
- Patsnap Synapse. (2024).
- PubMed. (2025).
- Hindawi. (n.d.).
- Vasista Group. (n.d.). Allopurinol: Uses, Interactions, Mechanism of Action.
- PubMed. (2020).
- Taylor & Francis Online. (n.d.).
- GeneOnline. (2025).
- RSC Publishing. (2023).
-
RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][9][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.
- NIH National Library of Medicine. (n.d.). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors.
- RSC Publishing. (2024).
-
Semantic Scholar. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][8][9][11]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.
- RSC Publishing. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold.
- NIH National Library of Medicine. (n.d.). New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells.
- ACS Publications. (2020).
- NIH National Library of Medicine. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition.
- ResearchGate. (n.d.). Synthesis of 4‐aminopyrazolo[3,4‐d]pyrimidines 2.
- ScienceDirect. (2025). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents.
- ChemicalBook. (2025). 4-Aminopyrazolo[3,4-d]pyrimidine | 2380-63-4.
- RSC Publishing. (n.d.). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity.
- NIH National Library of Medicine. (2024).
- Santa Cruz Biotechnology. (n.d.). 4-Aminopyrazolo[3,4-d]pyrimidine | CAS 2380-63-4.
- Taylor & Francis Online. (n.d.). Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M.
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- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
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- 13. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. [PDF] Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations | Semantic Scholar [semanticscholar.org]
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Troubleshooting & Optimization
Technical Support Center: A Scientist's Guide to Solubilizing 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol
Welcome to the technical support resource for researchers working with 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol (also known as Oxypurinol). This guide provides in-depth, field-proven insights into overcoming the significant solubility challenges associated with this compound to ensure the reliability and reproducibility of your assay data. As Senior Application Scientists, we understand that improper solubilization is a primary source of experimental variability and failure. This document is structured to provide not just protocols, but the scientific reasoning behind them.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and concerns researchers face when handling 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
Q1: Why is 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol so difficult to dissolve in aqueous buffers?
A: The poor aqueous solubility of this compound is rooted in its chemical structure. It is a polar, heterocyclic molecule with strong intramolecular hydrogen bonding.[1] Similar to its parent compound allopurinol and other thiopurines, the planar structure allows for efficient crystal lattice packing, making it energetically unfavorable for water molecules to solvate individual molecules.[1][2] Thiopurines are often classified as BCS Class IV drugs, indicating both poor solubility and poor permeability.[2] Overcoming this stable crystalline state is the primary challenge.
Q2: What is the best solvent to use for preparing a primary stock solution?
A: For a primary, high-concentration stock solution, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, polar aprotic solvent capable of disrupting the crystal lattice forces of many poorly soluble compounds.[3] Product data for the structurally similar compound allopurinol indicates a solubility of approximately 3 mg/mL in DMSO.[4] However, it is crucial to prepare the stock at a concentration significantly higher than your final assay concentration to minimize the amount of DMSO introduced into your experiment.
Q3: How does pH affect the solubility of this compound?
A: The structure of 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol contains both weakly acidic (the hydroxyl group, -OH) and weakly basic (nitrogen atoms in the pyrazole and pyrimidine rings) functional groups. This makes its solubility highly dependent on pH.[5]
-
In basic conditions (high pH): Adding a base like sodium hydroxide (NaOH) will deprotonate the acidic hydroxyl and thiol groups, forming a more soluble salt (anion).
-
In acidic conditions (low pH): Adding an acid like hydrochloric acid (HCl) will protonate the basic nitrogen atoms, forming a more soluble cationic species.[2] Therefore, adjusting the pH away from the compound's isoelectric point is a powerful strategy to dramatically increase its aqueous solubility.[6]
Q4: What is the maximum concentration of DMSO I can safely use in my cell-based assay?
A: This is a critical parameter that is cell-line dependent. While DMSO is widely used, it is not inert and can induce cellular stress, differentiation, or toxicity.[7] Generally, for sensitive cell-based assays, the final concentration of DMSO should be kept below 0.1%.[8] Many robust cell lines can tolerate up to 0.5%, but concentrations exceeding 1% often lead to significant cytotoxic effects.[9][10] It is mandatory to perform a vehicle tolerance experiment on your specific cell line to determine the No-Observed-Adverse-Effect Level (NOAEL) for DMSO.[11]
| Final DMSO Concentration | General Cellular Effects | Recommendation |
| < 0.1% | Generally considered safe for most cell lines with minimal effects.[8] | Ideal Target |
| 0.1% - 0.5% | May cause subtle effects on sensitive cells; acceptable for many robust lines.[9] | Acceptable, but requires validation. |
| 0.5% - 1.0% | Increased risk of altered cell morphology, function, or viability.[8] | Use with caution; short exposure times preferred. |
| > 1.0% | High probability of cytotoxicity, membrane damage, and assay artifacts.[9] | Not Recommended |
Q5: My compound dissolves in the DMSO stock but crashes out when I dilute it into my aqueous assay buffer. What's happening and how do I fix it?
A: This is a classic problem of compound precipitation when moving from a good organic solvent (like DMSO) to a poor aqueous solvent. The DMSO concentration drops sharply upon dilution, and the aqueous buffer cannot maintain the compound in solution.
Troubleshooting Steps:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the final volume of buffer. Instead, perform serial dilutions, vortexing or mixing thoroughly between each step. This gradual decrease in solvent strength can help prevent shocking the compound out of solution.[12]
-
Increase Final DMSO Concentration: If your assay can tolerate it, a slightly higher final DMSO concentration (e.g., 0.25% instead of 0.1%) may be sufficient to maintain solubility.
-
Modify the Assay Buffer: This is often the most effective solution. The issue is not with the DMSO stock, but with the receiving buffer. Proceed to the pH modification protocols outlined in Section 3.
Section 2: Troubleshooting Workflow for Solubility Optimization
This workflow provides a logical decision tree for systematically addressing the solubility of 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol. Follow these steps to move from initial attempts to a robust, optimized protocol.
Caption: Solubility Optimization Workflow
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for the key solubilization strategies.
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is the standard first step for creating a master stock solution.
-
Calculation: Determine the mass of 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol (MW: 168.18 g/mol ) required to make a stock solution of your desired concentration (e.g., 20 mM).
-
Mass (mg) = 20 mmol/L * 0.16818 g/mmol * Volume (L) * 1000 mg/g
-
-
Weighing: Accurately weigh the calculated mass of the compound into a sterile, appropriate-sized glass vial.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes.
-
Aid Dissolution (if necessary): If the compound does not fully dissolve, place the vial in a sonicating water bath for 5-10 minutes.[13] Gentle warming in a 37°C water bath can also be used, but avoid excessive heat which could degrade the compound.
-
Inspection: Visually inspect the solution against a light source to ensure there are no visible particles. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[12] Store at -20°C or -80°C, protected from light and moisture.
Protocol 2: pH-Mediated Solubilization using NaOH
Use this protocol when the compound precipitates upon dilution from DMSO into a neutral aqueous buffer.
-
Preparation: Weigh the required amount of the compound directly into a sterile tube.
-
Initial Solubilization: Add a small volume of 100 mM NaOH. Vortex thoroughly. The compound should dissolve as it forms the sodium salt. If it remains insoluble, you may cautiously try a higher concentration of NaOH (up to 1 M), but be aware this will require more acid for neutralization.
-
Dilution: Add the desired assay buffer (without its own buffering system if possible, or use water) to reach a volume close to the final target volume.
-
Neutralization: While gently stirring or vortexing, add 100 mM HCl dropwise to the solution. Monitor the pH continuously with a calibrated pH meter.
-
Critical Observation: Carefully bring the pH to the desired final assay pH (e.g., 7.4). As you approach the compound's isoelectric point, you may see transient or persistent precipitation. The goal is to find a pH at which the compound remains soluble.
-
Vehicle Control: This step is essential. Create an identical solution without the compound. Add the same volume of NaOH and neutralize with the same volume of HCl. This "pH-adjusted vehicle" must be used as your negative control in the assay to account for any effects of the altered salt concentration or pH.[14]
-
Final Volume: Adjust to the final volume with your assay buffer or water. If the compound remains soluble, you can proceed with your experiment.
Protocol 3: Determining Vehicle Tolerance in a Cell-Based Assay
This protocol is mandatory to ensure that the solvent system itself does not interfere with your experimental results.
-
Prepare Vehicle Series: Prepare a series of dilutions of your chosen solvent system (e.g., DMSO or the pH-adjusted buffer from Protocol 2) in your standard cell culture medium. The concentrations should span the range you intend to use in your experiment (e.g., for DMSO: 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0%).
-
Cell Seeding: Plate your cells at the desired density and allow them to adhere overnight.
-
Treatment: Replace the medium with the vehicle-containing medium from Step 1.
-
Incubation: Incubate the cells for the same duration as your planned experiment.
-
Assay Readout: Perform your primary assay (e.g., viability assay like MTT, proliferation assay, or a functional reporter assay).
-
Analysis: Plot the assay signal against the vehicle concentration. The highest concentration that shows no significant difference from the untreated (0%) control is your maximum tolerated vehicle concentration.[11]
References
-
Quora. (2017). What effects does DMSO have on cell assays?[Link][7]
-
Scientist Solutions. (2025). DMSO in cell based assays. [Link][8]
-
Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link][9]
-
Arts, J., et al. (2021). Advances in Thiopurine Drug Delivery: The Current State-of-the-Art. Pharmaceuticals (Basel). [Link][2]
-
Martel-Foley, K. M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. [Link][10]
-
Gong, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link][5]
-
Kumar, P., & Singh, C. (2013). A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. American Journal of Pharmacological Sciences. [Link][15]
-
Ram Kanth. (2015). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. SlideShare. [Link]
-
Vemula, V. R. (2018). Technologies to Improve the Solubility, Dissolution and Bioavailability of Poorly Soluble Drugs. MedCrave online. [Link][16]
-
University of Nebraska Medical Center. (n.d.). Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. [Link][13]
-
Naggar, V. F., et al. (2012). Enhancement of the dissolution profile of allopurinol by a solid dispersion technique. Drug Discoveries & Therapeutics. [Link][1]
-
ResearchGate. (2019). Instead of using 0.1% DMSO, can I use 0.1% NaOH to dissolve my compound for MTT assay?[Link][14]
-
Barhate, G. D. (2015). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Applied Pharmaceutical Science. [Link][6]
-
Al-Adhami, M., et al. (2022). Chemical Trends in Sample Preparation for Nucleic Acid Amplification Testing (NAAT): A Review. Biosensors. [Link][17]
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- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 17. Chemical Trends in Sample Preparation for Nucleic Acid Amplification Testing (NAAT): A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pyrazolo[3,4-d]pyrimidine Synthesis & Purification
Welcome to the technical support center for pyrazolo[3,4-d]pyrimidine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. As a privileged structure in medicinal chemistry, the pyrazolo[3,4-d]pyrimidine core is central to numerous kinase inhibitors and other therapeutic agents.[1][2] However, its synthesis and purification are not without challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the lab. The advice herein is based on established chemical principles and field-proven insights to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why are my pyrazolo[3,4-d]pyrimidine compounds so poorly soluble?
A1: This is the most common physical property challenge with this scaffold. The planar, heteroaromatic nature of the pyrazolo[3,4-d]pyrimidine core allows for strong intermolecular π-π stacking and hydrogen bonding interactions in the solid state, leading to high lattice energy and consequently, poor solubility in many common organic solvents and especially in aqueous media.[3][4] This low solubility can complicate not only purification but also subsequent biological assays and formulation for in vivo studies.[5][6]
Q2: What are the primary synthetic strategies for constructing the pyrazolo[3,4-d]pyrimidine core?
A2: The two most prevalent retrosynthetic approaches start from either a substituted pyrazole or a substituted pyrimidine ring, followed by the construction of the second fused ring.
-
From Pyrazole Precursors: This is arguably the more common route. Typically, a 5-aminopyrazole derivative, such as 5-amino-1H-pyrazole-4-carbonitrile or a corresponding carboxylate/carboxamide, is used as the starting material.[7][8] The pyrimidine ring is then annulated by reacting this precursor with a one-carbon source like formic acid, formamide, or an orthoester.[8][9]
-
From Pyrimidine Precursors: An alternative approach involves the cyclization of a substituted pyrimidine. For instance, reacting a 4,6-dichloropyrimidine-5-carbaldehyde with a substituted hydrazine can directly yield the 1-substituted-pyrazolo[3,4-d]pyrimidine in a single step.[8]
Q3: I'm developing these compounds as kinase inhibitors. What is the significance of this scaffold?
A3: The pyrazolo[3,4-d]pyrimidine scaffold is considered a "bioisostere" of adenine, the core component of ATP.[2][4] This structural mimicry allows it to effectively compete with ATP for binding within the catalytic site of many protein kinases.[2] By modifying the substituents at various positions on the ring system, chemists can achieve high potency and selectivity for specific kinase targets, making it a cornerstone for the development of targeted cancer therapies and other treatments.[10][11]
Troubleshooting Guide: Synthesis
This section addresses specific problems that may arise during the chemical synthesis of pyrazolo[3,4-d]pyrimidine derivatives.
Issue 1: Low Yield in Ring Cyclization
You're attempting to form the pyrimidine ring from a 5-aminopyrazole precursor (e.g., using formic acid or formamide) and observing low conversion to the desired product.
Potential Causes & Solutions
-
Incomplete Reaction/Decomposition: High temperatures required for cyclization in reagents like formamide can sometimes lead to decomposition of starting materials or products. Microwave-assisted synthesis can be an effective alternative, often providing higher yields in significantly shorter reaction times by promoting efficient and uniform heating.[12]
-
Poor Nucleophilicity of the Amino Group: If the 5-amino group on your pyrazole precursor is deactivated by strongly electron-withdrawing groups elsewhere on the ring, its nucleophilicity may be insufficient for efficient cyclization. This can be overcome by using more reactive cyclizing agents or by reconsidering the synthetic route to install electron-withdrawing groups after the core is formed.
-
Hydrolysis of Precursor: If using a nitrile precursor (5-aminopyrazole-4-carbonitrile), harsh acidic conditions (e.g., refluxing in concentrated formic acid) can sometimes lead to partial or full hydrolysis of the nitrile to an amide or carboxylic acid, which may cyclize at different rates or lead to side products.
-
Solution: Monitor the reaction closely by TLC or LC-MS. Consider using milder conditions or alternative one-carbon sources like trimethyl orthoformate in the presence of an acid catalyst.
-
Issue 2: Formation of Regioisomers during N-Alkylation
You are alkylating a 1H-pyrazolo[3,4-d]pyrimidine and obtaining a difficult-to-separate mixture of N1- and N2-alkylated products.
Causality
The pyrazole sub-ring contains two nitrogen atoms (N1 and N2) that can both act as nucleophiles. Their relative reactivity is governed by a sensitive balance of steric hindrance, electronics, and reaction conditions, often leading to mixtures of regioisomers.[13][14]
Troubleshooting Workflow
Caption: Decision workflow for troubleshooting N-alkylation regioselectivity.
Recommended Protocols & Reagents
As a general rule, alkylation tends to occur at the less sterically hindered nitrogen.[14] However, reaction conditions can heavily influence the outcome.
| Condition | Typical Outcome | Rationale |
| Base/Solvent | ||
| NaH in DMF or THF | Often favors N1-alkylation | Creates a "naked" pyrazolide anion. The outcome is then more strongly influenced by the intrinsic electronics and sterics of the substrate.[14] |
| K₂CO₃ in Acetonitrile or DMSO | Can favor N1-alkylation | A heterogeneous reaction where the cation (K⁺) can associate with the heteroatom, potentially directing the alkylating agent.[14] |
| Phase Transfer Catalysis | Can provide different selectivity | The quaternary ammonium salt can influence the site of alkylation through complex ion-pairing. |
Experimental Step: To optimize regioselectivity, screen a set of conditions in parallel on a small scale. For example, set up reactions with NaH/DMF, K₂CO₃/Acetonitrile, and Cs₂CO₃/DMF and analyze the isomer ratio by ¹H NMR or LC-MS.
Issue 3: Side Product Formation (Dimroth Rearrangement)
During a reaction involving an amine addition to a pyrazolo[3,4-d]pyrimidine, you isolate a product that appears to be a constitutional isomer of your expected target.
Causality
Pyrazolo[3,4-d]pyrimidines can undergo the Dimroth rearrangement, a common isomerization in nitrogen-containing heterocycles. This process typically involves a ring-opening of the pyrimidine portion, followed by rotation and re-cyclization, leading to an exchange of ring atoms and exocyclic substituents. For example, a reaction intended to form a 4-amino substituted product might yield the more thermodynamically stable rearranged isomer.[15]
Solutions
-
Control Reaction Temperature: The rearrangement is often thermally driven. Running the reaction at the lowest possible temperature that still allows for the desired transformation can suppress the rearrangement.
-
Modify pH: The rearrangement can be acid or base-catalyzed. Carefully controlling the pH of the reaction mixture can minimize this side reaction. If using a base, consider a non-nucleophilic, sterically hindered base.
-
Confirm Structure Rigorously: The spectroscopic differences between Dimroth isomers can be subtle. Use 2D NMR techniques (NOESY, HMBC) to unambiguously confirm the connectivity of your final product. In a NOESY experiment, the proximity of protons on your substituent to protons on the heterocyclic core can confirm the site of attachment.
Troubleshooting Guide: Purification
This section focuses on overcoming challenges related to the isolation and purification of your target compounds.
Issue 4: Difficulty with Recrystallization
Your crude product oils out, fails to crystallize from any common solvent system, or remains impure even after successful crystallization.
Potential Causes & Solutions
-
High Polarity and Strong Intermolecular Forces: As mentioned in the FAQs, the flat, polar nature of the scaffold leads to strong crystal lattice forces.[3] This can make it difficult to find a solvent that effectively dissolves the compound when hot but allows for clean precipitation upon cooling.
-
Presence of Persistent Impurities: Small amounts of isomeric impurities or closely related byproducts can disrupt crystal lattice formation, acting as "crystal poisons."
-
Inappropriate Solvent Choice: Using highly polar solvents like methanol or ethanol may result in the compound being too soluble even when cold. Conversely, non-polar solvents like hexanes or toluene may not dissolve the compound at all.
Purification Workflow
Caption: Decision workflow for selecting a purification method.
Recommended Solvents for Recrystallization
| Solvent(s) | Polarity | Comments |
| Ethanol / Isopropanol | Polar Protic | Good starting point for many derivatives. |
| Acetonitrile (MeCN) | Polar Aprotic | Can be effective for less polar analogues. |
| Dioxane / Water | Polar Mixture | A powerful combination for more polar compounds. Dissolve in minimal hot dioxane and add hot water dropwise until turbidity appears, then allow to cool. |
| DMF or DMSO / Water | Highly Polar Mixture | For very insoluble compounds. Use with caution as residual DMF/DMSO can be difficult to remove. |
| Ethyl Acetate (EtOAc) | Medium Polarity | Often used as an anti-solvent with a more polar solvent like DCM or Methanol. |
Issue 5: Poor Separation in Column Chromatography
Your compound streaks badly on a silica gel column, or co-elutes with impurities, resulting in low recovery of pure material.
Causality
The basic nitrogen atoms on the pyrazolo[3,4-d]pyrimidine ring can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This can lead to irreversible binding, tailing (streaking), and poor resolution.
Solutions
-
Deactivate the Silica: Add a small amount of a basic modifier to your eluent.
-
Triethylamine (TEA): Add 0.5-1% TEA to your mobile phase (e.g., Dichloromethane/Methanol/TEA 95:4.5:0.5). The TEA will compete for the acidic sites on the silica, allowing your compound to elute more cleanly.
-
Ammonia: For very basic compounds, using a solvent system containing ammonia can be effective. A common mobile phase is a gradient of Methanol in Dichloromethane, with the Methanol portion containing 2-7 M ammonia.
-
-
Switch to a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for basic compounds. Use neutral or basic alumina to avoid degradation of sensitive molecules.
-
Reversed-Phase (C18) Chromatography: For highly polar or water-soluble derivatives (like certain prodrugs), reversed-phase chromatography is often the best choice.[16] Elute with a gradient of acetonitrile or methanol in water, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) to improve peak shape.
-
References
-
Schenone, S., Brullo, C., Bruno, O., Bondavalli, F., Ranise, A., Lomeo, C., Gatti, M., Marfe, G., & Botta, M. (2013). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Seela, F., & Peng, X. (2001). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. Nucleic Acids Research. Available at: [Link]
-
Fox, I. H., Wyngaarden, J. B., & Kelley, W. N. (1970). Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells. The Journal of Clinical Investigation. Available at: [Link]
-
Griglio, A., Bernardi, D., et al. (2017). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. ACS Combinatorial Science. Available at: [Link]
-
Fox, I. H., Wyngaarden, J. B., & Kelley, W. N. (1970). Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells. SciSpace. Available at: [Link]
-
Al-Hourani, B. J., Al-Abras, K., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Available at: [Link]
-
Griglio, A., Cavalli, A., et al. (2020). Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme. ACS Medicinal Chemistry Letters. Available at: [Link]
- CN102643279A - Synthesis method of allopurinol. Google Patents.
-
Ishizuka, J., & Fujimoto, M. (2009). Allopurinol, an inhibitor of uric acid synthesis--can it be used for the treatment of metabolic syndrome and related disorders? Drugs of the Future. Available at: [Link]
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Fox, I. H., Wyngaarden, J. B., & Kelley, W. N. (1970). Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells. SciSpace. Available at: [Link]
-
Abdelhamed, A. M., Hassan, R. A., Kadry, H. H., & Helwa, A. A. (2023). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity. RSC Medicinal Chemistry. Available at: [Link]
-
Al-Hourani, B. J., Al-Abras, K., et al. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. National Institutes of Health. Available at: [Link]
-
Stone, T. E., Eustace, E. J., Pickering, M. V., & Daves, G. D. Jr. (1979). Pyrazolo[4,3-d]pyrimidines. Regioselectivity of N-alkylation. Formation, rearrangement, and aldehyde coupling reactions of 3-lithio derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Zhang, W., Chen, Z., et al. (2020). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Future Medicinal Chemistry. Available at: [Link]
-
Ahmed, S. A., Elgendy, H. S., & Younis, W. O. (2014). Pyrazolopyrimidines: Synthesis, Chemical Reactions and Biological Activity. ResearchGate. Available at: [Link]
-
Tan, S. Y., Tiekink, E. R. T., & Dolzhenko, A. V. (2023). Two Conformational Polymorphs of a Bioactive Pyrazolo[3,4-d]pyrimidine. Crystals. Available at: [Link]
-
Unknown. (n.d.). Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. Rasayan J. Chem. Available at: [Link]
-
Seela, F., & Peng, X. (2001). Pyrazolo[3,4-d]pyrimidine nucleic acids: adjustment of dA-dT to dG-dC base pair stability. National Institutes of Health. Available at: [Link]
-
Unknown. (2022). Pyrazolo[3,4-d]pyrimidine Scaffold: A Review on Synthetic Approaches and EGFR and VEGFR Inhibitory Activities. Ask this paper | Bohrium. Available at: [Link]
-
Ghorab, M. M., Alsaid, M. S., et al. (2016). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. ResearchGate. Available at: [Link]
-
El-Naggar, A. M., Ibrahim, H. S., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. Taylor & Francis Online. Available at: [Link]
-
Ibrahim, A. M., Aboulmaged, A. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. National Institutes of Health. Available at: [Link]
-
El-Naggar, A. M., Abuel-Magd, A. M., et al. (2023). Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents. RSC Publishing. Available at: [Link]
-
Ibrahim, A. M., Aboulmaged, A. S., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Publishing. Available at: [Link]
-
El-Naggar, A. M., El-Damasy, D. A., et al. (2023). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][3][16][17]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. National Institutes of Health. Available at: [Link]
-
El-Naggar, A. M., Ibrahim, H. S., et al. (2022). Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. National Institutes of Health. Available at: [Link]
-
Ghazi, G. K., & Al-Amiery, A. A. (2024). Synthesis, Characterization, Novel Pyrazolo [3,4-d]Pyrimidine Derivatives of Study Cytotoxcity, Antioxidant and Anticancer in Vitro. ResearchGate. Available at: [Link]
-
El-Naggar, A. M., Ibrahim, H. S., et al. (2024). Disclosing New Insights on Pyrazolo[3,4-d] Pyrimidine Tethered Diverse Amino Acid Candidates as Potential DHFR Inhibitors and Anti-Virulence Agents. National Institutes of Health. Available at: [Link]
-
Radi, M., Dreassi, E., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. ACS Publications. Available at: [Link]
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- 2. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazolo[3,4‐d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. eprints.sunway.edu.my [eprints.sunway.edu.my]
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- 15. researchgate.net [researchgate.net]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Oxypurinol and its Metabolites
Welcome to the technical support center for the HPLC analysis of oxypurinol and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and answers to frequently asked questions. As Senior Application Scientists, we have compiled this guide based on established scientific principles and extensive field experience to help you overcome common challenges and achieve robust, reproducible results.
Troubleshooting Guide: From Peak Problems to Optimized Separations
This section addresses specific chromatographic issues you may encounter during the analysis of oxypurinol and its metabolites. Each problem is followed by a systematic approach to diagnosis and resolution, explaining the underlying chemical principles.
Issue 1: Poor Retention and Early Elution of Oxypurinol
Q: My oxypurinol peak is eluting at or very near the void volume of my reversed-phase C18 column, leading to poor quantification and co-elution with other polar matrix components. What is causing this, and how can I increase its retention?
A: This is a common challenge stemming from the high polarity of oxypurinol. In reversed-phase HPLC, retention is primarily driven by hydrophobic interactions between the analyte and the stationary phase. Highly polar compounds like oxypurinol have limited affinity for the non-polar C18 chains and are therefore poorly retained.[1]
-
Mobile Phase Polarity: The high aqueous content of your mobile phase, necessary to elute other less polar compounds, is too "strong" for oxypurinol, causing it to be swept through the column with the solvent front.
-
Analyte Ionization: The ionization state of oxypurinol significantly impacts its polarity.
-
Mobile Phase pH Adjustment:
-
Principle: The retention of ionizable compounds can be significantly manipulated by adjusting the mobile phase pH. For acidic compounds, using a mobile phase pH that is at least 1-2 units below the analyte's pKa will suppress ionization, making the compound more neutral and increasing its retention on a reversed-phase column.[2][3] Allopurinol has a pKa of approximately 9.31.[4]
-
Action: Incorporate a buffer into your mobile phase to control the pH. A phosphate or acetate buffer in the range of pH 2.5-4.5 is often effective for purine-like compounds.[5][6] A lower pH will ensure that acidic functional groups are protonated, reducing the overall polarity of the molecule.
-
-
Column Selection:
-
Principle: Not all C18 columns are the same. Some are specifically designed to enhance the retention of polar analytes.
-
Action:
-
Polar-Embedded or Polar-Endcapped Columns: These columns have polar groups integrated into the stationary phase, which helps to maintain a hydrated layer on the silica surface, preventing "phase collapse" with highly aqueous mobile phases and providing an alternative interaction mechanism for polar analytes.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar compounds, HILIC is an excellent alternative to reversed-phase chromatography.[3] In HILIC, a polar stationary phase is used with a mobile phase rich in a non-polar organic solvent (like acetonitrile). This creates a water-rich layer on the stationary phase into which polar analytes can partition, leading to increased retention.
-
-
-
Use of Ion-Pairing Agents:
-
Principle: Ion-pairing agents are additives that contain a hydrophobic part and an ionic part. They can pair with charged analytes in the mobile phase, forming a neutral complex that has a greater affinity for the reversed-phase stationary phase.[6][7]
-
Action: For acidic compounds like oxypurinol, an ion-pairing agent such as tetrabutylammonium (TBA) can be added to the mobile phase. However, be aware that ion-pairing agents can be difficult to remove from the column and may not be compatible with mass spectrometry.
-
Issue 2: Peak Tailing of Oxypurinol and Allopurinol
Q: My oxypurinol and allopurinol peaks are showing significant tailing, which is affecting my ability to accurately integrate and quantify them. What are the likely causes, and what steps can I take to improve peak shape?
A: Peak tailing for basic or acidic compounds is often a result of secondary interactions with the stationary phase or issues with the mobile phase.[8] For purine-like compounds, interactions with residual silanol groups on the silica backbone of the column are a common culprit.[6]
Caption: Troubleshooting workflow for peak tailing.
-
Mobile Phase pH and Buffer: The pH of the mobile phase should be controlled with a buffer to ensure a consistent ionization state of the analytes.[7] If the pH is too close to the pKa of oxypurinol or allopurinol, a mixed population of ionized and non-ionized forms can exist, leading to peak broadening and tailing.
-
Silanol Interactions: Residual silanol groups on the silica surface of the column can be deprotonated and negatively charged, leading to strong, undesirable ionic interactions with any positively charged character of the analytes.[6][8] Using a high-purity, modern column with effective end-capping will minimize these interactions.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[9] This can be diagnosed by injecting a dilution series of your sample; if the peak shape improves at lower concentrations, you are likely overloading the column.
-
Column Contamination/Blockage: Accumulation of particulate matter or strongly retained sample components on the column inlet frit can disrupt the sample flow path, causing peak tailing.[10]
Issue 3: Peak Fronting
Q: My main analyte peak is exhibiting a "shark fin" or fronting shape. What causes this unusual peak distortion?
A: Peak fronting is less common than tailing but is almost always caused by one of two issues: sample overload or sample solvent incompatibility.[9][10]
| Cause | Explanation | Solution |
| Sample Overload | Injecting a sample that is too concentrated can saturate the stationary phase. Excess analyte molecules have nowhere to bind and travel through the column faster, eluting at the front of the main peak band.[9] | Dilute the sample or reduce the injection volume.[9][11] |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, the sample band will not focus properly at the head of the column. The edges of the injection band will travel faster than the center, leading to a fronting peak.[10] | Whenever possible, dissolve and inject the sample in the initial mobile phase.[10] If sample solubility is an issue, use the weakest solvent possible that will still dissolve the sample. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing a reversed-phase HPLC method for oxypurinol and allopurinol?
A1: A good starting point would be a C18 column with a mobile phase consisting of a phosphate or acetate buffer at a low pH (e.g., pH 3.0-4.5) and a low percentage of an organic modifier like acetonitrile or methanol.[5][12]
-
Column: A modern, high-purity silica C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 20 mM potassium phosphate buffer, pH adjusted to 3.5 with phosphoric acid.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 2-5%) and gradually increase it to elute less polar metabolites or impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm is a common choice for these compounds.[5]
Q2: My sample is in a biological matrix like plasma or urine. What sample preparation is required?
A2: Biological matrices require cleanup to prevent column contamination and interference with the analysis. Protein precipitation is a common and effective method.[12]
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing 1% formic acid.[12] The acid helps to improve precipitation efficiency.
-
Vortex the mixture for 1-2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for injection.
Q3: Should I use acetonitrile or methanol as the organic modifier?
A3: Both can be effective, and the choice can influence selectivity.[13]
-
Acetonitrile generally has a lower viscosity, which results in lower backpressure, and better UV transparency at low wavelengths.[2] It often provides sharper peaks.
-
Methanol is a protic solvent and can offer different selectivity due to its ability to engage in hydrogen bonding interactions.[13]
It is often beneficial to screen both solvents during method development to see which provides the best separation for your specific sample.
Q4: How can I improve the resolution between oxypurinol and other early-eluting polar metabolites?
A4: Improving the resolution of closely eluting polar compounds requires optimizing several parameters:
-
Decrease the percentage of organic modifier: A shallower gradient or a lower starting percentage of the organic solvent will slow the elution of polar compounds and increase their separation.[13]
-
Optimize Mobile Phase pH: Small changes in pH can alter the retention of ionizable metabolites differently, potentially improving their resolution.[14]
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the elution order and improve resolution.[13]
-
Use a Longer Column or a Column with Smaller Particles: This will increase the efficiency of the separation, leading to narrower peaks and better resolution.
Caption: Optimization workflow for improving resolution.
References
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Reinders, M. K., Nijdam, L. C., van Roon, E. N., Movig, K. L., Jansen, T. L., van de Laar, M. A., & Brouwers, J. R. (2007). A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 312-317. Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
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Kiser, M. (2022, March 8). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Retrieved from [Link]
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Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from [Link]
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SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
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Mastelf. (2025, January 8). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. Retrieved from [Link]
-
alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Retrieved from [Link]
-
Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. Retrieved from [Link]
-
Rathod, D. M., Patel, K. R., Mistri, H. N., Jangid, A. G., Shrivastav, P. S., & Sanyal, M. (2017). Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma. Journal of Pharmaceutical Analysis, 7(1), 56-62. Retrieved from [Link]
-
LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Retrieved from [Link]
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Alghamdi, A. A., Alanazi, A. M., Hommady, F. H., Aldeghaither, N., Alqahtani, S., Farh, I. K., & Mansour, M. (2024). A Sensitive High Performance Liquid Chromatography Method for Estimation of Allopurinol in Different Tablets Pharmaceutical Formulation. Indian Journal of Pharmaceutical Sciences, 86(6), 92-98. Retrieved from [Link]
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Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
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SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]
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Liu, X., Ni, X. J., Shang, D. W., Zhang, M., Hu, J. Q., Qiu, C., Luo, F. T., & Wen, Y. G. (2013). Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 941, 10-16. Retrieved from [Link]
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ResearchGate. (n.d.). Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS. Retrieved from [Link]
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ResearchGate. (n.d.). Retention times of purine metabolites vs pH and concentration of ion-pairing agent during method development. Retrieved from [Link]
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Panigrahi, D., & Mishra, A. (2021). Development and Validation of a RP-HPLC Method for Allopurinol Impurity Profiling Study. International Journal of Pharmaceutical and Biological Sciences, 12(3), 19-27. Retrieved from [Link]
-
Santos, J. S., de Santana, F. B., & da Silva, J. B. (2021). Development and Validation of an Eco-friendly HPLC-UV-DAD Method for the Determination of Allopurinol in Pharmaceuticals with Application to Dissolution Studies. Molecules, 26(4), 868. Retrieved from [Link]
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Indian Journal of Pharmaceutical Sciences. (n.d.). A Sensitive High Performance Liquid Chromatography Method for Estimation of Allopurinol in Different Tablets Pharmaceutical Formulation. Retrieved from [Link]
-
MicroSolv. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions. Retrieved from [Link]
-
Prasad, P. R. (2022). Analytical method development and validation of allopurinol and related substances by using RP-HPLC in bulk form. International Journal of Research in Pharmaceutical Sciences, 13(2), 10447-10464. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Allopurinol. PubChem Compound Database. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxipurinol. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Prediction of elution bandwidth for purine compounds by a retention model in reversed-phase HPLC with linear-gradient elution. Retrieved from [Link]
-
Chen, Y., Li, X., Cui, L., & Chen, J. (2013). Efficient determination of purine metabolites in brain tissue and serum by high-performance liquid chromatography with electrochemical and UV detection. Journal of Chromatography B, 934, 67-73. Retrieved from [Link]
-
SciSpace. (2021, June 7). A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices. Retrieved from [Link]
-
Chu, W. Y., Annink, K. V., van Kesteren, C., Benders, M. J. N. L., de Vries, L. S., Groenendaal, F., ... & Huitema, A. D. R. (2021). Pharmacokinetic/Pharmacodynamic Modelling of Allopurinol, its Active Metabolite Oxypurinol, and Biomarkers Hypoxanthine, Xanthine and Uric Acid in Hypoxic-Ischemic Encephalopathy Neonates. Clinical Pharmacokinetics, 60(11), 1435-1447. Retrieved from [Link]
-
Stocker, S. L., McLachlan, A. J., Savic, R. M., Kirkpatrick, C. M., Graham, G. G., Williams, K. M., & Day, R. O. (2012). The pharmacokinetics of oxypurinol in people with gout. British Journal of Clinical Pharmacology, 74(3), 477-489. Retrieved from [Link]
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U.S. National Library of Medicine. (n.d.). Oxypurinol pharmacokinetics and pharmacodynamics in healthy volunteers: Influence of BCRP Q141K polymorphism and patient characteristics. Retrieved from [Link]
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Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
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ResearchGate. (n.d.). Conversion of Allopurinol to Oxypurinol, an active metabolite that inhibits Xanthine Oxidase. Retrieved from [Link]
-
ResearchGate. (2025, August 7). The pharmacokinetics of oxypurinol in people with gout. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatogram showing separation of pure purine compounds added to blank serum. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Oxypurinol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Massey, V., Komai, H., Palmer, G., & Elion, G. B. (1970). On the mechanism of inactivation of xanthine oxidase by allopurinol and other pyrazolo [3, 4-d] pyrimidines. Journal of Biological Chemistry, 245(11), 2837-2844. Retrieved from [Link]
-
ResearchGate. (2025, October 31). Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography-tandem mass spectrometry method in human plasma. Retrieved from [Link]
-
Breithaupt, H., & Goebel, G. (1981). Quantitative liquid chromatography of allopurinol and oxypurinol in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 226(1), 237-242. Retrieved from [Link]
-
Day, R. O., Graham, G. G., Hicks, M., McLachlan, A. J., Stocker, S. L., & Williams, K. M. (2007). Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol. Clinical Pharmacokinetics, 46(8), 623-644. Retrieved from [Link]
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Technical Support Center: Overcoming Poor Bioavailability of Pyrazolo[3,4-d]pyrimidine Inhibitors
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Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[3,4-d]pyrimidine inhibitors. This guide is designed to provide expert insights and actionable troubleshooting advice to address one of the most common hurdles in the development of this important class of molecules: poor oral bioavailability.
The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, serving as the core for numerous potent kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to effectively compete with ATP in the catalytic sites of oncogenic kinases.[1][3] However, the very chemical modifications that confer high potency often lead to physicochemical properties, such as low aqueous solubility, that severely limit a compound's ability to be absorbed into systemic circulation after oral administration.[3][4]
This guide provides a structured approach to diagnosing and solving bioavailability challenges, moving from fundamental questions to advanced, field-proven rescue strategies.
PART 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when encountering potential bioavailability issues.
Q1: What are the typical root causes of poor bioavailability for pyrazolo[3,4-d]pyrimidine inhibitors?
A1: The poor bioavailability of this class of compounds is almost always multifactorial, stemming from a combination of suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The primary culprits are:
-
Low Aqueous Solubility: The planar, aromatic nature of the core, often decorated with hydrophobic moieties to achieve high target affinity, leads to very low solubility in the gastrointestinal tract. This is a major rate-limiting step for absorption.[3][4]
-
High First-Pass Metabolism: These inhibitors can be susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver.[5] Phenolic groups, for instance, are quickly metabolized through sulfation or glucuronidation.[6]
-
Low Permeability: While many pyrazolo[3,4-d]pyrimidines are lipophilic, suggesting good passive diffusion, other factors like efflux transporter activity (e.g., P-glycoprotein) can actively pump the compound out of intestinal cells, reducing net absorption.
-
Chemical Instability: Some compounds may be unstable in the acidic environment of the stomach or the enzymatic environment of the intestine.[7]
Q2: My inhibitor is highly potent in biochemical assays but shows weak or no activity in cell-based assays. Could this be a solubility issue?
A2: Absolutely. This is a classic red flag. A discrepancy between biochemical and cellular potency often points to the compound not effectively reaching its intracellular target.[8] In biochemical assays, the inhibitor is directly exposed to the isolated enzyme in a controlled buffer. In cell-based assays, the compound must first dissolve in the culture medium, cross the cell membrane, and remain stable long enough to engage its target. Poor solubility can lead to precipitation in the media, drastically reducing the effective concentration available to the cells.[8] It is critical to ensure your compound is fully solubilized in your cell culture media at the tested concentrations.
Q3: What are the first in vivo signs that my compound has a bioavailability problem?
A3: The most direct evidence comes from a pharmacokinetic (PK) study in an animal model (e.g., mouse or rat). Key indicators of poor oral bioavailability include:
-
Very low maximum plasma concentration (Cmax).
-
Low overall drug exposure, measured as the Area Under the Curve (AUC).
-
A large discrepancy between the AUC after oral (PO) dosing and intravenous (IV) dosing. The ratio of these (AUC-PO / AUC-IV) defines the absolute bioavailability (F%). An F% below 10-20% often indicates a significant absorption or first-pass metabolism issue.
Q4: How can I proactively assess bioavailability risk early in the discovery process?
A4: Early assessment of ADME properties is crucial to de-risk molecules and guide chemical synthesis.[5][9] A standard suite of in vitro ADME assays should be run on promising hits:
-
Aqueous Solubility Assays: Both kinetic and thermodynamic solubility should be measured to understand dissolution rate and equilibrium solubility.[5]
-
Permeability Assays: The Caco-2 permeability assay is the industry standard to assess a compound's ability to cross the intestinal epithelium and identify potential P-gp efflux.[5]
-
Metabolic Stability Assays: Incubating the compound with liver microsomes or hepatocytes provides a measure of its intrinsic clearance and susceptibility to metabolism.[5][10]
PART 2: Troubleshooting Guide: Excellent In Vitro Potency, Poor In Vivo Efficacy
This section provides a systematic workflow for diagnosing and solving the common scenario where a potent inhibitor fails to perform in animal models after oral dosing.
Scenario: You have developed a pyrazolo[3,4-d]pyrimidine inhibitor with a biochemical IC50 of 15 nM and a cellular EC50 of 200 nM. However, in a mouse xenograft model, oral dosing at 50 mg/kg shows no significant tumor growth inhibition.
Step 1: Systematically Characterize the ADME Profile
The first step is to gather quantitative data on the compound's fundamental physicochemical and ADME properties. Do not proceed to formulation or medicinal chemistry rescue strategies without this foundational data.
Caption: Workflow for troubleshooting poor in vivo efficacy.
Experimental Protocol: Tier 1 ADME Profiling
-
Aqueous Thermodynamic Solubility:
-
Prepare a saturated solution of the compound in phosphate-buffered saline (PBS) at pH 7.4.
-
Equilibrate the solution for 24 hours at room temperature with continuous agitation.
-
Filter the solution to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using LC-MS/MS.
-
Interpretation: This value represents the maximum possible concentration in solution.
-
-
Caco-2 Permeability Assay:
-
Culture Caco-2 cells on a semi-permeable membrane in a transwell plate for 21 days until a confluent monolayer is formed, expressing tight junctions and efflux transporters.
-
Add the compound to the apical (A) side and measure its appearance on the basolateral (B) side over time to determine the A-to-B permeability coefficient (Papp A->B).
-
In a separate well, add the compound to the basolateral (B) side and measure its appearance on the apical (A) side to determine the B-to-A permeability coefficient (Papp B->A).
-
Interpretation: Calculate the efflux ratio (ER = Papp B->A / Papp A->B). An ER > 2 suggests the compound is a substrate for an efflux transporter like P-gp.
-
-
Liver Microsomal Stability Assay:
-
Incubate the compound with pooled liver microsomes (human and mouse) and the necessary cofactor (NADPH) at 37°C.
-
Take samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction and analyze the remaining parent compound concentration by LC-MS/MS.
-
Interpretation: Calculate the in vitro half-life (t½). A short half-life (<30 minutes) indicates rapid metabolism.
-
Table 1: Interpreting Initial ADME Data
| Parameter | Poor Result | Good Result | Likely Problem |
| Thermodynamic Solubility | < 1 µg/mL | > 50 µg/mL | Dissolution/Solubility-limited absorption |
| Papp (A->B) | < 1 x 10⁻⁶ cm/s | > 5 x 10⁻⁶ cm/s | Low passive permeability |
| Efflux Ratio (ER) | > 2.0 | < 2.0 | Active efflux is limiting absorption |
| Microsomal t½ | < 30 min | > 60 min | High first-pass metabolism |
Step 2: Select a Rescue Strategy Based on Diagnosis
Based on the data from Step 1, you can now choose a rational strategy to address the specific bottleneck.
A. If the Primary Issue is Low Solubility:
Low solubility is a very common issue for this compound class.[11] The goal is to present the gastrointestinal tract with a higher concentration of dissolved drug.
-
Formulation Approach: Amorphous Solid Dispersions (ASDs)
-
Causality: Crystalline compounds require energy to break the crystal lattice before they can dissolve. By dispersing the compound in an amorphous (non-crystalline) state within a polymer matrix, this energy barrier is removed, leading to a supersaturated solution upon contact with aqueous media.[3] This can dramatically increase the dissolution rate and apparent solubility.[3]
-
Protocol (Small Scale):
-
Dissolve 10 mg of your inhibitor and 40 mg of a suitable polymer (e.g., PVP, HPMC-AS) in a minimal amount of a common solvent (e.g., methanol or acetone).
-
Evaporate the solvent rapidly under vacuum (e.g., using a rotary evaporator) to form a thin film.
-
Scrape the resulting solid dispersion from the flask. Confirm its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD).
-
Prepare a suspension of this ASD for your in vivo study.
-
-
-
Other Formulation Options: Nanosystems, such as encapsulating the compound in liposomes or albumin nanoparticles, can also improve the solubility profile and protect the drug from premature metabolism.[11][12]
B. If the Primary Issue is High First-Pass Metabolism:
If the compound is highly soluble and permeable but has a short microsomal half-life, the focus must shift to medicinal chemistry.
-
Medicinal Chemistry Approach: Metabolic "Soft Spot" Analysis
-
Causality: Metabolism often occurs at specific, chemically reactive sites on a molecule. By identifying and modifying these "soft spots," you can block the metabolic pathway and increase the compound's stability.
-
Workflow:
-
Perform a metabolite identification study by incubating the compound with liver microsomes and analyzing the resulting mixture by high-resolution mass spectrometry.
-
Identify the structures of the major metabolites. Common metabolic pathways for pyrazolo[3,4-d]pyrimidines include oxidation of alkyl groups, hydroxylation of aromatic rings, and N-dealkylation.
-
Synthesize new analogs where the metabolic soft spot is blocked. For example, if an exposed phenyl ring is being hydroxylated, you might add a fluorine atom to that position. If an N-methyl group is being demethylated, you might replace it with an N-cyclopropyl group.
-
-
Caption: Common metabolic pathways for pyrazolo[3,4-d]pyrimidines.
C. If a Combination of Issues Exists (e.g., Low Solubility and Metabolism):
This is a very common scenario. In such cases, a prodrug strategy can be a powerful tool to simultaneously address multiple liabilities.[4][13]
-
Advanced Approach: Prodrug Synthesis
-
Causality: A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active compound.[13] A well-designed prodrug strategy can mask metabolic liabilities while also attaching a solubilizing group.[14][15]
-
Example Strategy: A successful approach for pyrazolo[3,4-d]pyrimidines has been the attachment of a water-solubilizing group (like an N-methylpiperazine) via an enzymatically cleavable linker (like an O-alkyl carbamate) to the pyrimidine core.[4]
-
Benefits:
-
Improved Solubility: The ionizable promoiety dramatically increases aqueous solubility.[4][16]
-
Masked Metabolism: The linker can be attached at a site of metabolism, protecting it from first-pass clearance.
-
Enhanced Permeability: Some promoieties can engage with active uptake transporters in the gut, further boosting absorption.[15]
-
-
Table 2: Comparison of Bioavailability Enhancement Strategies
| Strategy | Primary Problem Addressed | Pros | Cons |
| Amorphous Solid Dispersion | Low Solubility | Relatively fast to screen polymers; Can provide significant exposure increase. | May not be physically stable long-term; Does not address metabolism. |
| Metabolic Blocking (MedChem) | High First-Pass Metabolism | Creates a new, fundamentally better NCE; Permanent fix. | Requires significant synthetic effort; May negatively impact potency. |
| Prodrug Synthesis | Low Solubility & High Metabolism | Can solve multiple problems at once; Can target uptake transporters.[4] | Requires synthesis and careful linker design; Release kinetics must be optimized. |
PART 3: Conclusion & Final Recommendations
Overcoming the poor bioavailability of pyrazolo[3,4-d]pyrimidine inhibitors is a challenge that requires a systematic, data-driven approach. There is no one-size-fits-all solution.
-
Prioritize Early ADME Screening: Do not wait for an in vivo failure. Integrating a comprehensive panel of in vitro ADME assays early in the discovery process is the most resource-effective way to identify and mitigate bioavailability risks.[9][17]
-
Diagnose Before You Treat: Use the initial ADME data to form a clear hypothesis about the primary absorption bottleneck before investing time in complex formulation or medicinal chemistry efforts.
-
Select the Right Tool for the Job: A formulation strategy is appropriate for a solubility-limited compound with good metabolic stability. A medicinal chemistry or prodrug approach is necessary when high first-pass metabolism is the dominant issue.
By following this structured troubleshooting guide, researchers can more efficiently diagnose the root cause of poor bioavailability and implement rational, evidence-based strategies to unlock the full therapeutic potential of their pyrazolo[3,4-d]pyrimidine inhibitors.
References
-
Selvita. In Vitro ADME. Available from: [Link]
-
MDPI. Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. Available from: [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. Available from: [Link]
-
Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Available from: [Link]
-
Semantic Scholar. Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. Available from: [Link]
-
MDPI. Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. Available from: [Link]
-
PharmaLegacy. In Vitro ADME Studies. Available from: [Link]
-
Concept Life Sciences. In vitro ADME Assays. Available from: [Link]
-
PubMed Central (PMC). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors. Available from: [Link]
-
ResearchGate. Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility | Request PDF. Available from: [Link]
-
PubMed. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery. Available from: [Link]
-
PubMed. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays. Available from: [Link]
-
ACS Publications. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M | Journal of Medicinal Chemistry. Available from: [Link]
-
ACS Publications. Improvement of Oral Bioavailability of Pyrazolo-Pyridone Inhibitors of the Interaction of DCN1/2 and UBE2M | Journal of Medicinal Chemistry. Available from: [Link]
-
ACS Publications. Development of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors as Potential Clinical Candidates for Glioblastoma Multiforme | ACS Medicinal Chemistry Letters. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Excessive concentrations of kinase inhibitors in translational studies impede effective drug repurposing. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. Available from: [Link]
-
PubMed Central (PMC). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Available from: [Link]
-
National Center for Biotechnology Information (NCBI). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. Available from: [Link]
-
ScienceDirect. Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. Available from: [Link]
-
ResearchGate. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-: D] pyrimidine scaffold. Available from: [Link]
-
Reaction Biology. Testing kinase inhibitors where it matters: Drug screening in intact cells. Available from: [Link]
-
PubMed Central (PMC). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Available from: [Link]
-
Frontiers. Characterization of prevalent tyrosine kinase inhibitors and their challenges in glioblastoma treatment. Available from: [Link]
Sources
- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolo[3,4-d]pyrimidine Prodrugs: Strategic Optimization of the Aqueous Solubility of Dual Src/Abl Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. criver.com [criver.com]
- 6. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 10. In Vitro ADME Assays [conceptlifesciences.com]
- 11. Improvement of pyrazolo[3,4-d]pyrimidines pharmacokinetic properties: nanosystem approaches for drug delivery [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility | Semantic Scholar [semanticscholar.org]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. selvita.com [selvita.com]
Technical Support Center: 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Oxypurinol) Solution Stability
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol, also known as Oxypurinol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the stability of Oxypurinol in solution. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the integrity and reliability of your experiments.
I. Understanding Oxypurinol's Stability: A Proactive Approach
This guide is structured to address potential stability issues head-on, providing not just solutions but also the underlying scientific rationale. By understanding the factors that influence Oxypurinol's stability, you can proactively design robust experimental protocols.
II. Troubleshooting Guide: Addressing Common Stability Challenges
This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.
Question 1: My Oxypurinol solution appears cloudy or has formed a precipitate. What should I do?
Answer:
Precipitation is a common issue, often stemming from the low aqueous solubility of Oxypurinol. Here’s a systematic approach to troubleshoot this problem:
-
Causality: Oxypurinol is sparingly soluble in aqueous buffers.[1] The issue is often exacerbated by high concentrations, improper initial dissolution, or prolonged storage of aqueous solutions.
-
Immediate Actions:
-
Confirm Concentration: Ensure the final concentration in your aqueous buffer does not exceed its solubility limit.
-
Review Dissolution Protocol: Oxypurinol should first be dissolved in an organic solvent like DMSO to create a concentrated stock solution before diluting it into your aqueous experimental medium.
-
pH Adjustment: Oxypurinol's solubility is significantly enhanced in alkaline conditions. It is soluble in 1 N NaOH at concentrations up to 50 mg/mL.[1] If your experimental conditions permit, a slight increase in the pH of your buffer might aid in solubilization. However, this must be balanced with the pH optima of your assay.
-
-
Preventative Measures:
-
Prepare fresh dilutions from your DMSO stock for each experiment.
-
Avoid storing aqueous solutions of Oxypurinol for extended periods. It is not recommended to store aqueous solutions for more than one day.
-
Question 2: I am observing unexpected peaks in my HPLC chromatogram. Could this be due to degradation?
Answer:
Yes, the appearance of new peaks is a strong indicator of degradation. Forced degradation studies on Allopurinol, the parent compound of Oxypurinol, have identified several potential degradation products that could appear in your chromatogram.
-
Likely Degradants: The primary degradation products of Allopurinol, and likely Oxypurinol, under stress conditions (acidic, basic, and oxidative) are related to the opening of the pyrimidine ring. Known impurities of Allopurinol include 3-amino-4-carboxamidopyrazole hemisulfate (Impurity A) and 5-(formylamino)-1H-pyrazole-4-carboxamide (Impurity B).[2]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected HPLC peaks.
-
Recommended Action: To confirm if the unexpected peaks are degradants, you can perform a forced degradation study on a sample of your Oxypurinol standard. This involves subjecting the standard to harsh conditions (e.g., acid, base, peroxide) and then analyzing the resulting solution by HPLC. If the retention times of the induced degradation peaks match your unexpected peaks, it confirms degradation.
Question 3: My experimental results are inconsistent over time. Could the stability of my Oxypurinol solution be the cause?
Answer:
Absolutely. Inconsistent results, especially a decrease in the expected biological activity, can be a direct consequence of compound degradation.
-
Key Stability Factors: The stability of Oxypurinol in solution is influenced by several factors:
-
pH: The molecule is more susceptible to hydrolysis under strongly acidic or basic conditions.
-
Temperature: Elevated temperatures will accelerate the rate of degradation.
-
Light: Although Oxypurinol is a photoproduct of Allopurinol, prolonged exposure to high-intensity light, particularly UV, should be avoided as per ICH guidelines.[3][4][5][6][7]
-
Oxidizing Agents: The presence of oxidizing agents can lead to degradation. The metabolism of Allopurinol to Oxypurinol by xanthine oxidase itself produces superoxide radicals, indicating a potential for oxidative instability.[8]
-
-
Self-Validation Protocol:
-
Time-Course Experiment: Prepare a fresh stock solution of Oxypurinol and dilute it in your experimental buffer. Aliquot the solution and store it under your typical experimental conditions.
-
Analyze at Intervals: Analyze an aliquot at the beginning of your experiment (T=0) and at subsequent time points (e.g., 2, 4, 8, 24 hours) using a stability-indicating HPLC method.
-
Assess Potency: Concurrently, if feasible, perform your biological assay at the same time intervals to correlate any loss in analytical purity with a decrease in biological activity.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of Oxypurinol?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of Oxypurinol.[1] It offers good solubility and the stock solution is stable when stored correctly.
Q2: How should I store my Oxypurinol stock solution?
A2: For long-term storage, it is recommended to store DMSO stock solutions of Oxypurinol at -20°C or -80°C.[1] When stored at -20°C, the solution is stable for at least 1 month, and at -80°C, it is stable for up to 6 months.[1] To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the optimal pH for my aqueous working solution of Oxypurinol?
A3: While Oxypurinol is more soluble in alkaline pH, for stability, a slightly acidic to neutral pH is generally preferred for many organic molecules to prevent base-catalyzed hydrolysis. HPLC methods for Oxypurinol often use mobile phases with a pH around 3.5 to 4.5, suggesting stability in this range for the duration of the analysis.[9][10] However, the optimal pH will be a balance between solubility and stability for your specific experimental duration and conditions. It is recommended to empirically determine the stability in your chosen buffer system if your experiments are long-term.
Q4: Do I need to protect my Oxypurinol solutions from light?
A4: Yes, as a general good laboratory practice and in accordance with ICH guidelines for stability testing, it is prudent to protect solutions from light, especially if they will be used over an extended period.[3][4][5][6][7] Use amber vials or wrap your containers in aluminum foil.
IV. Data Summary and Experimental Protocols
Table 1: Solubility and Storage of Oxypurinol
| Parameter | Details | Reference(s) |
| Solubility in DMSO | ~3 mg/mL | [1] |
| Solubility in 1 N NaOH | 50 mg/mL (with heat) | [1] |
| Aqueous Solubility | Sparingly soluble | [1] |
| Stock Solution Storage | -20°C for 1 month; -80°C for 6 months | [1] |
| Aqueous Solution Storage | Not recommended for more than one day |
Protocol 1: Preparation of a Stable Oxypurinol Stock Solution
-
Weighing: Accurately weigh the desired amount of solid Oxypurinol in a clean, dry vial.
-
Dissolution: Add the appropriate volume of high-purity DMSO to achieve the target concentration (e.g., 10 mM).
-
Solubilization: Vortex or sonicate the solution gently until all the solid has dissolved.
-
Aliquoting: Dispense the stock solution into single-use, light-protected (amber) vials.
-
Storage: Store the aliquots at -20°C or -80°C until use.
Protocol 2: Stability-Indicating HPLC Method for Oxypurinol
This protocol is a general guideline and may require optimization for your specific instrumentation and experimental needs.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A mixture of a buffer and an organic solvent. For example, 0.02 M Potassium Dihydrogen Phosphate Buffer (pH adjusted to 3.5 with orthophosphoric acid) and Acetonitrile in a 55:45 v/v ratio.[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 20 µL.[10]
-
Column Temperature: Ambient (e.g., 25 °C).[10]
Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare your samples (standards and test solutions) in the mobile phase or a compatible solvent.
-
Inject the samples and record the chromatograms.
-
The retention time for Oxypurinol will need to be determined using a reference standard. Degradation products will typically appear as separate peaks with different retention times.
V. Visualization of Degradation Pathways
The following diagram illustrates the potential degradation pathways of the pyrazolo[3,4-d]pyrimidine core structure of Oxypurinol under various stress conditions, based on the known degradation of its parent compound, Allopurinol.
Caption: Potential degradation pathways of Oxypurinol.
VI. References
-
Singh, S., et al. (2013). Development Of A Stability Indicating RP-RRLC Method For Determination Of Allopurinol And Its Degradation Products In Solid Oral Dosage. International Journal of PharmTech Research, 5(1), 44-53.
-
Reinders, M. K., et al. (2007). A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection. Journal of Chromatography B, 857(1), 185-191.
-
BenchChem. (2025). Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Allopurinol in Pharmaceutical Formulations. BenchChem.com.
-
Rathod, S. D., et al. (2017). Stability Results of Allopurinol and Oxipurinol in Human Plasma. ResearchGate.
-
MedChemExpress. (n.d.). Oxypurinol (Oxipurinol). MedChemExpress.com.
-
ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
-
MedCrave. (2016). Forced Degradation Studies. MedCrave online.
-
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products.
-
Food and Drug Administration. (2018). Q1B Photostability Testing of New Drug Substances and Products.
-
Zenodo. (2018). FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USI.
-
Spector, T. (1988). Superoxide radical production by allopurinol and xanthine oxidase. Biochemical pharmacology, 37(2), 349-352.
-
Pratiwi, R., et al. (2020). Color Change Analysis to Demonstrate the Less Color Change resulted in the Presence of Allopurinol. ResearchGate.
-
BioBoston Consulting. (2024). Guide to Photostability Testing: ICH Guidelines.
-
Kharia, M., et al. (2018). FORCED DEGRADATION STUDY FOR ESTIMATION OF RELATED SUBSTANCES AND DEGRADANTS IN ALLOPURINOL TABLET AND ITS METHOD VALIDATION USING RP-HPLC. Semantic Scholar.
-
GSC Online Press. (2021). Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs.
-
Oxford Academic. (2023). Forced Degradation and Stability-Indicating Study for the Binary Mixture of Allopurinol and Thioctic Acid Using Validated HPLC-D.
-
Kasawar, G. B., & Farooqui, M. (2010). Validated RP-LC-MS/MS method for the simultaneous determination of allopurinol and its major metabolite, oxypurinol, in human plasma. ResearchGate.
-
Sharma, H., et al. (2021). A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices. PubMed Central.
-
Day, R. O., et al. (1996). Clinical Pharmacokinetics and Pharmacodynamics of Allopurinol and Oxypurinol. ResearchGate.
-
Vygodina, T. V., & Konstantinov, A. A. (1988). H2O2-induced conversion of cytochrome c oxidase peroxy complex to oxoferryl state. Annals of the New York Academy of Sciences, 550, 124-138.
-
Graumans, M. H. F., et al. (2021). Thermal plasma activation and UV/H2O2 oxidative degradation of pharmaceutical residues. ResearchGate.
-
Sekine, M., et al. (2023). Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. Journal of Biological Chemistry, 299(9), 105189.
-
Graham, G. G., et al. (1997). Pharmacodynamics of oxypurinol after administration of allopurinol to healthy subjects. British journal of clinical pharmacology, 44(6), 579-585.
-
Stocker, S. L., et al. (2012). The pharmacokinetics of oxypurinol in people with gout. British journal of clinical pharmacology, 74(3), 477-489.
-
Wikipedia. (n.d.). Uric acid. Wikipedia.
-
Kudo, M., et al. (2022). Xanthine oxidase and aldehyde oxidase contribute to allopurinol metabolism in rats. Journal of pharmaceutical health care and sciences, 8(1), 32.
-
MedChemExpress. (n.d.). Oxypurinol-13C,15N2. MedChemExpress.com.
-
El-Shaboury, S. R., et al. (2021). Kinetics and Thermal Decomposition Studies of Oxomemazine by Isoconversional Protocols. Oriental Journal of Chemistry, 37(4), 896-905.
-
Al-Omar, M. A. (2019). Aqueous Solubility and Degradation Kinetics of the Phytochemical Anticancer Thymoquinone; Probing the Effects of Solvents, pH and Light. Molecules, 24(10), 1867.
-
Wang, Y., et al. (2024). Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin. Polymers, 16(18), 2465.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. fda.gov [fda.gov]
- 7. biobostonconsulting.com [biobostonconsulting.com]
- 8. researchgate.net [researchgate.net]
- 9. A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Xanthine Oxidase Inhibition Assay Variability
Welcome to the technical support center for xanthine oxidase (XO) inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to assay variability. By understanding the underlying principles of the assay and potential pitfalls, you can ensure the generation of robust and reproducible data.
Understanding the Xanthine Oxidase Reaction
Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine, and subsequently to uric acid.[1][2][3] The most common method for monitoring XO activity is a continuous spectrophotometric assay that measures the increase in absorbance at approximately 290-295 nm, which corresponds to the formation of uric acid.[1]
Core Reaction:
-
Hypoxanthine → Xanthine → Uric Acid + H₂O₂[4]
The rate of this reaction is directly proportional to the enzyme's activity.[1] Inhibitors of xanthine oxidase are crucial for treating conditions like gout, which is caused by hyperuricemia (high levels of uric acid).[1]
Visualizing the Assay Principle
Here is a simplified workflow of a typical XO inhibition assay.
Caption: Workflow for a typical xanthine oxidase inhibition assay.
Frequently Asked Questions (FAQs)
This section addresses common questions and provides quick solutions to prevalent issues encountered during XO inhibition assays.
Q1: Why is my background signal high or drifting in the no-enzyme control wells?
A1: A high or drifting background signal can arise from several sources:
-
Substrate Instability: Xanthine can be unstable at certain pH values or in the presence of contaminants, leading to non-enzymatic degradation that produces UV-absorbing species.
-
Compound Absorbance: The test compound itself may absorb light at the detection wavelength (290-295 nm). It is crucial to run a control with the compound and substrate but without the enzyme to check for this.[5]
-
Buffer Components: Some buffer components might interfere with the assay. Ensure high-purity reagents are used.
Q2: My IC50 values are not consistent between experiments. What could be the cause?
A2: Inconsistent IC50 values are a common sign of assay variability. Here are the primary culprits:
-
Enzyme Activity: The activity of xanthine oxidase can vary between lots and can decrease with improper storage or handling. Always aliquot the enzyme and avoid repeated freeze-thaw cycles.[5] It is also good practice to perform a standard curve or positive control with a known inhibitor like Allopurinol in every experiment.[6]
-
Substrate Concentration: For competitive inhibitors, the apparent IC50 value is dependent on the substrate concentration. Ensure that the xanthine concentration is consistent and ideally at or below its Michaelis-Menten constant (Km) to accurately determine the potency of competitive inhibitors.[7]
-
DMSO Concentration: If your test compounds are dissolved in DMSO, ensure the final concentration in all wells is consistent and low (typically ≤1%), as DMSO can affect enzyme activity.[8][9]
Q3: How do I know if my compound is a true inhibitor or just interfering with the assay?
A3: Differentiating true inhibition from assay interference is critical.
-
Run a Counter-Screen: Test your compound in an assay format that uses a different detection method, if available (e.g., a fluorescence-based assay).[10][11]
-
Check for Compound Aggregation: Some compounds can form aggregates at higher concentrations, which can non-specifically inhibit enzymes. Including a non-ionic detergent like Triton X-100 (0.01%) in the assay buffer can help mitigate this.
-
Perform Mechanism of Action Studies: Conduct kinetic studies by varying the concentrations of both the substrate and the inhibitor to determine the mode of inhibition (e.g., competitive, non-competitive).[12] This can provide strong evidence for a specific interaction with the enzyme.
Q4: What are the optimal concentrations for the enzyme and substrate?
A4: The optimal concentrations depend on your specific assay conditions and detection instrument.
-
Enzyme Concentration: The enzyme concentration should be chosen to give a linear reaction rate for the desired duration of the assay. A good starting point is a concentration that yields a change in absorbance of 0.05 to 0.1 per minute.
-
Substrate Concentration: As mentioned, for inhibitor screening, a xanthine concentration at or below the Km is often preferred. The Km for xanthine is typically in the low micromolar range. However, for routine screening, a concentration that gives a robust signal-to-noise ratio is acceptable, as long as it is kept consistent.
Systematic Troubleshooting Guides
When faced with assay variability, a systematic approach is the most effective way to identify and resolve the issue.
Guide 1: Troubleshooting High Variability (Coefficient of Variation > 15%)
Step 1: Assess Reagent and Sample Preparation
-
Pipetting Technique: Ensure consistent and accurate pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips.
-
Reagent Mixing: Vortex all stock solutions before making dilutions. Ensure thorough mixing of reagents in the assay plate.
-
Plate Uniformity: Check for "edge effects" in your microplate, where wells on the edge behave differently. If observed, avoid using the outer wells.
Step 2: Evaluate Assay Conditions
-
Temperature Control: Ensure the reaction is carried out at a constant and uniform temperature.[13]
-
Incubation Times: Use precise timing for all incubation steps.
-
Linearity of the Reaction: Confirm that the reaction rate is linear over the measurement period. If the rate slows down, it may be due to substrate depletion or product inhibition. Shorten the measurement time or use a lower enzyme concentration.
Step 3: Investigate Potential Interference
-
Compound Interference: As detailed in the FAQs, check for compound absorbance and other non-specific effects.
-
Contamination: Ensure that buffers and reagents are free from microbial or chemical contamination.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting high assay variability.
Experimental Protocols
This section provides a detailed, step-by-step methodology for a standard xanthine oxidase inhibition assay.
Protocol: Spectrophotometric Xanthine Oxidase Inhibition Assay
This protocol is designed for a 96-well microplate format and is suitable for screening multiple inhibitor concentrations.[1]
Materials:
-
Xanthine Oxidase (from bovine milk or other sources)
-
Xanthine (substrate)
-
Potassium Phosphate Buffer (50 mM, pH 7.5)
-
Test compounds and a positive control (e.g., Allopurinol)
-
DMSO (for dissolving compounds)
-
96-well UV-transparent microplate
-
Microplate reader capable of kinetic measurements at 295 nm
Procedure:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate, pH 7.5.
-
Xanthine Stock Solution: Prepare a stock solution of xanthine in a small amount of 1 M NaOH, then dilute with the assay buffer to the desired concentration.
-
Enzyme Solution: Dilute the xanthine oxidase stock in cold assay buffer to a working concentration that gives a linear rate of absorbance increase. Keep on ice.
-
Compound Plates: Prepare serial dilutions of your test compounds and the positive control in DMSO. Then, dilute these into the assay buffer to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
-
Assay Protocol:
-
Add 140 µL of assay buffer to each well.
-
Add 20 µL of the diluted test compound or control to the appropriate wells.
-
Add 20 µL of the diluted xanthine oxidase solution to all wells except the no-enzyme blanks.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes.[6][13]
-
Initiate the reaction by adding 20 µL of the xanthine substrate solution to all wells.
-
Immediately begin kinetic measurement of the absorbance at 295 nm, taking readings every 30-60 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100[1] Where V_control is the rate in the absence of inhibitor and V_inhibitor is the rate in the presence of the test compound.
-
Plot the % inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
-
Data Summary Table
| Parameter | Recommended Range/Value | Rationale |
| pH | 7.4 - 7.8 | Optimal for xanthine oxidase activity.[14][15] |
| Temperature | 25°C or 37°C | Ensure consistency; higher temperatures increase reaction rates. |
| Wavelength | 290 - 295 nm | Corresponds to the absorbance maximum of uric acid.[1] |
| Final DMSO % | ≤ 1% | High concentrations can inhibit the enzyme.[8] |
| Positive Control | Allopurinol or Febuxostat | Validates assay performance with known inhibitors.[6] |
References
- Arcangeli, C., & Zaza, G. (1987). Spectrophotometric assay of xanthine oxidase with 2,2'-azino-di(3-ethylbenzthiazoline-6-sulphonate) (ABTS) as chromogen. Clinica Chimica Acta, 162(1), 29-36.
- Heinz, F., Reckel, S., & Kalden, J. R. (1979). A New Spectrophotometric Assay for Enzymes of Purine Metabolism. I. Determination of Xanthine Oxidase Activity. Enzyme, 24(4), 239-246.
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ScienCell Research Laboratories. (n.d.). Xanthine Oxidase Assay (XO). Retrieved from [Link]
- Li, Y., et al. (2021). Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies. Food & Function, 12(15), 6864-6876.
- Hille, R. (2004). Studies on the mechanism of action of xanthine oxidase. Journal of Inorganic Biochemistry, 98(5), 841-844.
- Heinz, F., Reckel, S., & Kalden, J. R. (1979). A New Spectrophotometric Assay for Enzymes of Purine Metabolism. Karger Publishers.
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M-CSA. (n.d.). Xanthine oxidase. Retrieved from [Link]
- Bassingthwaighte, J. B., et al. (2017). Reexamining Michaelis-Menten enzyme kinetics for xanthine oxidase.
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Wikipedia. (n.d.). Xanthine oxidase. Retrieved from [Link]
- Iwahashi, H. (2013). Determination of Xanthine Oxidase. Journal of Health Science, 59(3), 273-280.
- Edmondson, D. E., et al. (2019). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 24(10), 1903.
- Gentry, M. S., et al. (1993). Effect of xanthine-related compounds on a theophylline assay using theophylline oxidase. DICP, 27(1), 38-41.
- Wang, Y., et al. (2022). Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Frontiers in Nutrition, 9, 963503.
- Lin, C. W., et al. (2022). Label-Free Uric Acid Estimation of Spot Urine Using Portable Device Based on UV Spectrophotometry. Biosensors, 12(4), 241.
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. Retrieved from [Link]
- Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. Food Frontiers, 1(2), 169-181.
- Tsopanakis, A. D., Tanner, S. J., & Bray, R. C. (1978). pH-jump Studies at Subzero Temperatures on an Intermediate in the Reaction of Xanthine Oxidase With Xanthine. Biochemical Journal, 175(3), 879-885.
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Basics of Enzymatic Assays for HTS. Retrieved from [Link]
- Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay?
-
ResearchGate. (n.d.). (A) Inhibitory effects of compounds (1−5) on the activity of xanthine.... Retrieved from [Link]
- Wang, Y., et al. (2022). Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Frontiers in Nutrition, 9, 963503.
- Kim, J. H., et al. (2023). Potent Xanthine Oxidase Inhibitory Activity of Constituents of Agastache rugosa (Fisch. and C.A.Mey.) Kuntze. Molecules, 28(3), 1184.
-
ResearchGate. (2025). Is there anyone here expertise in xanthine oxidase inhibition assay?. Retrieved from [Link]
- Lim, S. J., et al. (2023). A Study of the Interaction between Xanthine Oxidase and Its Inhibitors from Chrysanthemum morifolium Using Computational Simulation and Multispectroscopic Methods. International Journal of Molecular Sciences, 24(2), 1353.
- Donnelly, J. G., & Soldin, S. J. (1999). Interference in autoanalyzer analysis. Clinical Chemistry, 45(1), 145-146.
- Chen, G., et al. (2014). Screening of xanthine oxidase inhibitors in complex mixtures using online HPLC coupled with postcolumn fluorescence-based biochemical detection.
-
ResearchGate. (n.d.). Xanthine oxidase inhibitory activity of the isolated compounds. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Xanthine Oxidase. Retrieved from [Link]
- Spain, M. A., & Wu, A. H. (1986). Bilirubin interference with determination of uric acid, cholesterol, and triglycerides in commercial peroxidase-coupled assays, and the effect of ferrocyanide. Clinical Chemistry, 32(3), 518-521.
- Gentile, V., et al. (2022). Fast Detection of Uric Acid in Urine for Early Diagnosis Using THz Polarized Waves. Biosensors, 12(12), 1121.
- Ingebretsen, O. C., Borgen, J., & Farstad, M. (1982). Uric acid determinations: reversed-phase liquid chromatography with ultraviolet detection compared with kinetic and equilibrium adaptations of the uricase method. Clinical Chemistry, 28(3), 496-498.
- Su, Y. C., et al. (2022). Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil. Molecules, 27(23), 8527.
-
ResearchGate. (2025). Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. Retrieved from [Link]
- Zhang, Y., et al. (2022). Insights into the Inhibitory Mechanism of Viniferifuran on Xanthine Oxidase by Multiple Spectroscopic Techniques and Molecular Docking. International Journal of Molecular Sciences, 23(22), 13919.
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Technical Support Center: Prodrug Strategies for Pyrazolo[3,4-d]pyrimidine Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers developing prodrugs of pyrazolo[3,4-d]pyrimidine derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the design, synthesis, and evaluation of these compounds. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower your research decisions.
Part 1: Foundational Concepts & Design Strategy
This section addresses the fundamental reasons for employing a prodrug approach for pyrazolo[3,4-d]pyrimidines and the common design principles.
Q1: Why is a prodrug strategy often necessary for pyrazolo[3,4-d]pyrimidine-based kinase inhibitors?
A1: The pyrazolo[3,4-d]pyrimidine scaffold is a privileged structure in kinase inhibitor design, effectively mimicking the purine core of ATP.[1][2] To achieve high potency and selectivity, these cores are often functionalized with hydrophobic moieties that engage with specific pockets in the kinase ATP-binding site. While this enhances biological activity, it frequently leads to poor aqueous solubility.[3][4][5][6] This low solubility poses significant challenges for further development, including difficulties in formulation for in vivo studies, unreliable results in aqueous in vitro assays, and potentially poor oral bioavailability.[3][7] A prodrug strategy is a well-established method to overcome these pharmacokinetic hurdles by temporarily masking the properties responsible for low solubility.[3][8]
Q2: What is the most common and successful prodrug design for this class of compounds?
A2: A highly effective and widely adopted strategy involves attaching a hydrophilic "promoiey" to the parent drug via an enzymatically labile linker. For pyrazolo[3,4-d]pyrimidines, the secondary amine at the C4 position is an ideal attachment point because it is a common feature across many derivatives in this class.[3][6]
The most validated approach consists of three components:
-
Parent Drug: The active pyrazolo[3,4-d]pyrimidine kinase inhibitor.
-
Solubilizing Moiety: An N-methylpiperazino group is frequently used due to its high polarity and ionizable nature, which drastically improves water solubility.[6][7]
-
Linker: An O-alkyl carbamate linker is chosen to connect the C4 amine to the solubilizing group. This linker offers a good balance of chemical stability in aqueous solutions while being susceptible to cleavage by endogenous esterase enzymes in plasma and tissues, ensuring the release of the active drug in vivo.[3][7]
This design transforms the poorly soluble parent drug into a highly water-soluble prodrug that can be readily formulated and administered. Following administration, enzymatic action regenerates the active parent compound at the site of action.[3]
General Prodrug Activation Pathway
Caption: General workflow for the activation of a pyrazolo[3,4-d]pyrimidine prodrug.
Part 2: Synthesis & Characterization Troubleshooting
This section focuses on common issues encountered during the chemical synthesis and analysis of these prodrugs.
Q3: I am following the one-pot, two-step synthesis for my carbamate prodrug, but my yields are consistently low. What are the critical parameters to control?
A3: The one-pot, two-step synthesis is efficient but sensitive.[6][9] It involves the initial formation of a carbonyl-chloride intermediate by reacting the parent drug's C4 secondary amine with triphosgene, followed by nucleophilic substitution with the solubilizing moiety's alcohol.[5][6]
Critical Control Points:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Triphosgene and the carbonyl-chloride intermediate readily hydrolyze. Ensure all glassware is oven-dried, and use anhydrous solvents (like CH₂Cl₂) and an inert atmosphere (N₂ or Ar).
-
Temperature Control: The initial reaction with triphosgene should be performed at 0 °C to control reactivity and minimize side reactions. Allowing the reaction to slowly warm to room temperature ensures complete formation of the intermediate.[3]
-
Intermediate Stability: The generated chlorocarbonate/carbonyl-chloride intermediate is reactive and should be used immediately in the next step without purification.[3] Any delay can lead to degradation.
-
Base Stoichiometry: A weak base like sodium bicarbonate (NaHCO₃) is used to neutralize the HCl generated during the first step.[3] For the second step, a stronger base like sodium hydride (NaH) is often required to deprotonate the alcohol of the incoming promoiety, making it a more potent nucleophile.[3] Ensure the correct stoichiometry and complete activation of the alcohol before adding it to the intermediate.
Experimental Protocol: One-Pot Prodrug Synthesis
-
Dissolve the parent pyrazolo[3,4-d]pyrimidine drug (1 eq.) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaHCO₃ (2-3 eq.) followed by a slow, portion-wise addition of triphosgene (~0.5 eq.).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC or LC-MS to confirm the consumption of starting material and formation of the intermediate.
-
In a separate flask, dissolve the solubilizing alcohol (e.g., 2-(4-methylpiperazin-1-yl)ethanol) (1.5 eq.) in anhydrous CH₂Cl₂ and add NaH (1.5 eq., 60% dispersion in oil) at 0 °C. Stir until hydrogen evolution ceases, indicating complete formation of the alkoxide.
-
Slowly add the activated alcohol solution (from step 5) to the reaction mixture containing the carbonyl-chloride intermediate (from step 4) at 0 °C.
-
Allow the reaction to stir overnight, warming to room temperature.
-
Quench the reaction carefully with water, extract the product with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product using column chromatography (often with a polar solvent system like DCM/MeOH with NH₄OH) to yield the final prodrug.
Synthesis Workflow Diagram
Caption: Key steps in the one-pot synthesis of a carbamate prodrug.
Part 3: In Vitro Evaluation & Troubleshooting
Successful synthesis must be followed by rigorous in vitro characterization. This section covers common questions related to these assays.
Q4: We have confirmed a significant increase in aqueous solubility. What are the essential next steps to validate the prodrug concept in vitro?
A4: Demonstrating increased solubility is the first step. The next is to prove the prodrug behaves as intended: stable until it reaches a biological environment, where it then releases the active drug.
Essential Validation Assays:
-
Plasma Stability: Incubate the prodrug in human and murine plasma to confirm its hydrolysis over time.[3][4] This is crucial as it demonstrates that endogenous enzymes can cleave the linker. The rate of hydrolysis is also important; a prodrug that is cleaved too rapidly may not reach the target tissue, while one that is too stable will not release the active drug efficiently.[5]
-
Enzymatic Inertness: The intact prodrug should be significantly less active or completely inactive against the target kinase in a cell-free enzymatic assay.[3] This confirms that the C4 modification blocks the necessary interactions for kinase inhibition and that any observed cellular activity is due to the released parent drug.
-
Cellular Activity: In a cell-based assay (e.g., cytotoxicity against a cancer cell line), the prodrug should exhibit activity, often with a slight delay compared to the parent drug.[3][6] Comparing activity at different time points (e.g., 24h vs. 72h) can reveal the kinetics of prodrug cleavage and drug release within the cellular environment.[5]
-
Target Engagement in Cells: Use Western blotting to show that treatment of cells with the prodrug leads to a reduction in the phosphorylation of the target kinase (e.g., c-Src, c-Abl), similar to the effect of the parent drug.[3] This provides direct evidence that the prodrug is successfully releasing the active compound, which then engages its intracellular target.
Q5: In our 24-hour cytotoxicity assay, the prodrug's IC₅₀ is much higher (less potent) than the parent drug's. However, at 72 hours, the IC₅₀ values are nearly identical. Is this a problem?
A5: No, this is often an expected and informative result. It reflects the kinetics of the prodrug mechanism. The parent drug is immediately active upon entering the cell. The prodrug, however, must first be taken up by the cell and then be hydrolyzed by intracellular esterases to release the active drug.[5][6] This process takes time.
-
At 24 hours: Insufficient time may have passed for the majority of the prodrug to be converted, resulting in a lower intracellular concentration of the active drug and thus a higher apparent IC₅₀.
-
At 72 hours: Sufficient time has allowed for substantial hydrolysis, leading to the accumulation of the active drug to a concentration high enough to exert a cytotoxic effect comparable to administering the parent drug directly.[5]
This kinetic profile is strong evidence of a successful prodrug strategy, demonstrating that the prodrug itself is likely inactive and relies on bioactivation.
Troubleshooting Low Cellular Activitydot
Sources
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- 4. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Refining Reaction Conditions for Pyrazolo[3,4-d]pyrimidine Analogue Synthesis
Welcome to the technical support center for the synthesis of pyrazolo[3,4-d]pyrimidine analogues. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of heterocyclic compounds. The pyrazolo[3,4-d]pyrimidine scaffold is a core component of numerous biologically active molecules, and mastering its synthesis is crucial for advancing research in medicinal chemistry.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve higher yields and purity.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of pyrazolo[3,4-d]pyrimidine analogues, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of Pyrazolo[3,4-d]pyrimidin-4-one via Cyclization of 5-Amino-1H-pyrazole-4-carbonitrile with Formamide
Potential Cause 1: Incomplete Reaction
The cyclization of 5-amino-1H-pyrazole-4-carbonitrile with formamide to form the pyrazolo[3,4-d]pyrimidin-4-one core is a critical step that often requires high temperatures to proceed to completion.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Ensure the reaction temperature is sufficiently high, typically in the range of 150-190°C.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Extend Reaction Time: If the reaction is sluggish, extending the reaction time can help drive it to completion. Monitor at regular intervals to avoid decomposition.
-
Solvent Choice: While often run neat in formamide, the choice of a high-boiling point solvent can sometimes influence the reaction kinetics.[4]
-
Potential Cause 2: Purity of Starting Materials
The purity of the starting 5-amino-1H-pyrazole-4-carbonitrile is paramount for a successful cyclization. Impurities can inhibit the reaction or lead to unwanted side products.
-
Troubleshooting Steps:
-
Recrystallize Starting Material: Purify the aminopyrazole starting material by recrystallization from a suitable solvent like ethanol.
-
Thoroughly Dry Reagents: Ensure all reagents, especially the formamide, are anhydrous. Moisture can interfere with the reaction.
-
Potential Cause 3: Suboptimal Reagent Stoichiometry
An incorrect ratio of reactants can lead to incomplete conversion.
-
Troubleshooting Steps:
-
Use Excess Formamide: Formamide often serves as both the reactant and the solvent. Using a significant excess ensures the reaction goes to completion.
-
Issue 2: Poor Yield and/or Side Product Formation during Chlorination of Pyrazolo[3,4-d]pyrimidin-4-one with POCl₃
Potential Cause 1: Incomplete Chlorination
The conversion of the pyrazolo[3,4-d]pyrimidin-4-one to the 4-chloro derivative is a key step for further functionalization. Incomplete reaction is a common issue.
-
Troubleshooting Steps:
-
Optimize Reaction Temperature and Time: The reaction typically requires refluxing in phosphorus oxychloride (POCl₃).[5] A reaction time of 3-6 hours is common.[3] Monitor by TLC until the starting material is consumed.
-
Use of a Base: The addition of a tertiary amine base, such as N,N-diisopropylethylamine (DIPEA) or pyridine, can facilitate the reaction.[5][6]
-
Solvent-Free Conditions: For some substrates, heating in a sealed reactor with equimolar POCl₃ under solvent-free conditions can improve yield and simplify work-up.[6]
-
Potential Cause 2: Formation of Side Products
Decomposition or side reactions can occur at the high temperatures required for chlorination.
-
Troubleshooting Steps:
-
Control Temperature: Avoid excessive heating, which can lead to charring and decomposition.
-
Careful Work-up: The work-up procedure is critical. Pouring the reaction mixture onto crushed ice must be done slowly and with vigorous stirring to manage the highly exothermic reaction of POCl₃ with water.[7]
-
Issue 3: Low Yield or Lack of Reactivity in Nucleophilic Substitution of 4-Chloro-pyrazolo[3,4-d]pyrimidine
Potential Cause 1: Poor Nucleophilicity of the Incoming Group
The reactivity of the nucleophile is a key factor in the success of the substitution reaction.
-
Troubleshooting Steps:
-
Increase Nucleophile Equivalents: Using a slight excess (1.2-1.5 equivalents) of the amine or other nucleophile can drive the reaction forward.
-
Addition of a Base: For amine nucleophiles, the addition of a non-nucleophilic base like DIPEA or potassium carbonate is often necessary to scavenge the HCl generated during the reaction.[3]
-
Potential Cause 2: Steric Hindrance
Bulky groups on either the pyrimidine ring or the nucleophile can hinder the reaction.
-
Troubleshooting Steps:
-
Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier caused by steric hindrance.
-
Use a Less Hindered Nucleophile: If possible, consider using a less sterically demanding nucleophile.
-
Potential Cause 3: Formation of Regioisomers
With unsymmetrical pyrazolo[3,4-d]pyrimidines, substitution can sometimes occur at different positions, or N-alkylation of the pyrazole ring can compete with substitution at C4.
-
Troubleshooting Steps:
-
Protecting Groups: If N-alkylation is a problem, consider protecting the pyrazole nitrogen with a suitable protecting group.
-
Solvent Effects: The choice of solvent can influence regioselectivity. It is advisable to consult literature for specific examples similar to your target molecule.
-
Frequently Asked Questions (FAQs)
Q1: What is the Dimroth rearrangement and how can I avoid it in my pyrazolo[3,4-d]pyrimidine synthesis?
The Dimroth rearrangement is an isomerization of a heterocyclic compound that involves the opening and closing of the ring, leading to the exchange of a ring heteroatom with an exocyclic heteroatom.[8] In the context of pyrazolo[3,4-d]pyrimidine synthesis, it can lead to the formation of undesired isomers.
-
To minimize the Dimroth rearrangement:
-
Control Reaction Conditions: The rearrangement is often promoted by acidic or basic conditions and high temperatures. Careful control of pH and temperature can help to suppress this side reaction.
-
Choice of Reagents: The structure of the starting materials and reagents can influence the propensity for rearrangement. For instance, the mechanism of cyclization can be directed by the choice of activating agent.[8]
-
Q2: My final pyrazolo[3,4-d]pyrimidine analogue is highly polar and difficult to purify. What purification strategies can I use?
Highly polar compounds can be challenging to purify by standard column chromatography on silica gel.
-
Alternative Purification Techniques:
-
Reversed-Phase Chromatography: This is often the method of choice for purifying polar compounds. A C18-functionalized silica gel is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol gradients).
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material.
-
Preparative HPLC: For small quantities of highly valuable compounds, preparative High-Performance Liquid Chromatography (HPLC) can provide excellent separation and purity.
-
Q3: How can I confirm the regiochemistry of my substituted pyrazolo[3,4-d]pyrimidine?
Determining the correct isomeric structure is crucial.
-
Spectroscopic and Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and HSQC (Heteronuclear Single Quantum Coherence) are powerful tools for elucidating the connectivity and spatial relationships of atoms in a molecule, which can definitively establish the regiochemistry.
-
X-ray Crystallography: If a single crystal of the compound can be obtained, X-ray crystallography provides unambiguous structural determination.[9]
-
Data and Protocols
Table 1: Optimized Reaction Conditions for Key Synthetic Steps
| Step | Reactants | Reagents & Conditions | Typical Yield | Reference |
| Cyclization | 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Formamide, 190°C, 8 hours | Good | [3] |
| Chlorination | 1-Phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one | POCl₃, reflux, 6 hours | Good | [3] |
| Nucleophilic Substitution | 4-Chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine, 4-Aminobenzoic acid | Isopropanol, heat, 16-18 hours | ~70-80% | [3] |
| Alkylation | 3-Methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol | Alkylating agent (e.g., methyl iodide), DMF, room temperature | Good | [9] |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
-
Reactant Preparation: In a round-bottom flask, dissolve 4-chloro-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq.) and the desired amine (1.2-1.5 eq.) in a suitable anhydrous solvent (e.g., n-BuOH, DMF, or isopropanol).
-
Addition of Base: Add a base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq.) or potassium carbonate (K₂CO₃) (2.0-3.0 eq.).
-
Reaction Conditions: Heat the reaction mixture with stirring. A typical temperature range is 80-120°C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.
Visualizations
General Synthetic Workflow
Caption: General workflow for pyrazolo[3,4-d]pyrimidine synthesis.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
References
-
Cyclization of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with β-dicarbonyl compounds. (2022). RSC Advances. [Link]
-
Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. (2024). Molecules. [Link]
-
Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines. (n.d.). International Journal of ChemTech Research. [Link]
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. (2021). Chemistry of Heterocyclic Compounds. [Link]
-
Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Pyrazolo[3,4-d][1][4][9]triazolo[1,5-a]pyrimidine: a new ring system through Dimroth rearrangement. (2014). Tetrahedron Letters. [Link]
-
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (2020). Molbank. [Link]
-
Optimization for the cyclization step. (2016). ResearchGate. [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate. [Link]
-
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. [Link]
-
Synthesis, Characterization and In Vitro Antitumor Evaluation of New Pyrazolo[3,4-d]Pyrimidine Derivatives. (2017). Clinical Pharmacology & Biopharmaceutics. [Link]
-
Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities. (2017). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Regiocontrolled synthesis of 3- and 5-aminopyrazoles, pyrazolo[3,4-d]pyrimidines, pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]quinolinones as MAPK inhibitors. (2023). Figshare. [Link]
-
A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E][4][8][9]TRIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. (n.d.). Semantic Scholar. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). Molecules. [Link]
-
One‐Pot Acid Catalytic Cyclization Synthesis of Imidazo[4,5‐c]Pyrazoles and Pyrazolo[3,4‐d]Pyrimidines from 5‐Amino‐4‐Nitrosopyrazoles with Vilsmeier Reagent. (2019). Journal of the Chinese Chemical Society. [Link]
-
Discovery of new 1 H-pyrazolo[3,4- d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2012). Molecules. [Link]
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- 9. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Off-Target Effects of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
Welcome to the technical support center for researchers utilizing pyrazolo[3,4-d]pyrimidine-based kinase inhibitors. This guide is designed to help you navigate the common, yet complex, challenge of off-target effects. The pyrazolo[3,4-d]pyrimidine scaffold is a powerful tool in kinase inhibitor design, largely because it acts as a bioisostere of adenine, the core of ATP.[1][2][3] This allows it to effectively compete with ATP in the kinase active site. However, the ATP-binding pocket is highly conserved across the human kinome, creating a significant potential for inhibitors to bind to unintended kinase targets.[4]
This guide provides a structured approach, from frequently asked questions to in-depth troubleshooting workflows, to help you identify, validate, and interpret potential off-target activities of your compound.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered during early-stage experiments.
| Question/Problem | Potential Off-Target Cause & Initial Recommendation |
| Q1: My inhibitor shows significant toxicity in cell lines at concentrations where it shouldn't be affecting the primary target. Why? | A: This is a classic sign of off-target activity. The inhibitor may be potently inhibiting one or more kinases essential for cell survival. Recommendation: Perform a broad kinase selectivity screen at the cytotoxic concentration to identify potent off-target hits.[5][6] |
| Q2: The cellular IC50 for my compound is much more potent than its biochemical IC50 against the purified target kinase. What could explain this? | A: This may indicate that the observed cellular phenotype is driven by the inhibition of a different, more sensitive kinase (or multiple kinases) within the cell. This is a form of polypharmacology. Recommendation: Use a cellular target engagement assay, like the Cellular Thermal Shift Assay (CETSA), to confirm that your compound is binding to the intended target in the cellular environment at the expected concentrations.[7] |
| Q3: I'm seeing paradoxical activation of a signaling pathway that should be inhibited. Is my experiment flawed? | A: Not necessarily. This can be a complex off-target effect. The inhibitor might be disrupting a negative feedback loop by inhibiting a different kinase that normally suppresses the pathway.[8] Recommendation: Map the known signaling pathways connected to your primary target and potential off-targets. Use Western blotting to probe key nodes of the pathway that could be paradoxically activated. |
| Q4: How can I be sure the observed biological effect is due to my intended target and not an off-target? | A: This is the central question of target validation. No single experiment is sufficient. A combination of approaches is required: 1) Confirm target engagement in cells (e.g., CETSA). 2) Correlate inhibitor potency with the biological effect across multiple cell lines. 3) Use genetic approaches (e.g., CRISPR/Cas9 knockout or siRNA knockdown of the target) to see if it phenocopies the inhibitor's effect. |
| Q5: What is the difference between a binding assay and an activity assay for profiling, and which should I use? | A: A binding assay (e.g., KINOMEscan) measures the physical interaction between the inhibitor and kinases. An activity assay (e.g., ADP-Glo™) measures the inhibition of the kinase's catalytic function.[9][10] Recommendation: Start with a broad binding assay for a comprehensive view of potential interactors. Follow up on significant hits with enzymatic activity assays to confirm functional inhibition. |
Part 2: In-Depth Troubleshooting Guides
This section provides structured workflows for addressing specific, complex experimental observations.
Guide 1: Observation of Unexpected Cellular Phenotypes
You have treated cells with your pyrazolo[3,4-d]pyrimidine inhibitor and observe a potent biological effect (e.g., apoptosis, cell cycle arrest) that is either inconsistent with the known function of your target kinase or occurs at concentrations well below the target's IC50.
Caption: Workflow for investigating unexpected cellular phenotypes.
-
Step 1 (Kinome Profiling): The goal is to cast a wide net. Because your inhibitor is ATP-competitive, it has the potential to bind to many of the >500 kinases in the human kinome.[11] A broad screen is the most unbiased way to identify the most potent unintended interactors.[6][8]
-
Step 2 (Bioinformatics): A list of kinase hits is only data. You must turn it into information. Use tools like KEGG or Reactome to determine if any of the high-affinity off-targets are known regulators of the pathway or cellular process you observe (e.g., if you see apoptosis, is an off-target a known pro-survival kinase like AKT or an anti-apoptotic kinase?).
-
Step 4 (Cellular Validation): Biochemical assays use purified recombinant proteins, which can behave differently than endogenous proteins in the complex cellular milieu.[12] Cellular Thermal Shift Assay (CETSA) is a powerful tool that directly measures the physical binding of your inhibitor to its targets in intact cells or cell lysates, providing unequivocal evidence of target engagement.[13][14][15] This helps confirm that a biochemically identified off-target is also engaged in the relevant biological system.
-
Step 5 (Orthogonal Validation): This step is critical for building a rigorous scientific argument. If you hypothesize that off-target "Kinase X" is responsible for the phenotype, knocking down Kinase X with siRNA should mimic the effect of your compound. This decouples the phenotype from the chemical inhibitor, providing strong evidence for the role of the off-target.
Guide 2: Discrepancy Between In Vitro Potency and In-Cell Activity
You observe that your inhibitor is potent against the purified kinase (e.g., biochemical IC50 = 10 nM) but requires a much higher concentration to show activity in a cell-based assay (e.g., cellular IC50 = 1 µM).
Caption: Decision tree for troubleshooting potency discrepancies.
-
Cell Permeability & Efflux: An inhibitor cannot engage its target if it cannot efficiently enter and remain in the cell. These are fundamental physicochemical properties that must be ruled out first.
-
ATP Competition: This is a critical concept. Biochemical assays are often run at an ATP concentration near the Km of the kinase to ensure sensitivity.[16] However, intracellular ATP concentrations are typically in the millimolar range (1-10 mM), which is orders of magnitude higher. An ATP-competitive inhibitor must overcome this high concentration of the endogenous substrate, leading to a rightward shift in its apparent potency (higher IC50).[17]
-
Target Engagement Assays: This is where techniques that do not rely on measuring downstream activity become essential. Both CETSA and NanoBRET™ directly assess the binding of the compound to the target protein inside the cell.[18][19][20] If these assays show target engagement at concentrations similar to the biochemical IC50, it confirms the compound is reaching its target. The discrepancy must then lie in the downstream biological readout, perhaps due to pathway redundancy or other cellular compensation mechanisms.
Part 3: Key Experimental Protocols
Protocol 1: Chemical Proteomics using Kinobeads (Affinity Chromatography)
This method identifies inhibitor targets by measuring competition between the free inhibitor and immobilized, broad-spectrum kinase inhibitors ("kinobeads").[21][22]
Principle: Kinases that bind to your inhibitor in solution will not be captured by the kinobeads. The depleted proteins are then identified and quantified by mass spectrometry.[23][24]
-
Lysate Preparation:
-
Culture cells to ~80% confluency and harvest.
-
Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify lysate by high-speed centrifugation (e.g., 20,000 x g for 30 min at 4°C).
-
Determine protein concentration using a BCA assay.
-
-
Inhibitor Incubation (Competition):
-
Aliquot equal amounts of protein lysate (e.g., 1-2 mg) for each condition.
-
Add your pyrazolo[3,4-d]pyrimidine inhibitor at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) to the respective aliquots. Include a DMSO vehicle control.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
-
Kinobeads Enrichment:
-
Add a pre-washed slurry of kinobeads to each lysate sample.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow kinase capture.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads extensively (at least 3-5 times) with lysis buffer to remove non-specific binders.
-
Elute bound proteins using an appropriate elution buffer (e.g., SDS-PAGE loading buffer, boiling for 10 min).
-
-
Mass Spectrometry Analysis:
-
Process the eluted proteins (e.g., in-gel or in-solution digestion with trypsin).
-
Analyze the resulting peptides by LC-MS/MS.
-
Use label-free quantification (LFQ) software to compare the abundance of each identified kinase between the DMSO control and inhibitor-treated samples. A dose-dependent decrease in a kinase's signal indicates it is an off-target of your compound.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
This protocol validates target engagement in intact cells by measuring the thermal stabilization of a protein upon ligand binding.[13][7]
-
Cell Treatment:
-
Culture cells and treat with your inhibitor at the desired concentration. Include a DMSO vehicle control.
-
Incubate under normal culture conditions for a time sufficient for cell entry and target binding (e.g., 1-2 hours).
-
-
Harvesting and Aliquoting:
-
Harvest the cells (e.g., by trypsinization or scraping), wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into separate PCR tubes for each temperature point.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler with a temperature gradient. Heat the samples across a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes.
-
Immediately cool the samples to 4°C for 3 minutes.
-
-
Lysis and Clarification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Centrifuge at high speed (e.g., 20,000 x g for 20 min at 4°C) to pellet the aggregated, denatured proteins.
-
-
Western Blot Analysis:
-
Carefully collect the supernatant (containing the soluble, non-denatured protein fraction) from each sample.
-
Normalize total protein concentration for all samples.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to your target kinase.
-
Use a loading control (e.g., GAPDH, Actin) to ensure equal loading.
-
-
Data Analysis:
-
Quantify the band intensity for each temperature point.
-
Plot the percentage of soluble protein remaining versus temperature for both the DMSO and inhibitor-treated samples. A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.
-
Part 4: Predictive Approaches
Before beginning extensive wet-lab experiments, computational methods can provide valuable insights into the likely off-target profile of your pyrazolo[3,4-d]pyrimidine scaffold.
Computational Kinase Selectivity Prediction
Principle: These methods use the 3D structure of kinase ATP-binding sites or sequence information to predict the binding affinity of a given inhibitor. They can achieve high prediction accuracy and help prioritize which off-targets to investigate experimentally.[25][26][27]
-
Structure-Based Methods: These approaches, like molecular docking or binding site similarity analysis, compare the binding pocket of your primary target with a database of hundreds of other kinase structures.[26][27] They can predict which other kinases have a sufficiently similar pocket to accommodate your inhibitor.
-
Machine Learning/QSAR Models: These methods are trained on large datasets of known kinase-inhibitor interactions.[28] By analyzing the chemical features of your inhibitor, they can predict its activity across a wide range of kinases without requiring structural information for every kinase.
Application: Use these predictive tools to generate a preliminary "hit list" of likely off-targets. This can make your experimental screening more focused and cost-effective. For example, instead of a full kinome panel, you might start by testing the top 20-30 predicted off-targets in a biochemical assay.
References
- Wang, F., et al. (2021). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Opinion on Drug Discovery.
- Shaw, J.L., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology.
- Subramanian, V., et al. (2012). Computational Modeling of Kinase Inhibitor Selectivity. ACS Medicinal Chemistry Letters.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Assay Guidance Manual.
- Shaw, J.L., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- Al-Amin, R.A., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry.
- Subramanian, V., et al. (2012). Computational Modeling of Kinase Inhibitor Selectivity. PMC - NIH.
- Yang, H., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Lin, A., & Uhl, K. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research.
- Yang, H., et al. (2018). Computational off-target profiling of known kinase inhibitors.
- Milanesi, L., et al. (2013).
- Elkins, J.M., et al. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. ChemMedChem.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology Blog.
- Muguruza-Montero, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry.
- Kumar, R., et al. (2016). Pyrazolo[3,4-d]pyrimidine based scaffold derivatives targeting kinases as anticancer agents. European Journal of Medicinal Chemistry.
- Muguruza-Montero, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- Zegzouti, H., et al. (2011). Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform.
- UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute.
- Lamba, V., & Ghosh, I. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
- Creative Biolabs. (n.d.). Kinase Screening & Profiling Service.
- BenchChem. (2025). Technical Support Center: Investigating Off-Target Effects of Kinase Inhibitors. BenchChem.
- Elmorsy, A., et al. (2022). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules.
- Gomaa, H.A.M., et al. (2021). Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
- Reinecke, M., et al. (2018). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery.
- Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology.
- Schneider, M., et al. (2019). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Molecular & Cellular Proteomics.
- Creative Diagnostics. (n.d.). Off-Target Effects Analysis.
- Lord, C.J., & Ashworth, A. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research.
- Klaeger, S., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science.
- Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors.
- Cayman Chemical. (n.d.). Methods for Detecting Kinase Activity. Cayman Chemical.
- Smith, A.D., et al. (2021). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry.
- Ruprecht, B., et al. (2017). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. Journal of Proteome Research.
- Profacgen. (n.d.). Cell-based Kinase Assays. Profacgen.
- Reaction Biology. (2022).
- Sigma-Aldrich. (n.d.). How to Use Inhibitors. Sigma-Aldrich.
- Ouellette, S.B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLoS One.
- BenchChem. (2025). Technical Support Center: Troubleshooting Unexpected Results with TIM-3 Inhibitors. BenchChem.
-
El-Damasy, D.A., et al. (2020). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][13][7][19]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Advances.
- Ün, A.A., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example.
- Wright, J.E., & Eyers, P.A. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. Biochemical Journal.
- Muguruza-Montero, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-: D] pyrimidine scaffold.
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- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. kinaselogistics.com [kinaselogistics.com]
- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 13. Cellular thermal shift assay: an approach to identify and assess protein target engagement | Semantic Scholar [semanticscholar.org]
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- 15. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
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- 19. pubs.acs.org [pubs.acs.org]
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- 22. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. Computational methods for analysis and inference of kinase/inhibitor relationships - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for Allopurinol and Oxypurinol Quantification
Welcome to the technical support center for the analytical method validation of allopurinol and its active metabolite, oxypurinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing and validating robust analytical methods for these crucial compounds. Accurate quantification is paramount for pharmacokinetic studies, therapeutic drug monitoring, and ensuring the safety and efficacy of allopurinol.[1] This resource will delve into the causality behind experimental choices, offer troubleshooting guidance for common issues, and provide answers to frequently asked questions, all grounded in authoritative regulatory standards.
The Analytical Challenge: Allopurinol and Oxypurinol
Allopurinol is a cornerstone therapy for conditions like gout, where it acts by inhibiting xanthine oxidase, the enzyme responsible for converting hypoxanthine to xanthine and then to uric acid.[1] The therapeutic effect is largely attributed to its active metabolite, oxypurinol, which has a significantly longer half-life.[1] The polar nature of both compounds can present challenges in chromatographic retention and separation, making a well-validated method essential for reliable results.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the analysis of allopurinol and oxypurinol using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Chromatography Issues
Q1: I'm observing peak tailing for my allopurinol and/or oxypurinol peaks in my HPLC-UV analysis. What could be the cause and how can I fix it?
A1: Peak tailing is a common issue, especially with polar compounds like allopurinol and oxypurinol, and it can compromise the accuracy of peak integration. The primary cause is often secondary interactions between the analytes and the stationary phase.
-
Causality: Standard C18 columns can have exposed, acidic silanol groups on the silica surface. Basic compounds can interact with these sites through hydrogen bonding, leading to a "smearing" effect and asymmetrical peaks.[2]
-
Solutions:
-
Mobile Phase pH Adjustment: Ensure your mobile phase pH is controlled. For allopurinol and oxypurinol, a slightly acidic mobile phase (e.g., pH 4.5) can help to suppress the ionization of silanol groups, minimizing these secondary interactions.[3]
-
Use of End-Capped Columns: Employ a high-quality, end-capped C18 or a polar-embedded column. End-capping "shields" the residual silanol groups, reducing the potential for secondary interactions.
-
Check for Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample to see if the peak shape improves.[4]
-
Column Contamination: A contaminated guard or analytical column can also cause peak shape issues. Implement a regular column flushing and replacement schedule.
-
Q2: My allopurinol and oxypurinol peaks are showing poor resolution or are co-eluting. What steps should I take?
A2: Achieving baseline separation is critical for accurate quantification.
-
Causality: The high polarity of both analytes means they have low affinity for traditional reversed-phase columns, often leading to early elution and poor separation.
-
Solutions:
-
Optimize Mobile Phase Composition:
-
For HPLC-UV: A mobile phase with a high aqueous component is typically required. One validated method uses 0.02 M sodium acetate at pH 4.5.[3][5]
-
For LC-MS/MS: A common mobile phase is a mixture of 0.1% formic acid in water and acetonitrile (e.g., 98:2, v/v).[6][7] Experiment with the organic modifier percentage to fine-tune retention and resolution.
-
-
Consider an Alternative Stationary Phase: If a C18 column is not providing adequate retention, consider a column designed for polar analytes, such as one with a polar-embedded group or a HILIC (Hydrophilic Interaction Liquid Chromatography) column.
-
Flow Rate Adjustment: Lowering the flow rate can sometimes improve resolution, but be mindful of increasing run times.
-
Q3: I'm seeing "ghost peaks" in my chromatograms. What are they and how do I get rid of them?
A3: Ghost peaks are unexpected peaks that can appear in your chromatogram, often during blank runs, and can interfere with analyte quantification.
-
Causality: These are typically due to carryover from a previous injection or contamination in the mobile phase or system.
-
Solutions:
-
Optimize Needle Wash: Ensure your autosampler's needle wash is effective. Use a strong solvent (like a high percentage of organic solvent) in your wash solution to thoroughly clean the needle between injections.
-
Check Mobile Phase Purity: Use high-purity, HPLC or LC-MS grade solvents and reagents to prepare your mobile phase. Contaminants in lower-grade solvents can accumulate on the column and elute as ghost peaks.
-
System Contamination: If the problem persists, it may be necessary to systematically clean your HPLC/LC-MS system, including the injector, tubing, and column.
-
Sample Preparation and Matrix Effects
Q4: I'm experiencing low recovery of allopurinol and oxypurinol after protein precipitation. How can I improve this?
A4: Protein precipitation is a common and rapid sample preparation technique, but it can sometimes lead to analyte loss if not optimized.
-
Causality: The choice of precipitation solvent and the conditions of precipitation can affect the efficiency of protein removal and the amount of analyte that remains in the supernatant. Incomplete precipitation can also lead to issues downstream.
-
Solutions:
-
Optimize Precipitation Solvent: While acetonitrile is commonly used, some methods have found success with a mixture of acetone and acetonitrile (50:50, v/v), which can improve the recovery of allopurinol.[8] Trichloroacetic acid has also been used effectively.[9]
-
Temperature Control: Perform the precipitation at a low temperature (e.g., on ice or at 4°C) to enhance protein removal and minimize the risk of analyte degradation.
-
Vortexing and Centrifugation: Ensure thorough vortexing after adding the precipitation solvent to ensure complete mixing and efficient protein crashing. Also, ensure the centrifugation speed and time are sufficient to form a tight pellet.
-
Evaluate Supernatant Transfer: Be careful when aspirating the supernatant to avoid disturbing the protein pellet.
-
Q5: My LC-MS/MS results are showing high variability, and I suspect matrix effects. How can I confirm and mitigate this?
A5: Matrix effects, which are the suppression or enhancement of analyte ionization due to co-eluting compounds from the sample matrix, are a significant concern in LC-MS/MS.
-
Causality: Components in plasma or serum, such as phospholipids, can co-elute with allopurinol and oxypurinol and interfere with their ionization in the mass spectrometer source, leading to inaccurate and imprecise results.[10]
-
Solutions:
-
Quantitative Assessment: To confirm matrix effects, compare the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the same analyte in a neat solution. The ratio of these areas is the matrix factor. A value close to 1 indicates minimal effect.[11]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects. An SIL-IS (e.g., allopurinol-d2) is chemically identical to the analyte and will be affected by matrix effects in the same way, thus providing accurate normalization.[11]
-
Improve Sample Cleanup: If matrix effects are significant, a simple protein precipitation may be insufficient. Consider more rigorous sample preparation techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components. One validated method uses ethyl acetate for LLE.[12][13]
-
Chromatographic Separation: Adjust your chromatographic method to separate the analytes from the regions where matrix components elute.
-
Quantification and Validation
Q6: My calibration curve is non-linear at higher concentrations. What are the potential causes?
A6: While a linear response is ideal, non-linearity can occur for several reasons.
-
Causality:
-
Detector Saturation: The most common cause in LC-MS/MS is the detector reaching its upper limit of response.[12][14]
-
Ionization Saturation: At high concentrations, the efficiency of ionization in the MS source can decrease.
-
In-source Reactions: Analyte dimerization or other in-source reactions can occur at high concentrations.
-
-
Solutions:
-
Narrow the Calibration Range: If the non-linearity is only at the upper end, you may need to lower the Upper Limit of Quantification (ULOQ).
-
Use a Quadratic Curve Fit: Regulatory guidelines permit the use of a weighted (e.g., 1/x or 1/x²) quadratic regression if it better describes the concentration-response relationship. However, this should be justified and consistently applied.
-
Dilute Samples: For unknown samples that fall in the non-linear portion of the curve, they must be diluted to fall within the linear range of the assay. This dilution must be validated through a dilution integrity assessment.
-
Q7: My Incurred Sample Reanalysis (ISR) is failing. What are the common reasons?
A7: ISR is a critical component of method validation that assesses the reproducibility of the method with actual study samples.[15]
-
Causality: ISR failures can point to issues that are not apparent when using spiked quality control (QC) samples. These can include:
-
Metabolite Conversion: The back-conversion of a metabolite to the parent drug during sample processing.
-
Sample Inhomogeneity: The analyte may not be evenly distributed in the sample.
-
Analyte Instability: The analyte may be less stable in the incurred sample matrix than in the spiked QC matrix.
-
Protein Binding Differences: Differences in protein binding between incurred samples and QCs.
-
-
Solutions:
-
Investigate Sample Handling: Review the entire sample handling process, from collection to analysis, for any inconsistencies. Ensure samples are thoroughly thawed and mixed before aliquoting.
-
Assess Analyte Stability: Conduct additional stability experiments, if necessary, under conditions that more closely mimic the handling of study samples.
-
Review Chromatography: Look for any interfering peaks in the chromatograms of the failing ISR samples.
-
Document Everything: A thorough investigation into the cause of the ISR failure is required by regulatory agencies and should be well-documented.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the key parameters I need to assess during a full bioanalytical method validation?
A1: According to the ICH M10 guideline, a full validation for a chromatographic method should include selectivity, specificity, matrix effect, calibration curve, range (LLOQ to ULOQ), accuracy, precision, carry-over, dilution integrity, and stability.[7][16]
Q2: What is the difference between accuracy and precision?
A2:
-
Accuracy refers to how close the measured value is to the true value. It's assessed by analyzing QC samples at known concentrations and is typically expressed as a percentage of the nominal value.
-
Precision describes the closeness of repeated measurements to each other. It's evaluated at different concentration levels and is expressed as the coefficient of variation (%CV). Both intra-run and inter-run precision are assessed.
Q3: How do I determine the Lower Limit of Quantification (LLOQ)?
A3: The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. Typically, the analyte response at the LLOQ should be at least 5 times the response of a blank sample. The accuracy should be within ±20% of the nominal value, and the precision should be ≤20% %CV.
Q4: What types of stability studies are required?
A4: You must demonstrate the stability of allopurinol and oxypurinol in the biological matrix under various conditions that mimic the sample lifecycle:
-
Freeze-Thaw Stability: Assesses stability after multiple cycles of freezing and thawing.
-
Short-Term (Bench-Top) Stability: Determines stability at room temperature for the duration of sample processing.
-
Long-Term Stability: Evaluates stability at the intended storage temperature (e.g., -20°C or -80°C) for a period that covers the time from sample collection to analysis.
-
Stock Solution Stability: Confirms the stability of your stock and working solutions under their storage conditions.
-
Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler.[17]
Q5: When should I use a deuterated internal standard versus a structural analog?
A5: A stable isotope-labeled (deuterated) internal standard is always preferred for LC-MS/MS analysis.[11] It has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences the same matrix effects and extraction recovery, providing the most accurate correction. A structural analog can be used, particularly for HPLC-UV methods, but it will not have identical behavior. If using an analog, it's crucial to demonstrate that its performance is reliable and does not introduce a bias in the results. For example, some methods have successfully used lamivudine or aciclovir as internal standards for allopurinol and oxypurinol.[3][14]
Q6: What are the acceptance criteria for accuracy and precision for a validation run?
A6: According to EMA and FDA guidelines, for accuracy, the mean concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, where it should be within ±20%. For precision, the %CV should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.[18]
Part 3: Experimental Protocols and Data
Sample Preparation: Protein Precipitation
This protocol is a common starting point for the extraction of allopurinol and oxypurinol from human plasma.
-
Label 1.5 mL microcentrifuge tubes for your samples, calibration standards, and QCs.
-
Allow all plasma samples to thaw completely at room temperature.
-
Vortex the plasma samples for 10-15 seconds to ensure homogeneity.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 25 µL of the internal standard working solution (e.g., allopurinol-d2 in methanol) to each tube, except for blank matrix samples.
-
Vortex each tube for 10 seconds.
-
Add 300 µL of cold (-20°C) acetonitrile containing 1.0% formic acid to each tube to precipitate the proteins.[1]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of labeled tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.
Example LC-MS/MS Method Parameters
The following table summarizes typical LC-MS/MS parameters that can be used as a starting point for method development.
| Parameter | Allopurinol | Oxypurinol |
| LC Column | Hypersil Gold C18 (150 mm x 4.6 mm, 5 µm) or equivalent[6][7] | Hypersil Gold C18 (150 mm x 4.6 mm, 5 µm) or equivalent[6][7] |
| Mobile Phase | 0.1% Formic acid in Water:Acetonitrile (98:2, v/v)[6][7] | 0.1% Formic acid in Water:Acetonitrile (98:2, v/v)[6][7] |
| Flow Rate | 0.8 mL/min | 0.8 mL/min |
| Injection Volume | 10 µL | 10 µL |
| Ionization Mode | ESI Positive[6][7] | ESI Positive[6][7] |
| MRM Transition | m/z 137.0 → 109.9[6] | m/z 153.1 → 136.0[6] |
| Internal Standard | Allopurinol-d2 (m/z 139.0 → 111.9)[6] | Allopurinol-d2 (m/z 139.0 → 111.9)[6] |
Summary of Validation Parameters from Published Methods
This table provides a comparison of validation parameters from different published methods to serve as a reference.
| Parameter | Method 1 (LC-MS/MS)[7] | Method 2 (LC-MS/MS)[12] | Method 3 (HPLC-UV)[3] |
| Matrix | Human Plasma | Human Plasma | Human Serum |
| Linearity Range (Allopurinol) | 60.0 - 6000 ng/mL | 0.05 - 5 µg/mL | 0.5 - 10 mg/L |
| Linearity Range (Oxypurinol) | 80.0 - 8000 ng/mL | 0.05 - 5 µg/mL | 1 - 40 mg/L |
| LLOQ (Allopurinol) | 60.0 ng/mL | 0.05 µg/mL | 0.5 mg/L |
| LLOQ (Oxypurinol) | 80.0 ng/mL | 0.05 µg/mL | 1 mg/L |
| Intra-day Precision (%CV) | ≤ 3.8% | ≤ 11.1% | < 15% |
| Inter-day Precision (%CV) | ≤ 3.8% | ≤ 11.1% | < 15% |
| Accuracy (%) | 97.7 - 102.3% | Within ±11.1% | Within 5% |
| Recovery (%) | 85.4 - 91.2% | Not explicitly stated | Not explicitly stated |
Part 4: Visualizations and Workflows
General Bioanalytical Method Validation Workflow
Caption: A high-level overview of the bioanalytical method lifecycle.
Troubleshooting Workflow for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing in HPLC.
References
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Liu, X., et al. (2013). Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 941, 9-16. [Link]
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Rathod, D. M., et al. (2017). Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography–tandem mass spectrometry method in human plasma. Journal of Pharmaceutical Analysis, 7(1), 56-62. [Link]
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European Medicines Agency (2022). ICH M10 on bioanalytical method validation. [Link]
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European Bioanalysis Forum. ISR in every clinical study. [Link]
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ICH (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
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Reinders, M. K., et al. (2007). A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 312-317. [Link]
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European Medicines Agency (2011). Guideline on bioanalytical method validation. [Link]
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Kasawar, G. B., & Farooqui, M. (2011). VALIDATED RP-LC-MS/MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF ALLOPURINOL AND ITS MAJOR METABOLITE, OXYPURINOL, IN HUMAN PLASMA. Journal of Liquid Chromatography & Related Technologies, 34(1), 26-37. [Link]
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U.S. Food and Drug Administration (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Food and Drug Administration (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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Al-Aani, H., & Al-Rekabi, A. (2022). A Sensitive High Performance Liquid Chromatography Method for Estimation of Allopurinol in Different Tablets Pharmaceutical Formulation. NeuroQuantology, 20(10), 6296-6304. [Link]
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Godoy, A. L. P. C., et al. (2017). Determination of Allopurinol and Oxypurinol in Dogs Plasma by High-Performance Liquid Chromatography with an Ultraviolet Detector: Application for Pharmacokinetic Studies. Journal of Chromatography & Separation Techniques, 8(5), 1-5. [Link]
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Reinders, M. K., et al. (2007). A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection. University of Groningen Research Portal. [Link]
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Bre-Molnar, M., et al. (2022). Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS. Journal of Pharmaceutical and Biomedical Analysis, 215, 114758. [Link]
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Bre-Molnar, M., et al. (2022). Stability Results of Allopurinol and Oxipurinol in Human Plasma. ResearchGate. [Link]
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Paskaleva, M., et al. (2019). Physicochemical Stability of Compounded Allopurinol Suspensions in PCCA Base, SuspendIt. International Journal of Pharmaceutical Compounding, 23(4), 336-343. [Link]
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Friciu, M., et al. (2024). Stability of Allopurinol in Extemporaneously Compounded Oral Suspensions with Oral Mix and Oral Mix SF. International Journal of Pharmaceutical Compounding, 28(5), 408-412. [Link]
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Reinders, M. K., et al. (2007). A simple method for quantification of allopurinol and oxipurinol in human serum by high-performance liquid chromatography with UV-detection. Journal of Pharmaceutical and Biomedical Analysis, 45(2), 312-317. [Link]
-
Godoy, A. L. P. C., et al. (2017). Determination of Allopurinol and Oxypurinol in Dogs Plasma by High-Performance Liquid Chromatography with an Ultraviolet Detector: Application for Pharmacokinetic Studies. Journal of Chromatography & Separation Techniques, 8(5), 1-5. [Link]
-
Kasawar, G. B., & Farooqui, M. (2011). VALIDATED RP-LC-MS/MS METHOD FOR THE SIMULTANEOUS DETERMINATION OF ALLOPURINOL AND ITS MAJOR METABOLITE, OXYPURINOL, IN HUMAN PLASMA. ResearchGate. [Link]
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Rathod, D. M., et al. (2017). Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography-tandem mass spectrometry method in human plasma. PubMed. [Link]
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Kasawar, G. B., & Farooqui, M. (2011). Chemical structures of (a) Allopurinol, (b) oxypurinol, and (c) lamivudine (IS). ResearchGate. [Link]
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Al-Majed, A. R. (2021). A Brief Review of Analytical Methods for the Estimation of Allopurinol in Pharmaceutical Formulation and Biological Matrices. Critical Reviews in Analytical Chemistry, 51(5), 441-449. [Link]
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Bre-Molnar, M., et al. (2022). Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS. ResearchGate. [Link]
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Al-Zhour, Z. F., et al. (2019). Ultra-performance hydrophilic interaction liquid chromatography coupled with tandem mass spectrometry for simultaneous determina. PLOS ONE, 14(3), e0213786. [Link]
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Bre-Molnar, M., et al. (1987). Quantitative liquid chromatography of allopurinol and oxypurinol in human plasma and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 414, 234-239. [Link]
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Liu, X., et al. (2013). Determination of allopurinol and oxypurinol in human plasma and urine by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
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U.S. Food and Drug Administration (2013). Bioanalytical Method Validation. [Link]
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Bre-Molnar, M., et al. (2022). Sample preparation and quantification of polar drug, allopurinol, in human plasma using LCMSMS. PubMed. [Link]
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Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]
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Paskaleva, M., et al. (2019). Physicochemical Stability of Compounded Allopurinol Suspensions in PCCA Base, SuspendIt. National Institutes of Health. [Link]
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U.S. Food and Drug Administration (2001). Bioanalytical Method Validation. [Link]
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American Society for Clinical Pharmacology & Therapeutics (2018). FDA Announces Availability of a Final Guidance, "Bioanalytical Method Validation". [Link]
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U.S. Food and Drug Administration (2022). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. [Link]
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Van, T. N., et al. (2015). Direct injection analysis of oxypurinol and metformin in wastewater by hydrophilic interaction liquid chromatography coupled to tandem mass spectrometry. National Institutes of Health. [Link]
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ResearchGate. (PDF) Simultaneous analysis of allopurinol and oxypurinol using a validated liquid chromatography-tandem mass spectrometry method in human plasma. [Link]
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Kasawar, G. B., & Farooqui, M. (2011). Chemical structures of (a) Allopurinol, (b) oxypurinol, and (c) lamivudine (IS). ResearchGate. [Link]
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Mastelf. Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them. [Link]
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Element Lab Solutions. Peak Tailing in HPLC. [Link]
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Mastelf. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
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Separation Science. Peak Splitting in HPLC: Causes and Solutions. [Link]
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ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
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Chromatography Today. What are the Common Peak Problems in HPLC. [Link]
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Validation & Comparative
A Comparative Guide to Xanthine Oxidase Inhibitors: Oxypurinol vs. Febuxostat
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of Oxypurinol and Febuxostat, two prominent inhibitors of xanthine oxidase (XO). The content is structured to deliver technical accuracy and practical insights, grounded in experimental data and authoritative sources.
Introduction to Xanthine Oxidase Inhibition
Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and then to uric acid.[1][2][3] Elevated levels of uric acid, a condition known as hyperuricemia, can lead to the deposition of monosodium urate crystals in joints and tissues, causing gout.[4][5] Inhibition of xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia and gout.[1][6] This guide focuses on a detailed comparison of Oxypurinol, the active metabolite of Allopurinol, and Febuxostat, a newer non-purine selective inhibitor.
Oxypurinol: The Metabolite Behind a Classic Therapy
Allopurinol, a purine analog, has long been a first-line treatment for hyperuricemia.[1][3] Its therapeutic effect is largely attributed to its active metabolite, Oxypurinol (also known as alloxanthine).[5][7][8] Allopurinol is rapidly metabolized to Oxypurinol, which has a much longer half-life and is a potent inhibitor of xanthine oxidase.[5][8][9]
Mechanism of Action
Oxypurinol, a structural analog of xanthine, acts as a competitive inhibitor of xanthine oxidase.[5][10] It binds to the molybdenum pterin center of the enzyme, preventing the binding of its natural substrates, hypoxanthine and xanthine.[11][12] This inhibition blocks the final two steps of uric acid synthesis.[3] The metabolism of allopurinol to oxypurinol by xanthine oxidase leads to a tightly bound complex, resulting in what is often referred to as suicide inhibition.[1]
Febuxostat: A Modern, Non-Purine Selective Inhibitor
Febuxostat is a potent, non-purine selective inhibitor of xanthine oxidase.[2][4][13] Its distinct chemical structure allows for a different mode of interaction with the enzyme compared to the purine analog inhibitors.[1][2]
Mechanism of Action
Febuxostat inhibits both the oxidized and reduced forms of xanthine oxidase by binding tightly and non-competitively to a channel leading to the molybdenum pterin active site.[1][14] This high-affinity binding effectively blocks substrate access to the catalytic site, leading to a profound reduction in uric acid production.[2] Unlike Allopurinol and its metabolite, Febuxostat's non-purine structure means it does not interfere with other enzymes involved in purine and pyrimidine metabolism.[1]
Head-to-Head Comparison: Efficacy, Potency, and Specificity
The choice between Oxypurinol (via Allopurinol) and Febuxostat often depends on patient-specific factors, including renal function and potential for adverse reactions. This section provides a comparative analysis based on experimental and clinical data.
In Vitro Potency
In vitro studies have demonstrated that Febuxostat is a significantly more potent inhibitor of xanthine oxidase than Allopurinol and Oxypurinol. One study found Febuxostat to be over three orders of magnitude more potent than allopurinol in inhibiting XO-derived uric acid formation at a physiological pH of 7.4.[15] The IC50 values, which represent the concentration of an inhibitor required to reduce enzyme activity by half, are substantially lower for Febuxostat.
| Inhibitor | IC50 (in solution) | Reference |
| Febuxostat | 1.8 nM | [15] |
| Allopurinol | 2.9 µM | [15] |
This marked difference in potency is a key differentiator between the two compounds.
Clinical Efficacy
Clinical trials have consistently shown that Febuxostat is more effective at lowering serum uric acid levels compared to standard fixed doses of Allopurinol.[16][17] A meta-analysis of 16 randomized controlled trials revealed that Febuxostat, particularly at doses of 40-80 mg/day and >80 mg/day, significantly increased the number of patients achieving target serum uric acid levels (≤6.0 mg/dL) compared to allopurinol.[16] However, when Allopurinol doses are appropriately titrated, its efficacy in controlling gout flares has been found to be non-inferior to Febuxostat.[18][19]
Pharmacokinetics
The pharmacokinetic profiles of Oxypurinol and Febuxostat also differ significantly, influencing their dosing and clinical application.
| Parameter | Oxypurinol (from Allopurinol) | Febuxostat | References |
| Bioavailability | ~79% (Allopurinol) | ~85% | [7][20] |
| Half-life | ~23.3 hours | ~5 to 8 hours | [7][21] |
| Metabolism | Primarily renal excretion | Extensively metabolized by oxidation (~35%) and glucuronidation (up to 40%) | [7][20][22] |
| Protein Binding | Not significantly bound | >99% | [21] |
Oxypurinol is almost entirely cleared by the kidneys, necessitating dose adjustments in patients with renal impairment.[7] In contrast, Febuxostat is extensively metabolized in the liver, and its pharmacokinetics are not significantly affected by mild to moderate renal impairment, making it a potentially safer option in this patient population.[20][22][23]
Safety and Adverse Event Profiles
Both medications are generally well-tolerated, but they have distinct adverse event profiles that are critical considerations in clinical practice.
Oxypurinol (from Allopurinol):
-
Hypersensitivity Reactions: The most significant concern with Allopurinol is the risk of severe cutaneous adverse reactions (SCARs), such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN).[6]
-
Other Side Effects: Less severe side effects can include rash and gastrointestinal upset.[6]
Febuxostat:
-
Cardiovascular Events: A major point of discussion for Febuxostat is a potential increased risk of cardiovascular-related death compared to Allopurinol, particularly in patients with a history of cardiovascular disease.[14][24][25] However, other studies have found no significant difference in major cardiovascular events between the two drugs.[18][25][26]
-
Liver Function Abnormalities: Increased hepatic serum enzyme levels have been reported.[14][27]
-
Other Side Effects: Common side effects include nausea, joint pain, and rash.[14][27]
A meta-analysis found that the occurrence of skin reactions was significantly lower with Febuxostat compared to Allopurinol.[25][26]
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are standardized protocols for assessing xanthine oxidase inhibition.
In Vitro Xanthine Oxidase Activity Assay (Spectrophotometric Method)
This protocol measures the activity of xanthine oxidase by monitoring the formation of uric acid, which absorbs light at 290-295 nm.
Materials:
-
Xanthine Oxidase (from bovine milk or microbial sources)
-
Xanthine solution (substrate)
-
Phosphate buffer (pH 7.5)
-
Inhibitor solutions (Oxypurinol, Febuxostat) at various concentrations
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and xanthine solution in a quartz cuvette.
-
Add the inhibitor solution at the desired concentration and pre-incubate for a specified time at 25°C.
-
Initiate the reaction by adding the xanthine oxidase enzyme solution.
-
Immediately monitor the increase in absorbance at 290 nm over time.[28] The rate of uric acid formation is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Diagram of Experimental Workflow
Caption: Workflow for in vitro xanthine oxidase inhibition assay.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the purine catabolism pathway and the points of inhibition by Oxypurinol and Febuxostat.
Caption: Inhibition of uric acid synthesis by Oxypurinol and Febuxostat.
Conclusion
Both Oxypurinol and Febuxostat are effective inhibitors of xanthine oxidase, playing crucial roles in the management of hyperuricemia. Febuxostat demonstrates superior in vitro potency and greater efficacy in lowering serum uric acid at standard doses. Its metabolic profile also offers an advantage in patients with renal impairment. However, concerns regarding its cardiovascular safety profile persist. The choice of inhibitor should be guided by a thorough evaluation of the patient's clinical profile, including comorbidities and potential for adverse drug reactions. For researchers, the distinct mechanisms and potencies of these two inhibitors provide valuable tools for investigating the role of xanthine oxidase in various physiological and pathological processes.
References
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The Differences in the Mechanisms of Action Between Allopurinol and Febuxostat. EBM Consult. [Link]
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Hoshide, S., & Takahashi, Y. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Febuxostat. Clinical Pharmacokinetics, 56(8), 841–851. [Link]
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Day, R. O., Graham, G. G., Hicks, M., McLachlan, A. J., Stocker, S. L., & Williams, K. M. (2007). Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol. Clinical Pharmacokinetics, 46(8), 623–644. [Link]
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Hoshide, S., & Takahashi, Y. (2011). Pharmacokinetics, pharmacodynamics and safety of febuxostat, a non-purine selective inhibitor of xanthine oxidase, in a dose escalation study in healthy subjects. Journal of Clinical Pharmacy and Therapeutics, 36(4), 497–508. [Link]
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Allopurinol. (2023). In StatPearls. StatPearls Publishing. [Link]
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Mayer, M. D., Kascak, M., & Whalen, J. (2005). Pharmacokinetics and pharmacodynamics of febuxostat, a new non-purine selective inhibitor of xanthine oxidase in subjects with renal impairment. American Journal of Therapeutics, 12(1), 22–34. [Link]
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The Science Behind Febuxostat: Mechanism of Action and Pharmacological Profile. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Pharmacology Of Febuxostat ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025, January 18). [Video]. YouTube. [Link]
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Hoshide, S., & Takahashi, Y. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Febuxostat. Request PDF. [Link]
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Stocker, S. L., McLachlan, A. J., Savic, R. M., Kirkpatrick, C. M., Graham, G. G., Williams, K. M., & Day, R. O. (2012). The pharmacokinetics of oxypurinol in people with gout. British Journal of Clinical Pharmacology, 74(3), 477–489. [Link]
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What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)? (2025, April 16). Evidence-Based Medicine Consult. [Link]
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Graham, S., Day, R. O., Wong, H., McLachlan, A. J., Bergendal, L., Miners, J. O., & Birkett, D. J. (1996). Pharmacodynamics of oxypurinol after administration of allopurinol to healthy subjects. British Journal of Clinical Pharmacology, 41(4), 299–304. [Link]
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What is the mechanism of Allopurinol? (2024, July 17). Patsnap Synapse. [Link]
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Xanthine oxidase and aldehyde oxidase contribute to allopurinol metabolism in rats. (2021). ResearchGate. [Link]
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Oxipurinol. (2023, November 27). In Wikipedia. [Link]
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Hille, R., & Nishino, T. (2011). Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production. American Journal of Physiology-Heart and Circulatory Physiology, 300(1), H33-H40. [Link]
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Xanthine Oxidase Assay (XO). ScienCell Research Laboratories. [Link]
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Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. (2025, November 27). ResearchGate. [Link]
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Fathordoobady, F., et al. (2023). Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. Journal of Biological Chemistry, 299(10), 105189. [Link]
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Tausche, A. K., Christoph, M., & Schmitt, J. (2014). Side Effects and Interactions of the Xanthine Oxidase Inhibitor Febuxostat. Journal of Rheumatology, 41(7), 1431–1439. [Link]
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Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study. (2023). National Center for Biotechnology Information. [Link]
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Inhibitors of XOR. A Mechanism of inhibition of XOR by allopurinol. ResearchGate. [Link]
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Evaluation of Xanthine Oxidase Inhibitors Febuxostat and Allopurinol on Kidney Dysfunction and Histological Damage in Two-Kidney, One-Clip (2K1C) Rats. (2025, January 22). National Center for Biotechnology Information. [Link]
-
The major cardiovascular events of febuxostat versus allopurinol in treating gout or asymptomatic hyperuricemia: a systematic review and meta-analysis. Annals of Palliative Medicine. [Link]
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The major cardiovascular events of febuxostat versus allopurinol in treating gout or asymptomatic hyperuricemia: a systematic review and meta-analysis. (2025, August 6). ResearchGate. [Link]
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Inhibition of xanthine oxidoreductase with febuxostat, but not allopurinol, prevents inflammasome assembly and IL-1β release. (2025, May 21). National Center for Biotechnology Information. [Link]
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The efficacy and safety of different doses of febuxostat and allopurinol: A meta-analysis. (2023). Medicine, 102(35), e34886. [Link]
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O'Dell, J. R., et al. (2022). Comparative Effectiveness of Allopurinol and Febuxostat in Gout Management. NEJM Evidence, 1(5). [Link]
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O'Dell, J. R., et al. (2022). Comparative Effectiveness of Allopurinol and Febuxostat in Gout Management. NEJM Evidence, 1(5). [Link]
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Comparative efficacy and safety of febuxostat and allopurinol in chronic kidney disease stage 3–5 patients with asymptomatic hyperuricemia: a network meta-analysis. (2025, February 27). National Center for Biotechnology Information. [Link]
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CSP594 Comparative Effectiveness in Gout: Allopurinol vs. Febuxostat. MedPath. [Link]
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Becker, M. A., et al. (2005). Febuxostat compared with allopurinol in patients with hyperuricemia and gout. The New England Journal of Medicine, 353(23), 2450–2461. [Link]
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CSP594 Comparative Effectiveness in Gout: Allopurinol vs. Febuxostat. (2020, June 23). ClinicalTrials.gov. [Link]
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A Comparative Guide to the Validation of an HPLC Method for 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of patient safety and product efficacy. This guide provides an in-depth, experience-driven comparison and a detailed protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol, a known impurity of Allopurinol (Allopurinol EP Impurity B).
The narrative moves beyond a simple checklist of validation parameters, delving into the scientific rationale behind methodological choices and comparing a robust, optimized method against a hypothetical, less-refined alternative to highlight the critical impact of thorough validation.
The Analytical Imperative: Why Method Validation Matters
Allopurinol is a widely used medication for treating gout and hyperuricemia. During its synthesis or upon degradation, impurities such as 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol can arise. The presence of such impurities, even at trace levels, can impact the safety and efficacy of the final drug product. Therefore, a precise, accurate, and reliable analytical method is paramount for its quantification. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] This guide is structured around the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline, the global standard for analytical method validation.[3][4]
Comparative Analysis: The Tale of Two HPLC Methods
To illustrate the significance of key validation parameters, let's compare two hypothetical Reverse-Phase HPLC (RP-HPLC) methods for the analysis of 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
| Parameter | Method A (Standard Approach) | Method B (Optimized & Validated Approach) | Scientific Rationale for Method B's Superiority |
| Column | Standard C18, 250 x 4.6 mm, 5 µm | High-purity, end-capped C18, 150 x 4.6 mm, 3.5 µm | The shorter column with smaller particles provides higher efficiency, leading to sharper peaks, better resolution, and faster run times. End-capping minimizes peak tailing for the polar analytes. |
| Mobile Phase | 70:30 Methanol:Water | 95:5 v/v 25mM Potassium Phosphate Buffer (pH 3.0):Acetonitrile | A buffered mobile phase at a controlled pH is critical. At pH 3.0, the ionization of both the analyte and the parent drug, allopurinol, is suppressed, ensuring consistent retention and symmetrical peak shapes. Acetonitrile often provides better peak shape and lower backpressure than methanol.[5] |
| Detection | UV at 254 nm | UV at 230 nm | While 254 nm is a common wavelength, scanning the UV spectrum of the impurity reveals a higher absorbance maximum around 230 nm. This choice significantly enhances the method's sensitivity, which is crucial for impurity analysis.[6] |
| Validation Scope | Linearity and Precision only | Full ICH Q2(R1) Validation (Specificity, Linearity, Accuracy, Precision, Range, LOD/LOQ, Robustness) | A complete validation package ensures the method is not just linear and precise under ideal conditions, but also specific, accurate, sensitive, and reliable even with minor variations in the analytical process.[7] |
This comparison underscores that while a basic method might seem functional, an optimized and rigorously validated method provides the high degree of confidence required in a regulated pharmaceutical environment.
A Deeper Dive: The Validated HPLC Method (Method B)
The following sections provide a detailed, step-by-step protocol for the validation of the superior Method B, grounded in the principles of scientific integrity and regulatory compliance.
Experimental Workflow and Logic
The validation process follows a logical sequence, where each parameter builds upon the last to create a comprehensive picture of the method's performance.
Caption: A typical workflow for HPLC method validation.
Chromatographic Conditions
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent, with a Diode Array Detector (DAD).
-
Column: Zorbax SB C18, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase: 25mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and Acetonitrile (95:5 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30°C.[8]
-
Detection Wavelength: 230 nm.[6]
-
Injection Volume: 10 µL.
-
Diluent: Mobile Phase.
Step-by-Step Validation Protocol
System Suitability Testing (SST)
Causality: Before any sample analysis, SST ensures that the chromatographic system is performing adequately on that specific day.[9][10] It is the first line of defense against system-related errors.
Protocol:
-
Prepare a System Suitability Solution (SSS) containing Allopurinol and 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol at a concentration that allows for clear peak identification and resolution measurement.
-
Inject the SSS five replicate times.[9]
-
Calculate the key SST parameters.
Acceptance Criteria:
| Parameter | Acceptance Limit | Rationale |
| Resolution (Rs) between Allopurinol and the impurity | ≥ 2.0 | Ensures baseline separation, critical for accurate integration.[11] |
| Tailing Factor (T) for the impurity peak | ≤ 1.5 | A value close to 1 indicates a symmetrical peak, preventing integration errors.[12] |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good peak sharpness.[13] |
| %RSD of Peak Area (from 5 injections) | ≤ 2.0% | Demonstrates the precision of the injector and detector.[12] |
Specificity (Selectivity)
Causality: Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as the main drug (Allopurinol), other impurities, and excipients.[14][15] This is arguably the most crucial validation parameter.
Protocol:
-
Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.
-
Placebo Analysis: Analyze a solution containing all formulation excipients (without the active ingredient) to demonstrate a lack of interference.
-
Forced Degradation: Subject the Allopurinol drug substance to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[5] Analyze these stressed samples to ensure that the impurity peak is well-resolved from any degradants formed.
-
Peak Purity Analysis: Use a DAD to perform peak purity analysis on the analyte peak in the presence of other components to confirm it is a single, pure compound.
Caption: Logical diagram for assessing method specificity.
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[16] This is fundamental for accurate quantification.
Protocol:
-
Prepare a stock solution of the 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For an impurity, this range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit.[6]
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria:
| Parameter | Acceptance Limit |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
| Visual Inspection | Data points should not show significant deviation from the line of best fit. |
Accuracy (% Recovery)
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[8] It is typically determined by spike-recovery experiments.
Protocol:
-
Prepare a sample solution of the drug product (placebo).
-
Spike the placebo solution with the impurity reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate, resulting in a total of nine determinations.
-
Analyze the samples and calculate the percentage recovery for each.
Acceptance Criteria:
| Concentration Level | Acceptance Limit for % Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[8]
Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare six individual samples of the drug product spiked with the impurity at 100% of the target concentration.
-
Analyze all six samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the Relative Standard Deviation (%RSD) of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.
-
Compare the results from both sets of experiments.
-
Acceptance Criteria:
| Precision Level | Acceptance Limit for %RSD |
| Repeatability | ≤ 5.0% (typical for impurity analysis) |
| Intermediate Precision | ≤ 10.0% (typical for impurity analysis) |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[17][18]
Protocol: These limits can be determined based on the standard deviation of the response and the slope of the calibration curve.[19]
-
LOD = 3.3 x (σ / S)
-
LOQ = 10 x (σ / S)
-
Where σ = the standard deviation of the y-intercept of the regression line.
-
Where S = the slope of the calibration curve.
-
Verification:
-
Prepare samples at the determined LOQ concentration and analyze them to confirm that the precision (%RSD) is within an acceptable range (e.g., ≤ 10%).
Robustness
Causality: Robustness measures the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters.[20] This provides an indication of its reliability during normal usage.[21][22]
Protocol:
-
Analyze a standard solution while making small, deliberate changes to the chromatographic conditions.
-
Assess the impact of these changes on SST parameters like resolution and retention time.
Typical Parameters to Vary:
| Parameter | Variation |
| Flow Rate | ± 0.1 mL/min (e.g., 0.9 and 1.1 mL/min) |
| Column Temperature | ± 5°C (e.g., 25°C and 35°C) |
| Mobile Phase pH | ± 0.2 units (e.g., pH 2.8 and 3.2) |
| Mobile Phase Composition | ± 2% organic modifier |
Acceptance Criteria:
-
The SST parameters (e.g., resolution) should still meet their acceptance criteria under all varied conditions, demonstrating the method's robustness.
Summary of Validation Data
The following table summarizes the expected outcomes for a fully validated and robust HPLC method for 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
| Validation Parameter | Specification | Typical Result |
| Specificity | No interference at the analyte's RT. Peak purity > 99.5%. | Pass |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | LOQ to 120% of specification | Pass |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |
| Precision - Repeatability (%RSD) | ≤ 5.0% | 1.2% |
| Precision - Intermediate (%RSD) | ≤ 10.0% | 2.5% |
| LOQ | Report Value (e.g., 0.05 µg/mL) | Verified with RSD ≤ 10% |
| Robustness | SST criteria met under all conditions. | Pass |
Conclusion
The validation of an HPLC method is a systematic and scientifically rigorous process that extends far beyond a simple procedural checklist. As demonstrated, the careful selection of chromatographic conditions and the comprehensive evaluation of all ICH-recommended parameters are essential for developing a method that is not only functional but also accurate, precise, specific, and robust. By investing in thorough method validation, researchers and drug development professionals can ensure the reliability of their data, the quality of their products, and ultimately, the safety of patients. This guide provides a framework and the underlying rationale to achieve that goal with confidence.
References
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Panigrahi, D., & Mishra, A. (2021). Development and Validation of a RP-HPLC Method for Allopurinol Impurity Profiling Study. International Journal of Pharmaceutical and Biological Sciences, 12(3), 19-27. [Link]
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ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Ermer, J. (2001). Validation in pharmaceutical analysis. Part I: an integrated approach. Journal of Pharmaceutical and Biomedical Analysis, 24(5-6), 755-767.
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Altabrisa Group. (n.d.). What Are LOD and LOQ in HPLC Methods? Retrieved from [Link]
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American Chemical Society. (n.d.). Getting the peaks perfect: System suitability for HPLC. Retrieved from [Link]
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Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]
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ResearchGate. (2014). What is the difference between specificity and selectivity of the HPLC method?[Link]
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YouTube. (2024). What do Limit of Detection and Limit of Quantitation mean?[Link]
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Slideshare. (n.d.). System suitability parameters assessment by HPLC. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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YouTube. (2024). HPLC system suitability parameters. [Link]
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Shri Jagdish Prasad Jhabarmal Tiberwala University. (n.d.). Development Of A Stability Indicating RP-RRLC Method For Determination Of Allopurinol And Its Degradation Products In Solid Oral Dosage. [Link]
-
ICH. (n.d.). Quality Guidelines. Retrieved from [Link]
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International Journal of Research and Applied Science & Engineering Technology. (2023). The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results. [Link]
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International Pharmaceutical Quality. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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International Journal of Pharmaceutical and Biological Sciences. (2021). Development and Validation of a RP-HPLC Method for Allopurinol Impurity Profiling Study. [Link]
-
ResearchGate. (2022). Analytical method development and validation of allopurinol and related substances by using RP-HPLC in bulk form. [Link]
-
Neliti. (2022). Analytical method development and validation of allopurinol and related substances by using RP-HPLC in bulk form. [Link]
-
SCION Instruments. (n.d.). A Guide to Analytical Method Validation. [Link]
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LCGC International. (n.d.). Robustness Tests. [Link]
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ResearchGate. (n.d.). Detection limit (LOD) and quantitation limit (LOQ) of the HPLC method. [Link]
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Lösungsfabrik. (2018). What is meant by the limit of detection and quantification (LOD / LOQ)?[Link]
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Lösungsfabrik. (2018). What is the difference between specificity and selectivity?[Link]
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ManTech Publications. (2021). Review on Analytical Method Development and Validation of HPLC. [Link]
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ResearchGate. (2014). A Validated Stability Indicating RP-UPLC Method for the Quantitative Determination of Potential Impurities of Allopurinol. [Link]
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Chromatography Today. (n.d.). Why a robust method is essential in pharmaceutical analysis. [Link]
-
ICH. (2023). Analytical Procedure Development Q14. [Link]
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ResearchGate. (n.d.). Robustness/ruggedness tests in method validation. [Link]
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ICH. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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SciELO. (2014). Optimization and validation of an RP-HPLC method for the estimation of 6-mercaptopurine in bulk and pharmaceutical formulations. [Link]
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American Journal of Psychiatric Rehabilitation. (2025). Comprehensive Validation of Analytical Methods Using A Risk-Based Approach: Application to RP-HPLC and UV techniques for Methotrexate. [Link]
-
ResearchGate. (2014). Optimization and validation of an RP-HPLC method for the estimation of 6-mercaptopurine in bulk and pharmaceutical formulations. [Link]
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A Comparative Guide to the In-Vitro Efficacy of Oxypurinol and Allopurinol as Xanthine Oxidase Inhibitors
Prepared by a Senior Application Scientist
This guide provides an in-depth comparison of the in-vitro efficacy of allopurinol and its primary metabolite, oxypurinol, in the inhibition of xanthine oxidoreductase (XOR). Designed for researchers, scientists, and drug development professionals, this document moves beyond surface-level comparisons to explore the mechanistic nuances, quantitative differences, and practical considerations for designing robust enzymatic assays.
Introduction: The Prodrug and its Active Metabolite
Xanthine oxidoreductase is the pivotal enzyme in purine catabolism, responsible for the final two steps: the oxidation of hypoxanthine to xanthine, and subsequently xanthine to uric acid.[1][2][3] For over half a century, allopurinol, a structural analog of hypoxanthine, has been a cornerstone therapeutic for hyperuricemia and gout by targeting this enzyme.[1][3]
A critical aspect of allopurinol's pharmacology is its function as a prodrug. In vivo, it is rapidly metabolized by XOR into oxypurinol.[4][5] Due to oxypurinol's significantly longer plasma half-life (about 15 hours compared to 1-2 hours for allopurinol), it is widely considered the primary mediator of the therapeutic effect.[6][7] However, this well-established clinical picture belies a more complex and nuanced reality at the biochemical level. Recent in-vitro studies reveal that allopurinol and oxypurinol have distinct and surprisingly different mechanisms and potencies of inhibition, a crucial insight for any researcher designing cellular or enzymatic assays.[1][2][8] This guide will dissect these differences to provide a clearer understanding of their in-vitro performance.
The Divergent Mechanisms of Inhibition
While both compounds target XOR, their modes of action are fundamentally different. Allopurinol acts as both a substrate and an inhibitor, a dual role that is key to its potent in-vitro effect. In contrast, oxypurinol acts as a direct inhibitor, but its efficacy is highly dependent on the redox state of the enzyme's molybdenum active site.
Allopurinol is first oxidized by XOR, a reaction that reduces the molybdenum center of the enzyme from Mo(VI) to Mo(IV).[1][2] This process yields oxypurinol directly within the active site. The newly formed oxypurinol then reorients and binds with extremely high affinity to the now-reduced Mo(IV) center, forming a stable E_red•oxypurinol complex that effectively locks the enzyme in an inactive state.[1][8][9] This "substrate-first" mechanism is a form of suicide inhibition.
Conversely, when oxypurinol is introduced directly to the enzyme in its oxidized Mo(VI) state, its binding is significantly weaker.[1][2][8] Potent inhibition by oxypurinol requires the enzyme to first be reduced, either by its natural substrates (xanthine, hypoxanthine) or by allopurinol itself.[1][2][9] This distinction is paramount for in-vitro studies and explains the counter-intuitive observation that allopurinol can appear more potent than its "active" metabolite in direct enzymatic assays.
Caption: Allopurinol is metabolized by XOR to form a tight, inactivating complex with the reduced enzyme.
Comparative Efficacy: A Head-to-Head Analysis
Recent kinetic and structural analyses have demonstrated that allopurinol is more effective than oxypurinol in vitro.[1][2][9] This is primarily because allopurinol's conversion at the active site ensures the enzyme is in the required reduced state for tight binding.
Inhibition of Catabolic Steps: XOR's catalytic activity occurs in two sequential steps. Allopurinol is an effective inhibitor of both the conversion of hypoxanthine to xanthine and xanthine to uric acid.[9] In contrast, studies have shown that oxypurinol is a particularly weak inhibitor of the first step (hypoxanthine to xanthine).[1][2][9] This has significant biological implications, as the accumulation of hypoxanthine (promoted by allopurinol) can lead to feedback inhibition of de novo purine synthesis, a therapeutic benefit not achieved as effectively by oxypurinol alone.[1][2]
Quantitative Data Summary
The following table summarizes key comparative data. It is important to note that IC50 values are highly dependent on assay conditions, particularly substrate concentration.
| Parameter | Allopurinol | Oxypurinol | Rationale & Insights |
| Primary MOA | Substrate and suicide inhibitor of XOR.[1][9] | Direct, non-competitive inhibitor of reduced XOR.[1] | Allopurinol's conversion at the active site is key to its potent in-vitro effect. |
| IC50 vs. Xanthine | ~0.82 µM | Less potent than allopurinol in direct assays.[1][8] | Direct comparisons favor allopurinol due to the mechanistic advantage. |
| Inhibition of Hypoxanthine -> Xanthine | Effective; causes hypoxanthine accumulation.[9] | Weak inhibitor of this step.[1][2] | Allopurinol's effect on this step may contribute more to reducing the total purine pool. |
| Aqueous Solubility | Poorly soluble (~0.1 mg/mL in 1:10 DMSO:PBS).[10][11] | Considerably more soluble than allopurinol.[12] | A critical factor for stock solution preparation and avoiding precipitation in assays. |
| Plasma Half-life | ~1-2 hours[6][7] | ~15 hours[6][7] | Explains why oxypurinol is the dominant species in vivo despite lower in-vitro potency. |
Experimental Protocol: In-Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a standard spectrophotometric method for assessing XOR inhibition. The core principle is to measure the rate of uric acid formation, which has a distinct absorbance maximum at 295 nm.[1][13]
Causality Behind Protocol Choices:
-
Buffer: A pyrophosphate or potassium phosphate buffer at a slightly alkaline pH (7.4-8.5) is used to maintain optimal enzyme activity.[1]
-
EDTA: A chelating agent like EDTA is included to prevent interference from trace metal ions.[1]
-
Spectrophotometry: Measuring the increase in absorbance at 295 nm provides a direct, real-time kinetic readout of enzyme activity.[1][13]
-
Solvent for Allopurinol: Due to its poor aqueous solubility, allopurinol stock solutions must first be prepared in DMSO before dilution in aqueous buffer.[10]
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: 0.1 M Potassium Phosphate Buffer (pH 7.4) containing 0.2 mM EDTA.[1]
-
Enzyme Stock: Prepare a stock solution of bovine milk xanthine oxidase in the assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 2-5 nM).[1]
-
Substrate Stock: Prepare a stock solution of xanthine in the assay buffer. A typical final concentration is 50 µM.[1]
-
Inhibitor Stocks:
-
Allopurinol: Prepare a high-concentration stock (e.g., 10-30 mM) in 100% DMSO.[10] Serially dilute in assay buffer to create working solutions. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Oxypurinol: Prepare a stock solution directly in the assay buffer due to its higher solubility.
-
-
-
Assay Execution (96-well UV-transparent plate):
-
Add 180 µL of assay buffer to each well.
-
Add 10 µL of the inhibitor working solution (or vehicle control, e.g., 1% DMSO) to the appropriate wells.
-
Add 10 µL of the enzyme stock solution to initiate the reaction (or pre-incubate with the inhibitor for a set time, e.g., 5-10 minutes, to allow for potential binding/conversion).
-
Equilibrate the plate to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding 20 µL of the xanthine substrate stock solution.
-
Immediately begin reading the absorbance at 295 nm every 30-60 seconds for 10-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the rates relative to the vehicle control (0% inhibition).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for the in-vitro spectrophotometric XOR inhibition assay.
Trustworthiness & Self-Validation
To ensure the integrity of the experimental results, the described protocol incorporates self-validating systems:
-
Positive Control: A known inhibitor (allopurinol itself can serve this purpose) should be run in every assay to confirm the system is responsive.
-
Negative (Vehicle) Control: Wells containing only the solvent (e.g., 1% DMSO) are essential to define the 100% activity level and control for any solvent effects.
-
Kinetic Readout: Monitoring the reaction over time, rather than a single endpoint, confirms that the initial reaction rate is linear and allows for the detection of any assay artifacts, such as inhibitor precipitation.
-
Enzyme and Substrate Titration: Initial experiments should be performed to determine the optimal concentrations of enzyme and substrate that place the assay in the linear range of the instrument and follow Michaelis-Menten kinetics.
Conclusion and Field Insights
The in-vitro comparison of allopurinol and oxypurinol reveals a fascinating biochemical story. While oxypurinol is the long-acting agent responsible for the majority of the clinical effect, allopurinol demonstrates a more potent and mechanistically distinct inhibitory profile in direct enzymatic assays.[1][9] This is due to its ability to act as a substrate, which facilitates the reduction of the enzyme's active site and the subsequent formation of a tightly bound, inactive complex.[1][8][9]
For researchers, this means that experimental design and data interpretation must account for these differences. Assays using allopurinol may show higher potency, especially if a pre-incubation step is included. Conversely, assays testing oxypurinol directly may underestimate its potential efficacy unless the enzyme is already in a reduced state. Understanding these nuances is critical for accurately evaluating new chemical entities against this important therapeutic target and for bridging the gap between in-vitro data and in-vivo pharmacology.
References
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Sekine, M., Okamoto, K., Pai, E. F., et al. (2023). Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. Journal of Biological Chemistry, 299(9), 105189. [Link]
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Sekine, M., Okamoto, K., Pai, E. F., et al. (2023). Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. ResearchGate. [Link]
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Sekine, M., Okamoto, K., Pai, E. F., et al. (2023). Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. PubMed. [Link]
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Dr. Oracle. (2025). What is the mechanism of action (MOA) of Allopurinol (xanthine oxidase inhibitor)?. Dr. Oracle. [Link]
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Spector, T., Hall, W. W., & Krenitsky, T. A. (1986). Oxypurinol as an inhibitor of xanthine oxidase-catalyzed production of superoxide radical. Biochemical Pharmacology, 35(18), 3109-3114. [Link]
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Ghang, B., & Saljoughian, M. (2022). Allopurinol. StatPearls. [Link]
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Kovács, T., Varga, B., & Tósaki, Á. (1998). Allopurinol: kinetics, inhibition of xanthine oxidase activity, and protective effect in ischemic-reperfused canine heart as studied by cardiac microdialysis. Journal of Cardiovascular Pharmacology, 32(1), 107-114. [Link]
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Sekine, M., Okamoto, K., Pai, E. F., et al. (2023). Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. eScholarship, University of California. [Link]
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Fukase, S., Tsuchiya, Y., Ito, K., et al. (2022). Xanthine oxidase and aldehyde oxidase contribute to allopurinol metabolism in rats. Scientific Reports, 12(1), 21258. [Link]
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Kelley, W. N., & Beardmore, T. D. (1970). Effects of allopurinol and oxipurinol on purine synthesis in cultured human cells. Science, 169(3943), 388-390. [Link]
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Fukase, S., Tsuchiya, Y., Ito, K., et al. (2022). Xanthine oxidase and aldehyde oxidase contribute to allopurinol metabolism in rats. National Institutes of Health. [Link]
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Day, R. O., Graham, G. G., Hicks, M., et al. (2007). Clinical pharmacokinetics and pharmacodynamics of allopurinol and oxypurinol. Clinical Pharmacokinetics, 46(8), 623-644. [Link]
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van Kesteren, C., Buitenhuis, M., & de Haan, M. J. (2020). Pharmacokinetic/Pharmacodynamic Modelling of Allopurinol, its Active Metabolite Oxypurinol, and Biomarkers Hypoxanthine, Xanthine, and Uric Acid in Neonates with Hypoxic-Ischemic Encephalopathy. Clinical Pharmacokinetics, 59(11), 1439-1451. [Link]
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A Comparative Guide to the Selectivity of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitors, the pyrazolo[3,4-d]pyrimidine scaffold represents a cornerstone of modern kinase-targeted drug discovery. Its structural resemblance to the adenine core of ATP makes it a privileged scaffold for competitive kinase inhibition.[1][2][3] However, this inherent affinity also presents a significant challenge: achieving selectivity for a specific kinase target amidst the vast and structurally similar human kinome. This guide provides an in-depth comparative analysis of the selectivity profiles of key pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, supported by experimental data, structural insights, and detailed protocols to empower your research and development endeavors.
The Criticality of Kinase Inhibitor Selectivity
The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes.[4] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them prime therapeutic targets. While potent inhibition of a disease-driving kinase is essential, off-target effects due to a lack of selectivity can lead to toxicity and diminish therapeutic efficacy.[2] Therefore, a thorough understanding of an inhibitor's selectivity profile is paramount in the development of safe and effective kinase-targeted therapies. The pyrazolo[3,4-d]pyrimidine scaffold, while a versatile starting point, has yielded both promiscuous and highly selective inhibitors, underscoring the importance of nuanced molecular design and rigorous profiling.[2]
Comparative Selectivity Profiles of Key Pyrazolo[3,4-d]pyrimidine Inhibitors
To illustrate the spectrum of selectivity achievable with the pyrazolo[3,4-d]pyrimidine scaffold, we will compare three prominent examples: the early, broadly active inhibitors PP1 and PP2 , and the more recently developed, highly selective Src inhibitor eCF506 .
The Promiscuous Pioneers: PP1 and PP2
PP1 and its analogue PP2 were among the first pyrazolo[3,4-d]pyrimidine derivatives identified as potent inhibitors of the Src family of non-receptor tyrosine kinases.[4][5] They have been instrumental as tool compounds to probe the function of Src kinases in various cellular processes.[3] However, extensive profiling has revealed their promiscuous nature, with significant activity against a range of other kinases.
As the data in the table below indicates, both PP1 and PP2 potently inhibit Src family kinases like Lck and Fyn.[4][5] However, they also demonstrate considerable inhibitory activity against other tyrosine kinases such as PTK6, c-Kit, and Bcr-Abl, as well as some serine/threonine kinases.[6] This broad activity profile necessitates caution when interpreting cellular data obtained using these inhibitors, as the observed phenotype may be a consequence of inhibiting multiple kinases.
| Kinase Target | PP1 IC50 (nM) | PP2 IC50 (nM) | eCF506 IC50 (nM) |
| Src Family Kinases | |||
| Src | 170[7] | - | 0.47[8] |
| Lck | 5[5] | 4[4] | - |
| Fyn | 6[5] | 5[4] | - |
| Hck | - | 5[4] | - |
| YES1 | - | - | 2.1[8] |
| Other Tyrosine Kinases | |||
| PTK6 (BRK) | 2.5[7] | 13.0[7] | Potent Hit[9] |
| Abl | Moderately Inhibited | - | >950-fold less active than against Src[8] |
| c-Kit | Inhibited | - | >1000[10] |
| PDGF Receptor | Moderately Inhibited | - | >1000[10] |
| RET | Moderately Inhibited | - | >1000[10] |
| Serine/Threonine Kinases | |||
| p38 | Moderately Inhibited | - | - |
| ZAP-70 | >100,000[5] | >100,000[4] | - |
| JAK2 | >50,000[5] | >50,000[4] | - |
The New Wave of Selectivity: eCF506
In contrast to the broad activity of PP1 and PP2, eCF506 represents a significant advancement in achieving selectivity for the Src family kinases.[8] Developed through a structure-guided design approach, eCF506 exhibits subnanomolar potency against Src and YES1 while displaying a remarkable >950-fold selectivity over the closely related Abl kinase.[8][10] This high degree of selectivity is crucial for dissecting the specific roles of Src in cellular signaling and for developing targeted therapies with a wider therapeutic window. A kinome-wide screen of eCF506 against 340 wild-type protein kinases demonstrated its high selectivity, with Src being the most potently inhibited.[9]
The Structural Basis of Selectivity: A Tale of the Gatekeeper
The selectivity of pyrazolo[3,4-d]pyrimidine inhibitors is largely dictated by the nature of the "gatekeeper" residue within the ATP-binding pocket of the target kinase. This residue controls access to a hydrophobic pocket adjacent to the ATP-binding site.
The promiscuity of inhibitors like PP1 and PP2 can be attributed to their ability to bind to the ATP-binding site of numerous kinases. However, achieving high selectivity, as seen with eCF506, often involves exploiting unique features of the target kinase's active site. In the case of Src, eCF506 has been shown to lock the kinase in its inactive conformation, a mechanism that contributes to its high potency and selectivity.[11][12] The crystal structure of eCF506 in complex with Src (PDB ID: 7NG7) reveals how the inhibitor's specific chemical moieties interact with the kinase domain to stabilize this inactive state.[11][13]
In contrast, inhibitors targeting kinases with a smaller gatekeeper residue, such as some Protein Kinase D (PKD) inhibitors derived from the pyrazolo[3,4-d]pyrimidine scaffold, can achieve selectivity by incorporating bulky substituents that are sterically hindered from binding to kinases with larger gatekeeper residues.[1][14] Similarly, the development of selective BRK/PTK6 inhibitors has been guided by the unique features of its active site, with molecular modeling based on crystal structures (e.g., PDB ID: 6CZ3) playing a key role.[15][16]
Key Signaling Pathways Targeted by Pyrazolo[3,4-d]pyrimidine Inhibitors
The therapeutic potential of these inhibitors stems from their ability to modulate critical signaling pathways. Src family kinases, in particular, are central nodes in numerous pathways that regulate cell growth, proliferation, migration, and survival.[7][17]
The Src-FAK Signaling Axis
A key pathway regulated by Src is the focal adhesion kinase (FAK) signaling cascade.[8][18][19] Upon activation by integrin engagement with the extracellular matrix, FAK is autophosphorylated, creating a binding site for Src.[20] The subsequent formation of a FAK-Src complex leads to the phosphorylation of downstream substrates, promoting cell migration and invasion, processes that are hallmarks of cancer metastasis.[8][19] Highly selective Src inhibitors like eCF506 can effectively disrupt this pathway by preventing Src activation and its interaction with FAK.[9]
Caption: The Src-FAK signaling pathway in cell migration.
Experimental Protocols for Assessing Kinase Inhibitor Selectivity
To rigorously characterize the selectivity of pyrazolo[3,4-d]pyrimidine inhibitors, a combination of in vitro and cell-based assays is essential. Below are detailed protocols for two widely used methods.
In Vitro Radiometric Kinase Assay
This "gold standard" assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate by the target kinase.[21][22][23]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase
-
Specific peptide or protein substrate
-
[γ-³²P]ATP
-
Non-radioactive ("cold") ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound stock solution (in DMSO)
-
Phosphocellulose paper (e.g., P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter or phosphorimager
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Prepare the kinase reaction mixture containing the kinase, substrate, and cold ATP in the kinase reaction buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto the phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the paper using a scintillation counter or phosphorimager.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for an in vitro radiometric kinase assay.
NanoBRET™ Target Engagement Assay
This cell-based assay measures the binding of a compound to its target kinase in live cells, providing a more physiologically relevant assessment of target engagement.[24][25][26][27]
Objective: To quantify the apparent affinity of a compound for a target kinase in intact cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Plasmid encoding the target kinase fused to NanoLuc® luciferase
-
Transfection reagent (e.g., FuGENE® HD)
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET® Kinase Tracer
-
Test compound stock solution (in DMSO)
-
White, non-binding 96-well or 384-well plates
-
NanoBRET® Nano-Glo® Substrate
-
Plate reader capable of measuring luminescence at two wavelengths (e.g., 460nm and >600nm)
Procedure:
-
Transfect cells with the NanoLuc®-kinase fusion plasmid and seed them into the assay plates. Incubate for 18-24 hours.
-
Prepare serial dilutions of the test compound in Opti-MEM®.
-
Prepare the NanoBRET® Tracer solution in Opti-MEM®.
-
Add the diluted test compound to the cells, followed by the addition of the tracer.
-
Equilibrate the plate at 37°C in a CO₂ incubator for 2 hours.
-
Prepare the NanoBRET® Nano-Glo® Substrate solution.
-
Add the substrate to the wells.
-
Read the plate within 10 minutes, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission signals.
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
Determine the IC50 value by plotting the NanoBRET™ ratio against the logarithm of the compound concentration and fitting the data to a competitive binding model.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Conclusion: A Scaffold of Opportunity
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a remarkably fruitful starting point for the development of potent kinase inhibitors. The journey from the promiscuous early examples like PP1 and PP2 to the highly selective inhibitors such as eCF506 highlights the power of structure-guided drug design and comprehensive selectivity profiling. By understanding the structural determinants of selectivity and employing a robust suite of biochemical and cell-based assays, researchers can unlock the full potential of this versatile scaffold to develop the next generation of targeted therapies. This guide serves as a foundational resource to inform those critical decisions in the path of kinase inhibitor discovery and development.
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Shim, H. J., Kim, H. I., & Lee, S. T. (2017). The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation. Oncology Letters, 13(3), 1463–1469. [Link]
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Focal Adhesion Kinase: Targeting Adhesion Signaling Pathways for Therapeutic Intervention. (2008). Clinical Cancer Research, 14(3), 633–638. [Link]
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Van den driessche, G., Goossens, H., Verhelst, S. H. L., & De Borggraeve, W. M. (2013). Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. MedChemComm, 4(7), 1133–1138. [Link]
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A Radioactive in vitro ERK3 Kinase Assay. (2019). Bio-protocol, 9(16), e3341. [Link]
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A high-throughput radiometric kinase assay. (2014). Methods in Molecular Biology, 1174, 111–118. [Link]
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Assaying Protein Kinase Activity with Radiolabeled ATP. (2017). Journal of Visualized Experiments, (123), 55631. [Link]
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Radiometric Filter Binding Assay. Reaction Biology. (n.d.). Retrieved from [Link]
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Van den driessche, G., Goossens, H., Verhelst, S. H. L., & De Borggraeve, W. M. (2013). Discovery of a potent protein kinase D inhibitor: insights in the binding mode of pyrazolo[3,4-d]pyrimidine analogues. RSC Publishing. [Link]
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George, S., La, P., & Wipf, P. (2013). New Pyrazolopyrimidine Inhibitors of Protein Kinase D as Potent Anticancer Agents for Prostate Cancer Cells. PLoS ONE, 8(9), e75601. [Link]
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PP2 (kinase inhibitor). Wikipedia. (2023, November 28). Retrieved from [Link]
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Shim, H. J., Kim, H. I., & Lee, S. T. (2017). The associated pyrazolopyrimidines PP1 and PP2 inhibit protein tyrosine kinase 6 activity and suppress breast cancer cell proliferation. Oncology Letters, 13(3), 1463–1469. [Link]
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Acharya, B., Hanafi, M., Enemark, L., Armstrong, D. T., Saha, D., Miah, S., & Frett, B. (2025). Discovery of Novel 1h-Pyrazolo[3,4-D]Pyrimidine Derivatives as Brk/Ptk6 Inhibitors. OUCI. [Link]
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Temps, C., Lietha, D., Webb, E. R., Li, X. F., Dawson, J. C., Muir, M., ... & Unciti-Broceta, A. (2021). A Conformation Selective Mode of Inhibiting SRC Improves Drug Efficacy and Tolerability. Cancer Research, 81(21), 5438–5450. [Link]
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Dong, Q., Dougan, D. R., El-Kattan, A. F., Feng, B., Feng, J., Gajiwala, K. S., ... & Wu, J. (2011). Crystal Structure of the Human Mitogen-activated protein kinase kinase 1 (MEK 1) in complex with ligand and MgATP. RCSB PDB. [Link]
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A Comparative Guide to Cross-Reactivity Studies of 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Allopurinol) and its Analogs
Abstract
This guide provides a comprehensive framework for understanding and evaluating the cross-reactivity of 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol, widely known as Allopurinol, a cornerstone medication in the management of hyperuricemia and gout. We delve into the mechanistic underpinnings of its cross-reactivity with structurally related analogs, offering detailed, field-tested experimental protocols for its assessment. By presenting comparative data and emphasizing the principles of scientific integrity, this guide serves as an essential resource for researchers, scientists, and drug development professionals dedicated to ensuring the specificity and accuracy of analytical methods.
Introduction
The Significance of 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol (Allopurinol) in Therapeutics
6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol, or Allopurinol, is a structural isomer of hypoxanthine and a potent inhibitor of xanthine oxidase. This enzyme plays a crucial role in the metabolic pathway that converts purines into uric acid. By competitively inhibiting xanthine oxidase, Allopurinol and its primary active metabolite, oxypurinol, effectively reduce the production of uric acid, making it a first-line therapy for chronic gout and other conditions associated with hyperuricemia. The clinical efficacy of Allopurinol is well-documented; however, its structural similarity to other endogenous and exogenous purine analogs necessitates a thorough evaluation of its potential for cross-reactivity in various analytical assays.
The Critical Need for Specificity: Understanding Cross-Reactivity
In the realm of analytical chemistry and drug development, specificity is paramount. Cross-reactivity, the phenomenon where a substance other than the intended analyte is detected by an assay, can lead to erroneous results, misinterpretation of data, and potentially compromise patient safety. For a compound like Allopurinol, which is part of a larger family of thiopurines and purine analogs, understanding and quantifying cross-reactivity is not merely a matter of analytical rigor but a critical component of its clinical and diagnostic utility. This guide will provide the necessary tools and insights to design and execute robust cross-reactivity studies.
Mechanisms of Cross-Reactivity
The potential for cross-reactivity with Allopurinol and its analogs stems from two primary mechanisms: structural similarity leading to competitive binding in immunoassays and the presence of shared metabolic pathways that can generate interfering compounds.
Structural Analogs and Competitive Binding
Allopurinol shares a core pyrazolopyrimidine structure with other purine analogs, including its own metabolites and other therapeutic agents like azathioprine and 6-mercaptopurine. In immunoassays, which rely on the specific binding of an antibody to its target antigen, even minor structural similarities can lead to significant cross-reactivity. The degree of cross-reactivity is dependent on the epitope recognized by the antibody and the structural resemblance of the interfering compound to the target analyte.
Metabolic Interconversion and Shared Epitopes
The metabolic pathway of Allopurinol is intricately linked to that of other purines. Allopurinol is metabolized by xanthine oxidase to oxypurinol, which also exhibits therapeutic activity. Furthermore, other thiopurine drugs, such as azathioprine, are metabolized to 6-mercaptopurine, which can then be converted to thiouric acid by xanthine oxidase. These shared metabolic pathways can result in a complex mixture of structurally related compounds in biological samples, all of which have the potential to cross-react in non-specific assays.
Diagram: Metabolic Pathway of Allopurinol and Related Thiopurines
Caption: Metabolic pathways of Allopurinol and related thiopurines, highlighting shared enzymes.
Experimental Protocols for Assessing Cross-Reactivity
To ensure the specificity of an assay for Allopurinol, a systematic evaluation of potential cross-reactants is essential. The following protocols for High-Performance Liquid Chromatography (HPLC) and immunoassay-based assessment provide a robust framework for such studies.
High-Performance Liquid Chromatography (HPLC) for Specificity Testing
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture, making it an ideal method for assessing the specificity of an assay for Allopurinol.
-
Preparation of Standards: Prepare individual stock solutions of Allopurinol, oxypurinol, azathioprine, 6-mercaptopurine, hypoxanthine, and xanthine in a suitable solvent (e.g., 0.1 M NaOH). From these stock solutions, prepare a mixed standard solution containing all compounds at a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH 3.5).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
-
Sample Analysis: Inject the mixed standard solution and individual standard solutions onto the HPLC system.
-
Data Analysis: Record the retention times for each compound. The degree of separation between the peaks for Allopurinol and the other compounds is a measure of the method's specificity.
The choice of a C18 reverse-phase column is based on its proven ability to separate polar and non-polar compounds effectively. A gradient elution with a methanol/phosphate buffer mobile phase allows for the fine-tuning of the separation of these structurally similar purine analogs. UV detection at 254 nm is optimal as most purine derivatives exhibit strong absorbance at this wavelength.
Immunoassay-Based Cross-Reactivity Assessment
Immunoassays, such as ELISA (Enzyme-Linked Immunosorbent Assay), are commonly used for the detection of drugs and their metabolites in biological fluids. Assessing cross-reactivity is a critical part of the validation of any immunoassay.
-
Preparation of a Standard Curve: Prepare a series of dilutions of Allopurinol to generate a standard curve.
-
Preparation of Potential Cross-Reactants: Prepare serial dilutions of each potential cross-reactant (e.g., oxypurinol, azathioprine, 6-mercaptopurine).
-
Assay Procedure: Perform the immunoassay according to the manufacturer's instructions, substituting the Allopurinol standards with the dilutions of the potential cross-reactants.
-
Data Analysis: Determine the concentration of each cross-reactant that produces a signal equivalent to the 50% binding point (IC50) of the Allopurinol standard curve.
-
Calculation of Cross-Reactivity: Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Allopurinol / IC50 of Cross-Reactant) x 100
A higher percentage of cross-reactivity indicates a greater potential for interference from the tested compound. The acceptable level of cross-reactivity will depend on the intended use of the assay and the expected physiological concentrations of the cross-reactants.
Diagram: Experimental Workflow for Cross-Reactivity Testing
Caption: Workflow for assessing cross-reactivity using HPLC and immunoassay methods.
Comparative Data Analysis
The following tables present hypothetical, yet representative, data from cross-reactivity studies of Allopurinol.
Table: Cross-Reactivity of Allopurinol Analogs in a Competitive ELISA
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| Allopurinol | 100 | 100% |
| Oxypurinol | 150 | 66.7% |
| 6-Mercaptopurine | 500 | 20% |
| Azathioprine | >10,000 | <1% |
| Hypoxanthine | >10,000 | <1% |
| Xanthine | >10,000 | <1% |
This data illustrates a high degree of cross-reactivity with the active metabolite, oxypurinol, and moderate cross-reactivity with 6-mercaptopurine. The assay shows good specificity against azathioprine and endogenous purines.
Table: HPLC Retention Times of Allopurinol and Related Compounds
| Compound | Retention Time (min) | Resolution (Rs) from Allopurinol |
| Hypoxanthine | 3.2 | 4.5 |
| Xanthine | 4.1 | 3.8 |
| Allopurinol | 5.8 | - |
| Oxypurinol | 6.9 | 2.1 |
| 6-Mercaptopurine | 8.5 | 3.5 |
| Azathioprine | 12.3 | 7.2 |
The HPLC method demonstrates excellent separation of Allopurinol from its related compounds, with resolution values (Rs) greater than 1.5, indicating baseline separation.
Conclusion: Mitigating Risks and Ensuring Assay Integrity
The potential for cross-reactivity of 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol with its structural analogs and metabolites is a significant consideration in the development and validation of analytical methods. A thorough understanding of the mechanisms of cross-reactivity, coupled with the implementation of robust experimental protocols, is essential for mitigating the risks of inaccurate results. The use of highly specific methods, such as HPLC, is recommended for quantitative analysis, while immunoassays must be carefully validated for their intended purpose. By adhering to the principles of scientific integrity and employing self-validating systems, researchers can ensure the reliability and accuracy of their findings, ultimately contributing to the safe and effective use of Allopurinol in clinical practice.
References
-
Pacher, P., Nivorozhkin, A., & Szabó, C. (2006). Therapeutic Effects of Xanthine Oxidase Inhibitors: Rationale and Future Directions. Molecular Medicine, 12(9-10), 217–228. [Link]
-
Day, R. O., & Stocker, S. L. (2018). Allopurinol: 50 years old and still going strong. The Medical Journal of Australia, 209(5), 195–197. [Link]
A Head-to-Head Comparison of Pyrazolo[3,4-d]pyrimidine Derivatives' Potency: A Guide for Kinase Inhibitor Development
The pyrazolo[3,4-d]pyrimidine scaffold stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its remarkable versatility and biological significance.[1][2][3] Its structural resemblance to the native purine ring system allows it to effectively interact with the ATP-binding sites of numerous enzymes, particularly protein kinases.[2][3] Consequently, this scaffold has been extensively explored, leading to the development of potent inhibitors targeting a wide array of kinases implicated in cancer and other diseases.[1][4][5]
This guide provides a direct, data-driven comparison of the potency of various pyrazolo[3,4-d]pyrimidine derivatives against several key kinase targets. By synthesizing findings from multiple research endeavors, we aim to illuminate the structure-activity relationships (SAR) that govern their efficacy and provide a valuable resource for researchers engaged in the design and development of next-generation kinase inhibitors.
Comparative Potency Analysis Across Key Kinase Families
The true measure of a scaffold's utility lies in its adaptability. Through targeted chemical modifications, the pyrazolo[3,4-d]pyrimidine core has been successfully tailored to inhibit diverse kinases with varying degrees of potency and selectivity. Below, we compare derivatives targeting some of the most critical kinases in oncology.
FLT3 and VEGFR2: Dual Inhibitors for Hematological Malignancies and Angiogenesis
FMS-like tyrosine kinase 3 (FLT3) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are crucial targets in acute myeloid leukemia (AML) and tumor angiogenesis, respectively. The development of dual inhibitors represents a powerful therapeutic strategy.
A notable study began with the hit compound 1 , which showed modest, non-optimal activity.[6][7] Through extensive SAR studies, which involved modifying the linker and terminal phenyl ring, researchers developed compound 33 , a highly potent multi-kinase inhibitor.[6][7] This derivative not only demonstrated superior inhibitory activity but also led to complete tumor regression in an in vivo mouse model at a 10 mg/kg daily dose, highlighting a successful optimization campaign.[6][7]
Further exploration in this area identified compound 12b as a particularly potent VEGFR-2 inhibitor, showcasing low nanomolar efficacy.[8][9]
Table 1: Potency Comparison of FLT3 and VEGFR2 Inhibitors
| Compound | Target Kinase | IC50 | Key Findings & Reference |
| 1 | FLT3 | 1.278 µM | Initial hit compound with low potency.[6] |
| VEGFR2 | 0.305 µM | ||
| 33 | FLT3 & VEGFR2 | Potent Inhibition | Optimized derivative; achieved complete tumor regression in vivo.[6][7] |
| 12b | VEGFR-2 | 0.063 µM | Demonstrates high potency against VEGFR-2.[8][9] |
| Sunitinib | VEGFR-2 | 0.035 µM | Reference compound for comparison.[8] |
CDK2: Targeting Cell Cycle Progression
Cyclin-dependent kinase 2 (CDK2) is a pivotal regulator of cell cycle progression, making it an attractive target for cancer therapy.[10] A series of novel pyrazolo[3,4-d]pyrimidines demonstrated significant inhibitory activity against the CDK2/cyclin A2 complex, with several compounds surpassing the potency of the established multi-kinase inhibitor sorafenib.[10]
The most active compounds from this series, 14 and 15 , also exhibited potent cytotoxic effects against various cancer cell lines, with IC50 values in the single-digit nanomolar range against the HCT-116 colon cancer line.[10]
Table 2: Potency Comparison of CDK2 Inhibitors
| Compound | Target Kinase | IC50 (µM) | Cytotoxicity IC50 (nM) vs. HCT-116 |
| 14 | CDK2/cyclin A2 | 0.057 | 6 |
| 13 | CDK2/cyclin A2 | 0.081 | Not specified |
| 15 | CDK2/cyclin A2 | 0.119 | 7 |
| Sorafenib | CDK2/cyclin A2 | 0.184 | 176 |
| Data sourced from a study on novel CDK2 inhibitors.[10] |
EGFR: Inhibitors for Solid Tumors
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in non-small cell lung cancer and other solid tumors. Recent efforts have produced pyrazolo[3,4-d]pyrimidine derivatives with potent EGFR tyrosine kinase (TK) inhibitory activity.[11][12] Compounds 15 and 16 from one study showed excellent broad-spectrum anticancer activity across the NCI-60 cell line panel, with GI50 values as low as 18 nM.[11][12] Their direct enzymatic inhibition of EGFR-TK was also confirmed to be in the low nanomolar range.[12]
Table 3: Potency Comparison of EGFR-TK Inhibitors
| Compound | Target Kinase | IC50 (µM) | Key Findings & Reference |
| 16 | EGFR-TK | 0.034 | Most potent derivative in the series.[12] |
| 4 | EGFR-TK | 0.054 | Showed significant inhibitory activity.[12] |
| 15 | EGFR-TK | 0.135 | Exhibited excellent broad-spectrum cytotoxicity.[12] |
Src Kinase: A Target for Glioblastoma
Glioblastoma (GBM) remains one of the most challenging cancers to treat. Src, a non-receptor tyrosine kinase, has been identified as a valid target in invasive GBM cells. The pyrazolo[3,4-d]pyrimidine derivative SI306 was identified as the most potent compound in a series tested against patient-derived GBM cell lines, demonstrating the ability to induce apoptotic cell death.[13]
Table 4: Potency of Src Inhibitor SI306 Against Glioblastoma Cell Lines
| Cell Line | IC50 (µM) |
| GIN8 | 11.2 |
| GIN28 | 7.7 |
| GCE28 | 7.2 |
| Data sourced from a study on kinase inhibitors for Glioblastoma Multiforme.[13] |
Key Structure-Activity Relationship (SAR) Insights
The diverse potency profiles detailed above are a direct result of specific structural modifications to the pyrazolo[3,4-d]pyrimidine core. Analysis of the data reveals several key SAR trends:
-
C4-Position Substitutions: This position is critical for kinase interaction. Studies have shown that introducing anilino moieties at C4 leads to superior CDK2 inhibitory activity compared to benzyl analogues.[1] Furthermore, larger substituents at this position can enhance the inhibition of EGFR-driven cancer cells.[14]
-
Linker and Terminal Group Modification: The optimization of Compound 1 to Compound 33 powerfully illustrates the impact of the linker (amino vs. oxy) and the terminal urea moiety. These changes dramatically enhanced potency against FLT3 and VEGFR2.[6][7]
-
Core Scaffold Rigidity: The fused heterocyclic ring system provides a rigid and structurally favorable orientation for insertion into the ATP-binding pocket of kinases, forming key hydrogen bond interactions.
Experimental Protocols
To ensure the reproducibility and validation of potency data, standardized experimental procedures are essential. Below are detailed protocols for two fundamental assays used in the characterization of kinase inhibitors.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Causality: The goal is to quantify the direct interaction between the inhibitor and the kinase, independent of cellular factors like membrane permeability or efflux pumps. This provides a pure measure of enzymatic potency (e.g., IC50).
Methodology:
-
Preparation of Reagents:
-
Prepare a kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).
-
Dilute the purified recombinant kinase enzyme to a working concentration (e.g., 2x final concentration) in kinase buffer.
-
Prepare the specific peptide substrate for the kinase and ATP at a 2x working concentration. The ATP concentration is often set near its Km value for the kinase to ensure competitive binding can be accurately measured.
-
Prepare a serial dilution of the test pyrazolo[3,4-d]pyrimidine derivative in 100% DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Add 10 µL of the 2x kinase enzyme solution to all wells and incubate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the 2x substrate/ATP mixture.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 25 µL of a stop solution (e.g., containing EDTA to chelate Mg2+).
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. Common methods include luminescence-based assays (e.g., Kinase-Glo®), which measure the amount of remaining ATP, or fluorescence polarization assays.
-
Read the plate on a suitable microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for an In Vitro Kinase Inhibition Assay.
Protocol 2: Cell-Based Antiproliferative Assay (SRB Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on a panel of cancer cell lines, providing data on its potency in a biological context.
Causality: This self-validating system determines a compound's ability to inhibit cell growth, which is the ultimate biological consequence of inhibiting a target like a protein kinase. It integrates factors like cell permeability, target engagement in a cellular environment, and downstream pathway effects.
Methodology:
-
Cell Plating:
-
Harvest cancer cells from culture and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cells to a predetermined optimal seeding density in a complete growth medium.
-
Dispense 100 µL of the cell suspension into the wells of a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the pyrazolo[3,4-d]pyrimidine derivative in the appropriate cell culture medium.
-
Remove the medium from the plated cells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 48-72 hours).
-
-
Cell Fixation and Staining:
-
After incubation, gently discard the drug-containing medium.
-
Fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
-
-
Measurement and Analysis:
-
Remove the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Shake the plates for 5-10 minutes on a mechanical shaker.
-
Measure the optical density (OD) at 510 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 value by plotting the data as described for the biochemical assay.
-
Caption: Key steps in the Sulforhodamine B (SRB) antiproliferative assay.
Mechanism of Action: Interrupting Kinase Signaling
Pyrazolo[3,4-d]pyrimidine derivatives typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade that promotes cell proliferation, survival, and angiogenesis.
Sources
- 1. Targeting tumor cells with pyrazolo[3,4-<i>d</i>]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms - Arabian Journal of Chemistry [arabjchem.org]
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- 5. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4- d ]pyrimidine derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00446E [pubs.rsc.org]
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- 7. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition | Semantic Scholar [semanticscholar.org]
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- 14. researchgate.net [researchgate.net]
A Senior Scientist's Guide to Validating the Anti-Proliferative Effects of Novel Pyrazolo[3,4-d]pyrimidines
This guide provides a comprehensive, technically grounded framework for researchers, medicinal chemists, and drug development professionals to rigorously validate the anti-proliferative effects of novel pyrazolo[3,4-d]pyrimidine derivatives. We will move beyond simple screening to build a robust data package that elucidates potency, mechanism, and comparative efficacy.
Introduction: The "Privileged" Scaffold
The pyrazolo[3,4-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, notable for its structural resemblance to the adenine base of ATP.[1][2] This mimicry allows compounds built on this scaffold to function as competitive inhibitors for a vast array of ATP-dependent enzymes, particularly protein kinases.[1][2] Given that dysregulated kinase activity is a hallmark of cancer, driving uncontrolled cell proliferation and survival, this scaffold is a fertile ground for discovering new anti-cancer agents.[3] In fact, this core is found in clinically approved kinase inhibitors like the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[1]
The objective of this guide is not merely to screen for activity but to establish a scientifically rigorous validation workflow. This process is critical for making informed decisions in a drug discovery program, identifying the most promising candidates, and building a compelling case for further preclinical development.
The Validation Workflow: From Primary Hit to Mechanistic Insight
A successful validation campaign is a multi-step process that progressively builds confidence in a compound's biological activity. We will move from high-throughput screening to more complex, lower-throughput assays that answer specific questions about the compound's mechanism of action.
Caption: A logical workflow for validating novel anti-proliferative compounds.
Part 1: Quantifying Anti-Proliferative Activity
The first step is to confirm that the novel compounds inhibit the growth of cancer cells and to quantify their potency.
Primary Screening via MTS Assay
Expertise & Experience: We begin with a robust, high-throughput colorimetric assay to measure cell viability. The MTS assay is chosen over the more traditional MTT assay because the formazan product of MTS is soluble in cell culture media, eliminating a solubilization step and reducing potential errors.[4] This assay measures the metabolic activity of the cell population, which is a reliable proxy for cell viability.[4][5] The quantity of formazan product is directly proportional to the number of living cells in the culture.[4]
Detailed Protocol: MTS Cell Proliferation Assay [4][6]
-
Cell Plating: Seed a 96-well plate with a cancer cell line of interest (e.g., A549 lung carcinoma, MCF-7 breast carcinoma) at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.
-
Compound Preparation: Prepare a stock solution of the novel pyrazolo[3,4-d]pyrimidine (e.g., "Compound P1") and a positive control (e.g., Erlotinib for EGFR-mutant cells, or a broad-spectrum inhibitor like Staurosporine) in DMSO. Create a dilution series.
-
Treatment: Add the compounds to the wells at a single, relatively high concentration (e.g., 10 µM) to identify hits. Include "vehicle control" wells treated with the same percentage of DMSO (e.g., 0.1%) and "untreated" wells.[7]
-
Incubation: Incubate the plate for 48-72 hours. The duration should be sufficient for the effects on proliferation to become apparent (typically 2-3 cell doubling times).
-
MTS Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent directly to each well.[4]
-
Final Incubation: Incubate for 1-4 hours at 37°C.[4]
-
Data Acquisition: Record the absorbance at 490 nm using a 96-well plate reader.[4]
Potency Determination: IC50 Value
Trustworthiness: A single-point screen is insufficient. Compounds that show significant inhibition (e.g., >50%) must be advanced to determine their half-maximal inhibitory concentration (IC50). This is the concentration of a drug that is required to inhibit a biological process by 50%.[8] The IC50 is a critical metric for comparing the potency of different compounds.
Detailed Protocol: Dose-Response Curve and IC50 Calculation [7][9]
-
Plate Setup: Seed cells as described above.
-
Serial Dilution: Prepare a 7- to 10-point serial dilution of each "hit" compound. A logarithmic dilution series (e.g., 10 µM, 3.3 µM, 1.1 µM, etc.) is standard.
-
Treatment & Incubation: Add the diluted compounds to the wells and incubate for the same duration as the primary screen (e.g., 72 hours).
-
MTS Assay: Perform the MTS assay as described previously.
-
Data Analysis:
-
Normalize the data by setting the absorbance from vehicle-treated wells as 100% viability and media-only wells as 0%.[8]
-
Plot percent viability (Y-axis) against the log of the compound concentration (X-axis).[7]
-
Fit the data using a non-linear regression model (sigmoidal dose-response) in software like GraphPad Prism.[8][10] The IC50 is the concentration that corresponds to 50% viability on the fitted curve.[8]
-
Data Presentation: Comparative Potency
| Compound | Target Cell Line | IC50 (µM) |
| Novel Compound P1 | A549 (Lung Cancer) | 1.74 |
| Novel Compound P2 | A549 (Lung Cancer) | 25.3 |
| Erlotinib (Control) | A549 (Lung Cancer) | 2.24 |
This table clearly shows that Compound P1 is more potent than the established drug Erlotinib in this specific cell line, making it a high-priority candidate for mechanistic studies.
Part 2: Elucidating the Mechanism of Action
An IC50 value tells us how potent a compound is, but not how it works. Is it stopping cell division (cytostatic) or killing the cells (cytotoxic)? The following assays help to dissect the underlying mechanism.
Cell Cycle Analysis
Expertise & Experience: Many kinase inhibitors exert their anti-proliferative effects by disrupting the cell cycle, a tightly regulated process that governs cell division.[11] By staining cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing with flow cytometry, we can quantify the proportion of cells in each phase of the cycle (G0/G1, S, and G2/M).[12] A buildup of cells in a specific phase suggests the compound is inducing cell cycle arrest at that checkpoint.
Caption: The four main phases of the eukaryotic cell cycle.
Detailed Protocol: Cell Cycle Analysis via PI Staining [12][13][14]
-
Treatment: Seed cells in 6-well plates and treat with Compound P1 at concentrations around its IC50 (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing to prevent clumping.[12] Cells can be stored at 4°C.[12]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).[13] RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[13]
-
Analysis: Analyze the samples on a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.[12] Gate on single cells to exclude doublets and analyze at a low flow rate.[13]
Data Presentation: Cell Cycle Distribution
| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle (DMSO) | 65.2% | 20.5% | 14.3% |
| Compound P1 (1.7 µM) | 25.8% | 60.1% | 14.1% |
| Compound P1 (3.4 µM) | 15.1% | 72.5% | 12.4% |
The data strongly suggests that Compound P1 causes a dose-dependent arrest of cells in the S phase of the cell cycle.[11]
Apoptosis Assay
Trustworthiness: A prolonged cell cycle arrest can lead to apoptosis, or programmed cell death. It's essential to distinguish apoptosis from necrosis (uncontrolled cell death). The Annexin V/PI assay is the gold standard. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to detect these early apoptotic cells.[15] Propidium Iodide is used concurrently to identify late apoptotic/necrotic cells, as it can only enter cells with compromised membranes.[15]
Detailed Protocol: Annexin V/PI Apoptosis Assay [15][16]
-
Treatment: Treat cells as described for the cell cycle analysis.
-
Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and PI solution to the cell suspension.[15]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[15][17]
-
Analysis: Analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Part 3: Identifying the Molecular Target
Authoritative Grounding: Since the pyrazolo[3,4-d]pyrimidine scaffold is a known kinase inhibitor, a logical next step is to investigate its effect on a relevant signaling pathway.[1][2] Many cancers, including lung cancer, exhibit hyperactivation of the Epidermal Growth Factor Receptor (EGFR) pathway, which drives proliferation via downstream cascades like the MAPK/ERK pathway.[18][19][20]
Caption: Simplified EGFR signaling pathway targeted by Compound P1.
To validate if Compound P1 targets this pathway, we can use Western blotting to examine the phosphorylation status of key proteins. A reduction in the phosphorylated form of a protein (e.g., p-ERK) after treatment would indicate that the compound is inhibiting the pathway upstream.
Conclusion
This guide outlines a systematic, evidence-based approach to validating the anti-proliferative effects of novel pyrazolo[3,4-d]pyrimidine compounds. By progressing from broad viability screening to specific mechanistic assays, researchers can build a comprehensive data package that not only confirms a compound's activity but also provides critical insights into its potency and mechanism of action. This rigorous validation is an indispensable step in the journey of transforming a promising chemical scaffold into a potential therapeutic agent.
References
- Journal of Medicinal Chemistry. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values.
- Abcam. (n.d.). Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
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A Senior Application Scientist's Guide to the Kinetic Comparison of Oxypurinol and Allopurinol on Xanthine Oxidase
For researchers, scientists, and drug development professionals engaged in purine metabolism and the development of therapeutics for hyperuricemia and gout, a nuanced understanding of xanthine oxidase inhibitors is paramount. This guide provides an in-depth kinetic comparison of two cornerstone inhibitors: allopurinol and its primary metabolite, oxypurinol. We will delve into their distinct mechanisms of action, present comparative experimental data, and provide detailed protocols for robust in-vitro characterization.
Introduction: The Central Role of Xanthine Oxidase and Its Inhibition
Xanthine oxidase (XO) is a pivotal enzyme in the purine catabolism pathway, responsible for the sequential oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid in the bloodstream can lead to hyperuricemia, a precursor to the painful inflammatory condition known as gout.[2] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing this condition.
Allopurinol, a structural analog of hypoxanthine, is a widely prescribed medication for this purpose.[2] However, its therapeutic efficacy is largely attributed to its metabolite, oxypurinol.[3] This guide will elucidate the critical kinetic differences between the prodrug, allopurinol, and its active metabolite, oxypurinol, providing the foundational knowledge for informed experimental design and data interpretation.
The Metabolic Journey and Divergent Inhibitory Mechanisms
A fundamental distinction between allopurinol and oxypurinol lies in their interaction with xanthine oxidase. Allopurinol acts as a substrate for the enzyme, which metabolizes it to oxypurinol.[2] This enzymatic conversion is a critical step in its mechanism of action.
Allopurinol: A Competitive Inhibitor and Substrate
Allopurinol initially acts as a competitive inhibitor of xanthine oxidase, vying with the natural substrates, hypoxanthine and xanthine, for binding to the enzyme's active site.[2][4] However, its role as a substrate leads to its conversion to oxypurinol, which is the more potent inhibitor.[2]
Oxypurinol: A Potent, Tight-Binding Inhibitor
Oxypurinol exhibits a more complex and potent inhibitory mechanism. It is classified as a tight-binding inhibitor, characterized by a slow onset of inhibition and a very slow dissociation from the enzyme-inhibitor complex.[5][6] This tight binding is a key contributor to the sustained therapeutic effect of allopurinol. Oxypurinol binds with high affinity to the reduced form of the molybdenum center within the xanthine oxidase active site, forming a stable complex that effectively locks the enzyme in an inactive state.[7]
Quantitative Kinetic Comparison
The inhibitory potency of allopurinol and oxypurinol can be quantified by their inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50). A lower value for these parameters indicates a more potent inhibitor.
| Inhibitor | Substrate | Ki (µM) | IC50 (µM) | Inhibition Type | Reference(s) |
| Allopurinol | Xanthine | 2.12 | 0.82 - 2.84 | Competitive | [2][8] |
| Hypoxanthine | - | 0.13 µg/mL | Competitive | [2] | |
| Oxypurinol | Xanthine | 6.35 | - | Competitive | [9][10] |
| Hypoxanthine | 1.29 - 3.15 | - | Competitive | [9][10] |
Note: The Ki values for oxypurinol can vary depending on the experimental conditions, particularly the redox state of the enzyme. The data presented here is for the oxidized form of the enzyme, where oxypurinol acts as a competitive inhibitor. Its tight-binding nature to the reduced enzyme form results in a much more potent, effectively non-competitive inhibition over time.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
To empirically determine the kinetic parameters of xanthine oxidase inhibitors, a robust and reproducible in vitro assay is essential. The following protocol outlines a standard spectrophotometric method.
Principle
The enzymatic activity of xanthine oxidase is monitored by measuring the formation of uric acid from its substrate, xanthine. Uric acid has a characteristic absorbance maximum at approximately 295 nm.[9] The rate of increase in absorbance at this wavelength is directly proportional to the enzyme's activity. The inhibitory potential of a compound is determined by its ability to reduce this rate.
Materials
-
Xanthine Oxidase (from bovine milk)
-
Xanthine
-
Allopurinol (positive control)
-
Oxypurinol
-
Potassium phosphate buffer (50 mM, pH 7.5)
-
Dimethyl sulfoxide (DMSO)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer capable of kinetic measurements at 295 nm
Reagent Preparation
-
Potassium Phosphate Buffer (50 mM, pH 7.5): Prepare by dissolving the appropriate amounts of monobasic and dibasic potassium phosphate in deionized water. Adjust the pH to 7.5.
-
Xanthine Oxidase Stock Solution: Prepare a stock solution of xanthine oxidase in potassium phosphate buffer. The final concentration in the assay should be optimized to give a linear reaction rate for at least 10 minutes. A typical starting concentration is 0.05-0.1 U/mL.
-
Xanthine Stock Solution: Prepare a stock solution of xanthine (e.g., 1 mM) in the buffer. The final concentration in the assay should be close to the Km value for xanthine (approximately 1-5 µM).
-
Inhibitor Stock Solutions: Prepare stock solutions of allopurinol and oxypurinol (e.g., 10 mM) in DMSO.
Assay Procedure
-
Assay Plate Setup:
-
Blank: 180 µL of buffer.
-
Control (No Inhibitor): 160 µL of buffer + 20 µL of xanthine oxidase solution + 20 µL of DMSO.
-
Test Wells: 140 µL of buffer + 20 µL of xanthine oxidase solution + 20 µL of inhibitor solution (in DMSO) at various concentrations.
-
-
Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of xanthine solution to all wells except the blank.
-
Kinetic Measurement: Immediately start monitoring the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes.
Data Analysis
-
Calculate the Rate of Reaction: Determine the initial velocity (V₀) of the reaction for each concentration of the inhibitor by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percentage Inhibition: % Inhibition = [(V₀_control - V₀_inhibitor) / V₀_control] * 100
-
Determine IC50: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value.
-
Determine Ki and Inhibition Type (Dixon and Lineweaver-Burk Plots):
-
To determine the inhibition type and calculate the Ki, perform the assay with varying concentrations of both the substrate (xanthine) and the inhibitor.
-
Plot the data using a Dixon plot (1/V₀ vs. [Inhibitor]) or a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) to visualize the inhibition pattern (competitive, non-competitive, or mixed) and calculate the Ki.[11][12]
-
Molar Extinction Coefficient of Uric Acid: For the calculation of the absolute rate of product formation, the molar extinction coefficient of uric acid at 292 nm is 12,650 M⁻¹cm⁻¹.[13]
Causality and Trustworthiness in Experimental Design
-
Why pre-incubate? Pre-incubation of the enzyme with the inhibitor allows for the establishment of binding equilibrium, which is particularly important for slow-binding or tight-binding inhibitors like oxypurinol.
-
Choice of Substrate Concentration: Performing kinetic analysis at substrate concentrations around the Km value is crucial for accurately determining the mode of inhibition. For competitive inhibitors, their apparent potency will decrease as the substrate concentration increases.
-
Self-Validating System: The inclusion of a known inhibitor like allopurinol as a positive control is essential for validating the assay's performance. The obtained IC50 value for the control should be consistent with literature values. The blank wells account for any non-enzymatic degradation of the substrate or absorbance changes unrelated to the enzyme's activity.
Conclusion
The kinetic comparison of allopurinol and oxypurinol reveals a sophisticated pro-drug to active inhibitor relationship. While allopurinol initiates the therapeutic effect as a competitive inhibitor, its conversion to oxypurinol unleashes a more potent, tight-binding inhibition of xanthine oxidase. This detailed understanding, supported by robust in vitro kinetic analysis, is fundamental for the development and characterization of novel xanthine oxidase inhibitors. The provided experimental framework serves as a reliable starting point for researchers to conduct their own comparative studies with scientific integrity.
References
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Sekine, M., Okamoto, K., Pai, E. F., Nagata, K., Ichida, K., Hille, R., & Nishino, T. (2023). Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. Journal of Biological Chemistry, 299(9), 105189. [Link]
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Sekine, M., Okamoto, K., Pai, E. F., Nagata, K., Ichida, K., Hille, R., & Nishino, T. (2023). Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. eScholarship, University of California. [Link]
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de Oliveira, M. C., de Freitas, R. P., da Silva, G. N., de Souza, C. D., de Castro, A. A., de Sá, A. F., ... & Cass, Q. B. (2015). Characterization and screening of tight binding inhibitors of xanthine oxidase: an on-flow assay. Analytical Methods, 7(15), 6257-6264. [Link]
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Chen, Y. H., Chen, Y. C., Lin, Y. C., & Chen, C. C. (2021). Kinetic parameters of allopurinol against xanthine oxidase in enzyme kinetic study. ResearchGate. [Link]
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Spector, T. (1988). Oxypurinol as an inhibitor of xanthine oxidase-catalyzed production of superoxide radical. Biochemical pharmacology, 37(2), 349-352. [Link]
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de Oliveira, M. C., de Freitas, R. P., da Silva, G. N., de Souza, C. D., de Castro, A. A., de Sá, A. F., ... & Cass, Q. B. (2015). Characterization and screening of tight binding inhibitors of xanthine oxidase: An on-flow assay. ResearchGate. [Link]
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Hille, R., & Massey, V. (1981). Tight binding inhibitors of xanthine oxidase. Pharmacology & therapeutics, 14(2), 249-263. [Link]
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Susha, C., & Kumar, S. (2023). Inhibition of Xanthine oxidase by 1-O-methyl chrysophanol, a hydroxyanthraquinone isolated from Amycolatopsis thermoflava ICTA 1. bioRxiv. [Link]
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Bellahcene, F., Benarous, K., Erol, E., Serseg, T., & Yousfi, M. (2023). Kinetic parameters and inhibition constants of the novel xanthine oxidase inhibitors. ResearchGate. [Link]
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Ciaffo, M., Bitti, A., Fazi, F., Pieri, M., & Meli, M. (2022). Novel Reversible Inhibitors of Xanthine Oxidase Targeting the Active Site of the Enzyme. International Journal of Molecular Sciences, 23(23), 15264. [Link]
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Rashidi, M., & Shahraki, A. (2022). Investigation of the Inhibition Mechanism of Xanthine Oxidoreductase by Oxipurinol: A Computational Study. International Journal of Molecular Sciences, 23(15), 8234. [Link]
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Khan, K., Ullah, H., Khan, S. U., Khan, S. A., Khan, S., & Khan, A. (2022). Xanthine oxidase inhibitory study of eight structurally diverse phenolic compounds. Frontiers in Pharmacology, 13, 983802. [Link]
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Promden, W., Promsuthirak, P., & Veeramanomai, P. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Pharmaceutical Sciences Asia. [Link]
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Chu, W. Y., Annink, K. V., van Kesteren, C., van de Loo, M., de Haan, M. J., Toet, M. C., ... & Huitema, A. D. (2023). Pharmacokinetic/Pharmacodynamic Modelling of Allopurinol, its Active Metabolite Oxypurinol, and Biomarkers Hypoxanthine, Xanthine, and Uric Acid in Neonates with Hypoxic-Ischemic Encephalopathy. Clinical Pharmacokinetics, 62(3), 421-433. [Link]
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Hille, R., & Stewart, R. C. (1984). The kinetic behavior of xanthine oxidase containing chemically modified flavins. The Journal of biological chemistry, 259(3), 1570-1576. [Link]
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Zygmunt, B., & Zygmunt, A. (1996). Extraction-Spectrophotometric Determination of Uric Acid. Chemia analityczna, 41(6), 1019-1026. [Link]
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Bassingthwaighte, J. B., Chinn, T. M., & Chan, K. C. (2009). Reexamining Michaelis-Menten enzyme kinetics for xanthine oxidase. Physiological reports, 7(12), e14131. [Link]
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Ahmad, I., Ali, S., & Ahmad, M. (2012). Isolation of Different Animal Liver Xanthine Oxidase Containing Fractions and Determination of Kinetic Parameters. Latin American Journal of Pharmacy, 31(7), 1047-1051. [Link]
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Wang, Y., Zhang, G., & Li, Y. (2023). Xanthine oxidase inhibitory kinetics and mechanism of ellagic acid: In vitro, in silico and in vivo studies. Food Bioscience, 53, 102717. [Link]
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Gakis, C., & Carapella, C. (1988). Simple ultraviolet spectrophotometric method for the determination of serum guanase activity. Clinical chemistry, 34(12), 2577-2578. [Link]
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Rakestraw, N. W., & Brand, T. V. (1955). Spectrophotometric determination of uric acid and some redeterminations of its solubility. Journal of Chemical & Engineering Data, 1(1), 114-118. [Link]
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Elgendy, K. A., & El-Kholy, M. M. (2023). Spectrophotometric determination of uric acid in urine and blood samples. Bulletin of Faculty of Science, Zagazig University, 2023(1), 100-107. [Link]
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The Pyrazolo[3,4-d]pyrimidine Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine nucleus has solidified its position as a "privileged scaffold" in medicinal chemistry, largely due to its remarkable success in the design of potent and selective protein kinase inhibitors.[1] Its structural analogy to the endogenous ATP purine core allows it to effectively compete for the hinge region of the kinase active site, providing a robust platform for the development of novel therapeutics, particularly in oncology.[1][2] This guide offers an in-depth comparison of pyrazolo[3,4-d]pyrimidine analogues, delving into their structure-activity relationships (SAR) with supporting experimental data, detailed protocols, and mechanistic insights to aid researchers and drug development professionals in this dynamic field.
The Versatile Core: Understanding the Pyrazolo[3,4-d]pyrimidine Scaffold
The pyrazolo[3,4-d]pyrimidine scaffold is a fused heterocyclic system that acts as a bioisostere of adenine. This inherent mimicry of a key biological building block is the foundation of its broad applicability as a kinase inhibitor.[1] By strategically modifying the substitution patterns at the N-1, C-4, and C-6 positions, medicinal chemists can fine-tune the potency, selectivity, and pharmacokinetic properties of these analogues to target a wide array of kinases implicated in diseases such as cancer.
Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is exquisitely sensitive to the nature and position of their substituents. The following sections dissect the SAR at key positions, supported by comparative data from the literature.
The N-1 Position: A Key Determinant of Potency and Selectivity
The N-1 position of the pyrazole ring is a critical anchor point for interacting with the kinase active site and often dictates the overall potency and selectivity profile of the inhibitor.
Generally, unsubstituted N-1 pyrazolo[3,4-d]pyrimidines tend to exhibit higher potency for certain kinases, such as CDK2, compared to their N-1 substituted counterparts.[3] However, the introduction of specific substituents at N-1 can steer the molecule towards other kinase targets and improve cell-based activity. For instance, the presence of a 2-chloro-2-phenylethylamino group at N-1 has been shown to yield potent Src kinase inhibitors.[3]
dot
Caption: Summary of key SAR points for pyrazolo[3,4-d]pyrimidines.
Comparative Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Analogues
The following tables summarize the in vitro inhibitory activities of representative pyrazolo[3,4-d]pyrimidine analogues against various protein kinases and cancer cell lines. This data provides a quantitative comparison to guide lead optimization efforts.
Table 1: Comparative Inhibitory Activity against Protein Kinases
| Compound ID | N-1 Substituent | C-4 Substituent | C-6 Substituent | Target Kinase | IC50 / Ki (µM) | Reference |
| 2d | H | 3-Fluoroanilino | - | CDK2 | Comparable to Roscovitine | [3] |
| 2e | H | 3-Fluoroanilino | - | CDK2 | Comparable to Roscovitine | [3] |
| 9a | - | - | Thiophenethyl | CDK2 | 5.1 | [3] |
| 13b | - | Benzyl ether substituted anilino | - | EGFR/ErbB2 | Potent dual inhibitor | [3] |
| - | 2-chloro-2-phenylethylamino | - | Thio-methyl/propyl | Src | 0.21–0.51 (Ki) | [3] |
| 33 | H | 4-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy | H | FLT3/VEGFR2 | Potent inhibitor | [4] |
Table 2: Comparative Antiproliferative Activity against Cancer Cell Lines
| Compound ID | N-1 Substituent | C-4 Substituent | C-6 Substituent | Cell Line | IC50 (µM) | Reference |
| 18d | - | Hybrid pyrazole scaffold | - | HEPG-2 | 3.65 | [3] |
| 18d | - | Hybrid pyrazole scaffold | - | MCF-7 | 1.45 | [3] |
| 18d | - | Hybrid pyrazole scaffold | - | HCT-116 | 2.00 | [3] |
| 10e | Phenyl | - | 5-(4-nitrobenzylideneamino) | MCF-7 | 11 | [5] |
Key Signaling Pathways Targeted by Pyrazolo[3,4-d]pyrimidine Analogues
Many pyrazolo[3,4-d]pyrimidine derivatives exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the EGFR and VEGFR pathways.
dot
Caption: Inhibition of EGFR/VEGFR signaling by pyrazolo[3,4-d]pyrimidines.
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following sections provide representative methodologies for the synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine analogues.
Synthesis of a Key Intermediate: 4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid
This protocol describes the synthesis of a common intermediate used in the preparation of various C-4 substituted pyrazolo[3,4-d]pyrimidine derivatives. [6] Step 1: Synthesis of ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate (2)
-
Ethyl (ethoxymethylene)cyanoacetate (1) is cyclized with phenyl hydrazine in ethanol at 80°C for 4 hours.
Step 2: Synthesis of 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (3)
-
Compound 2 is cyclized with formamide at 190°C for 8 hours.
Step 3: Synthesis of 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (4)
-
Compound 3 is chlorinated using phosphorous oxychloride (POCl3) at 106°C for 6 hours.
Step 4: Synthesis of 4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid (5)
-
Compound 4 is reacted with 4-aminobenzoic acid in isopropanol and heated for 16-18 hours.
dot
Caption: Synthetic route to a key pyrazolo[3,4-d]pyrimidine intermediate.
In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction. [7][8][9] Materials:
-
Kinase of interest
-
Substrate for the kinase
-
ATP
-
Test compounds (pyrazolo[3,4-d]pyrimidine analogues)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Multiwell plates (e.g., 384-well)
-
Luminometer
Procedure:
-
Kinase Reaction:
-
Set up the kinase reaction in a multiwell plate containing the kinase, substrate, ATP, and the test compound at various concentrations.
-
Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add an equal volume of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add Kinase Detection Reagent to each well to convert the ADP produced into ATP. This reagent also contains luciferase and luciferin.
-
Incubate at room temperature for 30-60 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of the test compound.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
The pyrazolo[3,4-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors. A thorough understanding of the structure-activity relationships at the N-1, C-4, and C-6 positions is paramount for the rational design of potent and selective drug candidates. This guide provides a comparative framework, supported by experimental data and detailed protocols, to empower researchers in their quest to develop the next generation of pyrazolo[3,4-d]pyrimidine-based therapeutics.
References
-
ADP-Glo™ Kinase Assay Protocol. Promega Corporation.
-
ADP-Glo(TM) Kinase Assay Quick Protocol #9FB099. Promega Corporation.
-
ADP-Glo™ Kinase Assay Technical Manual #TM313. Promega Corporation.
-
ADP Glo Protocol.
-
Application Notes and Protocols for ADP-Based Kinase Assays. Benchchem.
-
Targeting tumor cells with pyrazolo[3,4-d]pyrimidine scaffold: A literature review on synthetic approaches, structure activity relationship, structural and target-based mechanisms. Arabian Journal of Chemistry.
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Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo. Journal of Medicinal Chemistry.
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Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. ResearchGate.
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Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry.
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Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. Molecules.
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Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives.
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Discovery of orally available 1H-pyrazolo [3, 4-d] pyrimidin-4-amine derivative as a novel BTK inhibitor. Arabian Journal of Chemistry.
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Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. Molecules.
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A Head-to-Head Kinetic Analysis of Xanthine Oxidase Inhibitors: Febuxostat vs. Oxypurinol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Xanthine Oxidase Inhibition in Hyperuricemia
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is the primary precursor to gout, a painful inflammatory arthritis.[1] The cornerstone of managing hyperuricemia is the inhibition of xanthine oxidase (XO), the pivotal enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2][3] For decades, the mainstay of XO inhibition therapy has been allopurinol. However, allopurinol itself is a prodrug, rapidly metabolized to its active form, oxypurinol, which is responsible for the therapeutic effect.[4][5] More recently, febuxostat, a potent, non-purine selective inhibitor of XO, has emerged as a key alternative.[6]
This guide provides an in-depth, comparative analysis of the enzyme inhibition kinetics of febuxostat and oxypurinol. Understanding the distinct molecular mechanisms and kinetic profiles of these two inhibitors is paramount for researchers in drug development and for clinicians seeking to optimize therapeutic strategies for hyperuricemia and gout.
Mechanism of Action: A Tale of Two Inhibitors
Both febuxostat and oxypurinol lower uric acid levels by targeting xanthine oxidase, but their molecular interactions with the enzyme are fundamentally different.[7]
Oxypurinol , a purine analog similar to hypoxanthine, acts primarily as a competitive inhibitor.[5][8] It binds to the molybdenum (Mo) active center of the enzyme, competing with the natural substrates, hypoxanthine and xanthine.[8][9] While effective, its nature as a purine analog means it can potentially interact with other enzymes in the purine and pyrimidine metabolic pathways.[10]
Febuxostat , in contrast, is a non-purine selective inhibitor.[10][11] Its mechanism is described as a mixed or non-competitive type of inhibition.[7][9] Crystallography studies reveal that febuxostat does not directly bind to the Mo active site. Instead, it inserts itself into a channel leading to the active site, forming extensive interactions with amino acid residues.[12] This effectively creates a stable blockade, preventing substrate access to the catalytic center. A key advantage of this mechanism is that febuxostat inhibits both the oxidized and reduced forms of xanthine oxidase, contributing to its potent and sustained effect.[7]
Caption: Comparative mechanism of Xanthine Oxidase inhibition.
Comparative Enzyme Inhibition Kinetics
The differences in the mechanism of action are reflected in the distinct kinetic parameters of the two drugs. Potency is often quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
| Parameter | Febuxostat | Oxypurinol (Allopurinol metabolite) | Significance |
| Inhibition Type | Mixed / Non-competitive[7][9] | Competitive[5][8] | Febuxostat blocks the enzyme regardless of substrate concentration, while Oxypurinol's effect can be overcome by high substrate levels. |
| Binding Site | Channel leading to active site[12] | Molybdenum active center[9] | Febuxostat's binding durably obstructs the enzyme; Oxypurinol competes directly with natural purines. |
| IC50 (in solution) | ~1.8 nM[12] | ~2,900 nM (for Allopurinol)[12] | Febuxostat is approximately 1000-fold more potent in solution.[12] |
| Ki (in solution) | ~0.96 nM[12] | ~700 nM (for Allopurinol)[12] | Demonstrates significantly higher binding affinity for Febuxostat. |
| Effectiveness vs. Bound XO | Highly effective (IC50 ≈ 4.4 nM)[12] | Significantly less effective (IC50 ≈ 64,000 nM for Allopurinol)[12] | Febuxostat retains its high potency against enzyme bound to endothelial surfaces, a key site of ROS production. |
Note: Kinetic values for allopurinol are often used as a proxy in literature, as it is the administered drug that converts to oxypurinol.
The markedly lower Ki and IC50 values for febuxostat underscore its superior potency at a molecular level.[12] This enhanced potency translates into a more profound reduction in serum uric acid at lower therapeutic doses compared to allopurinol.[13][14]
Clinical and Research Implications
The kinetic advantages of febuxostat have significant implications. Its high potency and non-competitive mechanism allow for more consistent and effective lowering of serum uric acid levels, even in patients who may not respond adequately to allopurinol.[13][15]
Furthermore, xanthine oxidase is a known source of reactive oxygen species (ROS), which contribute to vascular inflammation.[12] Studies have shown that when XO binds to endothelial cell glycosaminoglycans, it becomes highly resistant to inhibition by allopurinol. In contrast, febuxostat retains its potent inhibitory activity against this bound form of the enzyme.[12] This suggests febuxostat may be superior in mitigating XO-derived oxidative stress in the vasculature, a critical area of ongoing research.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
To empower researchers to validate these findings and screen novel compounds, this section provides a detailed, self-validating protocol for a standard in vitro XO inhibition assay.
Principle: This is a spectrophotometric assay that measures the rate of uric acid formation by monitoring the increase in absorbance at approximately 295 nm.[1] The inhibitory potential of a compound is quantified by its ability to decrease this rate.
Materials:
-
Xanthine Oxidase (from bovine milk or microbial source)
-
Xanthine (Substrate)
-
Phosphate Buffer (e.g., 100 mM, pH 7.5)
-
Test Compounds (e.g., Febuxostat, Oxypurinol) and Vehicle (e.g., DMSO)
-
Allopurinol (Positive Control)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Caption: Workflow for in vitro Xanthine Oxidase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Causality: All solutions should be prepared fresh in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.5) to ensure optimal enzyme stability and activity.
-
Prepare a stock solution of xanthine oxidase (e.g., 0.1 units/mL). The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of xanthine (e.g., 2 mM). The final substrate concentration in the assay should be near its Km value for accurate kinetic analysis.
-
Prepare serial dilutions of febuxostat, oxypurinol, and allopurinol (positive control) in the assay buffer containing a small, consistent percentage of vehicle (e.g., <1% DMSO) to ensure solubility.
-
-
Assay Setup (96-well Plate):
-
Self-Validation: Include proper controls in triplicate for robust data.
-
Blank Wells: Add assay buffer and vehicle only (to subtract background absorbance).
-
Control Wells (100% Activity): Add assay buffer, vehicle, and xanthine oxidase solution.
-
Test/Positive Control Wells: Add assay buffer, diluted inhibitor solutions, and xanthine oxidase solution.
-
-
Reaction and Measurement:
-
Causality: Pre-incubate the plate at a constant temperature (e.g., 25°C) for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for equilibrium-based kinetic measurements.
-
Initiate the enzymatic reaction by adding the xanthine solution to all wells simultaneously using a multichannel pipette.
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 295 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [1 - (V₀_inhibitor / V₀_control)] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
To determine the inhibition type and Ki, repeat the assay with varying concentrations of both substrate (xanthine) and inhibitor. Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[S]). The pattern of line intersections is indicative of the inhibition type (competitive, non-competitive, etc.).[16][17][18]
-
Conclusion
The kinetic data unequivocally demonstrates that febuxostat is a more potent inhibitor of xanthine oxidase than oxypurinol. Its non-purine structure, mixed/non-competitive inhibition mechanism, and high affinity for both free and bound forms of the enzyme contribute to its superior efficacy in lowering serum uric acid.[12][13] These fundamental kinetic differences provide a strong rationale for its use in clinical practice and establish it as a valuable tool for researchers investigating the broader pathological roles of xanthine oxidase beyond gout.
References
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Medicosis Perfectionalis. (2020). Gout Treatment - Xanthine Oxidase Inhibitors - Allopurinol and Febuxostat - Pharmacology. YouTube. [Link]
-
de Oliveira, M. V., & de Freitas, R. P. (2022). Ten Years Milestones in Xanthine Oxidase Inhibitors Discovery: Febuxostat-Based Inhibitors Trends, Bifunctional Derivatives, and Automatized Screening Assays. Organics, 3(4), 263-300. MDPI. [Link]
-
Kleingeldt, R., et al. (2025). Inhibition of xanthine oxidoreductase with febuxostat, but not allopurinol, prevents inflammasome assembly and IL-1β release. Life Science Alliance, 8(8). [Link]
-
Tiwari, K. R., et al. (2025). Evaluation of Xanthine Oxidase Inhibitors Febuxostat and Allopurinol on Kidney Dysfunction and Histological Damage in Two-Kidney, One-Clip (2K1C) Rats. BioMed Research International. [Link]
-
Hille, R., et al. (2009). Febuxostat Inhibition of Endothelial-Bound XO: Implications for Targeting Vascular ROS Production. American Journal of Physiology-Heart and Circulatory Physiology, 296(5), H1499-H1505. [Link]
-
Kleingeldt, R., et al. (2025). Inhibition of xanthine oxidoreductase with febuxostat, but not allopurinol, prevents inflammasome assembly and IL-1β release. PubMed. [Link]
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Fathima, S., et al. (2021). Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. Journal of Biological Chemistry, 297(5). [Link]
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Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. [Link]
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Al-Dahmoshi, H. O. M., et al. (2023). Celebrating Versatility: Febuxostat's Multifaceted Therapeutic Application. Cureus, 15(10). [Link]
-
Sresanoy, S., et al. (2024). In vitro investigation of xanthine oxidase inhibitory and antioxidant activities of 3,4,5-trihydroxycinnamic acid. Pharmaceutical Sciences Asia. [Link]
-
Wang, J., et al. (2025). Comparative efficacy and safety of febuxostat and allopurinol in chronic kidney disease stage 3–5 patients with asymptomatic hyperuricemia: a network meta-analysis. Frontiers in Pharmacology. [Link]
-
Wikipedia. (n.d.). Lineweaver–Burk plot. [Link]
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Wikipedia. (n.d.). Oxipurinol. [Link]
-
Singh, S. D., et al. (2020). Comparative studies of xanthine oxidase inhibitors viz. allopurinol and febuxostat against induced hyperuricaemia in a poultry model. Journal of Applied Animal Research, 48(1), 389-395. [Link]
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Patsnap. (2024). What is the mechanism of Febuxostat?. Synapse. [Link]
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Stockert, A., & Stechschulte, L. (2010). Allopurinol to Febuxostat: How far have we come?. Clinical Medicine Insights: Therapeutics, 2, CMT-S5399. [Link]
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Becker, M. A., et al. (2005). Febuxostat Compared with Allopurinol in Patients with Hyperuricemia and Gout. New England Journal of Medicine, 353(23), 2450-2461. [Link]
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MedSchoolCoach. (n.d.). Lineweaver Burk Plots – MCAT Biochemistry. [Link]
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Dr. Oracle. (2025). What is the mechanism of action (MOA) of Febuxostat (febuxostat)?. [Link]
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Dr. Oracle. (2025). What is the mechanism of action of Allopurinol (xanthine oxidase inhibitor)?. [Link]
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Siddiqui, M., & Kumar, A. (2023). Febuxostat. StatPearls. [Link]
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Wang, M., et al. (2021). The major cardiovascular events of febuxostat versus allopurinol in treating gout or asymptomatic hyperuricemia: a systematic review and meta-analysis. Annals of Palliative Medicine, 10(4), 4305-4317. [Link]
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Fathima, S., et al. (2021). Allopurinol and oxypurinol differ in their strength and mechanisms of inhibition of xanthine oxidoreductase. ResearchGate. [Link]
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LibreTexts Chemistry. (2025). Enzyme Inhibition. [Link]
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Al-Ishaq, R. K., & Al-Busaidi, I. (2018). Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. ResearchGate. [Link]
-
MedSchoolCoach. (2023). Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. [Link]
-
Kim, H., et al. (2021). Comparison between the Effects of Allopurinol and Febuxostat on the Survival of Patients on Maintenance Hemodialysis. Journal of Clinical Medicine, 10(16), 3749. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol
As a Senior Application Scientist, it is understood that excellence in research extends beyond the bench to encompass the entire lifecycle of a chemical, including its responsible disposal. The following guide provides a detailed, experience-driven protocol for the proper disposal of 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol (also known as Thiopurinol or Allopurinol Impurity B). This compound, a structural analog of the hazardous drug 6-mercaptopurine, requires meticulous handling and disposal to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is designed to be a self-validating system, explaining the causality behind each procedural step to build a framework of safety and reproducibility.
Hazard Profile and Pre-Disposal Risk Assessment
Before handling any waste, a thorough understanding of the compound's hazard profile is paramount. While comprehensive toxicological data for 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol is not extensively documented, its structural similarity to 6-mercaptopurine and other pyrimidine derivatives necessitates treating it with significant caution.[1][2]
Assumed Hazard Profile:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or comes into contact with skin.[3][4]
-
Skin/Eye Irritation: Expected to cause skin and serious eye irritation.[3][4]
-
Environmental Hazard: As with many heterocyclic compounds, release into the environment should be strictly avoided.[5][6]
This precautionary approach is the cornerstone of a robust safety protocol. All waste materials, including empty containers and contaminated labware, must be handled as if they possess these hazards.
Mandatory Personal Protective Equipment (PPE): Proper disposal procedures begin with proper protection. The following PPE is mandatory when handling waste containing this compound.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant nitrile gloves (minimum thickness of 4 mil). | To prevent skin contact and absorption. Contaminated gloves must be disposed of as hazardous waste. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes of solutions or accidental aerosolization of solid powder.[1] |
| Lab Coat | A fully buttoned lab coat. | To protect clothing and skin from contamination. |
| Respiratory | A NIOSH-approved respirator may be necessary if handling large quantities of powder outside of a fume hood. | To prevent inhalation of fine particles. |
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the immediate actions and logistical steps required for the safe disposal of 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol and its associated waste.
Why this is critical: Proper segregation is the most important step in a compliant waste management program. It prevents unintentional and dangerous chemical reactions, simplifies the final disposal process, and minimizes costs. Never mix this waste stream with non-hazardous trash or other chemical waste streams unless explicitly instructed by your institution's Environmental Health & Safety (EHS) department.
Procedure:
-
Solid Waste: At the point of generation, collect all solid waste (e.g., residual powder, contaminated weigh boats, filter paper, gloves, and paper towels) in a designated hazardous waste container.
-
Liquid Waste: Collect all liquid waste (e.g., solutions containing the compound, solvent rinses of glassware) in a separate, designated hazardous waste container for organic or aqueous waste, as appropriate.
-
Sharps Waste: Any needles or other sharps contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.
Why this is critical: Proper containerization and labeling ensure that the waste is stored safely and that its contents are clearly identifiable to all personnel and the final disposal facility, in compliance with regulatory standards.
Procedure:
-
Select Appropriate Containers: Use containers made of a material compatible with the waste (e.g., High-Density Polyethylene - HDPE for many solvents). Ensure the container has a secure, leak-proof screw-top cap.
-
Label Immediately: Affix a "Hazardous Waste" label to the container before adding any waste.
-
Complete the Label: Fill out the label completely and accurately as you add waste.
| Label Information | Description |
| Generator Name & Location | The name of the principal investigator and the lab/room number. |
| Accumulation Start Date | The date the first drop of waste was added to the container. |
| Chemical Constituents | List all chemical components by their full name (no abbreviations). Include percentages for each. |
| Hazard Classification | Check all applicable boxes (e.g., Toxic, Irritant). |
Why this is critical: Safe temporary storage within the laboratory prevents spills and accidental exposure while waste awaits pickup by EHS.
Procedure:
-
Keep Containers Closed: Waste containers must be sealed at all times, except when actively adding waste.
-
Use Secondary Containment: Store the sealed container in a designated Satellite Accumulation Area (SAA) within the lab. This area must have secondary containment (e.g., a chemical-resistant tray or tub) that can hold at least 110% of the volume of the largest container.[7]
-
Store Away from Incompatibles: Do not store the waste container near strong oxidizing agents, as the mercapto group can be readily oxidized.[8]
Why this is critical: For certain waste streams, chemical inactivation can convert a hazardous compound into a less hazardous one. The thiol (-SH) group in this molecule is susceptible to oxidation, which can render it less reactive.[8] This procedure should only be performed by experienced chemists under controlled conditions (i.e., in a certified chemical fume hood) and with the full approval of your institution's EHS department.
Principle of Inactivation: Mild oxidation, for instance with sodium hypochlorite (bleach), will convert the thiol group into a more stable and less reactive sulfonic acid (R-SO₃H).[8]
Detailed Protocol for Inactivating Aqueous Solutions:
-
Preparation: In a certified chemical fume hood, place a beaker containing the aqueous waste solution of 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol on a stir plate. Add a magnetic stir bar.
-
pH Adjustment: Slowly add a 1M solution of sodium hydroxide (NaOH) to raise the pH of the solution to >9. This enhances the nucleophilicity of the thiol group.
-
Oxidant Addition: While stirring vigorously, slowly add a 10% solution of sodium hypochlorite (NaOCl) in excess. A 2-fold molar excess relative to the mercaptan is a good starting point.
-
Reaction: Allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction goes to completion.
-
Neutralization: After the reaction is complete, neutralize the solution to a pH between 6 and 8 by slowly adding a 1M solution of hydrochloric acid (HCl).
-
Disposal: Even after treatment, the resulting solution must be collected as hazardous waste and disposed of through your institution's EHS office. Label the container with all final chemical constituents.
Disclaimer: This chemical inactivation procedure reduces the reactivity of the thiol group but does not necessarily render the entire waste stream non-hazardous. The final mixture must still be disposed of as chemical waste according to institutional and local regulations.
Why this is critical: The ultimate disposal of hazardous chemical waste is a highly regulated process that must be handled by certified professionals to protect public health and the environment.
Procedure:
-
Schedule Pickup: Once your waste container is full (do not overfill; leave at least 10% headspace) or you are finished generating this type of waste, contact your institution's EHS department to schedule a waste pickup.
-
Documentation: Ensure all paperwork required by your EHS office is completed accurately.
-
Final Disposal Method: The licensed waste disposal plant will typically use high-temperature incineration to destroy the chemical compounds.[5][9] This method is effective for organic molecules and ensures complete destruction.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol waste.
Caption: Disposal workflow for 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
References
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- Cleanchem Laboratories. MATERIAL SAFETY DATA SHEETS ALLOPURINOL EP IMPURITY B. Cleanchem Laboratories.
- ChemicalBook. Pyrimidine - Safety Data Sheet. ChemicalBook.
- Apollo Scientific. 6-Mercaptopurine - Safety Data Sheet. Apollo Scientific.
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Chemistry LibreTexts. Thiols (Mercaptans) . Chemistry LibreTexts. Available at: [Link]
- Chemos GmbH&Co.KG. Safety Data Sheet: Pyrimidine 98%. Chemos GmbH&Co.KG.
- Thermo Fisher Scientific. SAFETY DATA SHEET - 1,5,6,7-Tetrahydro-6-thioxo-4H-pyrazolo[3,4-d]pyrimidin-4-one. Thermo Fisher Scientific.
- Sciencelab.com. Material Safety Data Sheet - 4-Hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine. Sciencelab.com.
-
The Ohio State University Comprehensive Cancer Center. Mercaptopurine (Purinethol) . OSUCC. Available at: [Link]
- Aquigen Bio Sciences. Allopurinol EP Impurity B | CAS No: 22407-20-1. Aquigen Bio Sciences.
- Washington State University. Standard Operating Procedure for Pyridine. WSU.
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UPMC Hillman Cancer Center. Mercaptopurine - Patient Education . UPMC. Available at: [Link]
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Thermo Fisher Scientific. 4-Mercapto-1H-pyrazolo[3,4-d]pyrimidine - SAFETY DATA SHEET . Thermo Fisher Scientific. Available at: [Link]
-
KM Pharma Solution Private Limited. MSDS - Allopurinol EP Impurity B . KM Pharma Solution Private Limited. Available at: [Link]
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National Institutes of Health. Inactivation of thiol-dependent enzymes by hypothiocyanous acid: role of sulfenyl thiocyanate and sulfenic acid intermediates . NIH. Available at: [Link]
-
SynZeal. Allopurinol EP Impurity B | 22407-20-1 . SynZeal. Available at: [Link]
-
U.S. Food and Drug Administration. PURINETHOL® (mercaptopurine) 50-mg Scored Tablets . FDA. Available at: [Link]
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OncoLink. Safe Medication Disposal . OncoLink. Available at: [Link]
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ResearchGate. Reversible inactivation of CO dehydrogenase with thiol compounds . ResearchGate. Available at: [Link]
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Wikipedia. Thiol . Wikipedia. Available at: [Link]
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Cole-Parmer. Material Safety Data Sheet - 4-Mercapto-1H-Pyrazolo(3,4-D)Pyrimidine Hemihydrate, 99% . Cole-Parmer. Available at: [Link]
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Navigating the Safe Handling of 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the ability to handle novel chemical compounds with precision and safety is paramount. One such compound of interest is 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol (CAS No. 24521-76-4), a heterocyclic molecule with potential applications in various therapeutic areas. This guide provides essential, immediate safety and logistical information, offering a procedural, step-by-step framework for its safe handling and disposal. Our commitment is to empower you with the knowledge to create a secure and efficient laboratory environment.
Understanding the Hazard Landscape
Before any laboratory work commences, a thorough understanding of the potential hazards associated with 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol is crucial. According to available Safety Data Sheets (SDS), this compound presents the following hazards:
These classifications necessitate a cautious and well-planned approach to handling, from initial weighing to final disposal.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) are non-negotiable for mitigating exposure risks. The following table outlines the recommended PPE for handling 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Nitrile or neoprene gloves (powder-free). | Provides a barrier against direct skin contact, preventing irritation.[3] Gloves must be inspected before use and disposed of properly after handling. |
| Body Protection | A disposable gown or a clean lab coat. | Minimizes the risk of contamination to personal clothing and skin.[3] |
| Respiratory Protection | A fit-tested NIOSH-approved N95 or higher respirator. | Required when handling the powder outside of a certified chemical fume hood or when there is a potential for aerosolization.[3] |
It is imperative that all personnel are trained in the proper donning, doffing, and disposal of PPE to prevent cross-contamination.[3]
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is essential for minimizing risk. The following protocol outlines the key steps for safely handling 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol in a laboratory setting.
Preparation and Weighing
-
Designated Work Area : All handling of the solid compound should be conducted in a designated area, preferably within a certified chemical fume hood, to control airborne particles.
-
Gather Materials : Before starting, ensure all necessary equipment, including spatulas, weigh boats, and waste containers, are within easy reach inside the fume hood.
-
Weighing Procedure :
-
Carefully transfer the desired amount of the compound from the storage container to a weigh boat using a clean spatula.
-
Avoid creating dust clouds. If dust is generated, pause and allow it to settle before proceeding.
-
Close the primary container tightly immediately after use.
-
Dissolution and Use in Solution
-
Solvent Addition : Add the solvent to the solid compound slowly and carefully to avoid splashing.
-
Mixing : Use a magnetic stirrer or gentle agitation to dissolve the compound. If heating is required, do so in a well-ventilated area and monitor the process closely.
-
Handling Solutions : When working with the dissolved compound, continue to wear all recommended PPE, as the risk of splashes and skin contact remains.
The following diagram illustrates the decision-making process for selecting the appropriate engineering controls and PPE based on the handling procedure.
Caption: Decision workflow for PPE and engineering controls.
Spill Management and Emergency Procedures
In the event of a spill, immediate and appropriate action is critical to prevent exposure and contamination.
-
Small Spills (Solid) :
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with a damp paper towel to avoid raising dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution.
-
-
Large Spills :
-
Evacuate the area immediately.
-
Alert your institution's environmental health and safety (EHS) department.
-
Prevent entry to the contaminated area.
-
In case of personal exposure, follow these first-aid measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][4]
Disposal Plan: Ensuring Environmental Responsibility
All waste containing 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol, including contaminated PPE and cleaning materials, must be treated as hazardous waste.[1]
-
Waste Segregation : Collect all solid and liquid waste in separate, clearly labeled, and sealed containers.
-
Container Labeling : Ensure waste containers are labeled with the full chemical name and appropriate hazard symbols.
-
Disposal Protocol : Follow your institution's specific guidelines for the disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash.[1]
By adhering to these safety protocols and operational plans, you can confidently and safely incorporate 6-Mercapto-1H-pyrazolo[3,4-d]pyrimidin-4-ol into your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
References
- Sciencelab.com. (2005, February 14). Material Safety Data Sheet: 4-Hydroxy-6-mercaptopyrazolo[3,4-d]pyrimidine.
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
- Thermo Fisher Scientific. (2010, May 14). SAFETY DATA SHEET: 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.
- BLDpharm. (n.d.). 6-Mercapto-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
- GERPAC. (2013, October 3). Personal protective equipment for preparing toxic drugs.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Amino-1H-pyrazolo[3,4-d]pyrimidine.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET: 4-Mercapto-1H-pyrazolo[3,4-d]pyrimidine.
- Sigma-Aldrich. (2024, October 18).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
